Product packaging for Ammonium methacrylate(Cat. No.:CAS No. 16325-47-6)

Ammonium methacrylate

Cat. No.: B035830
CAS No.: 16325-47-6
M. Wt: 103.12 g/mol
InChI Key: DZGUJOWBVDZNNF-UHFFFAOYSA-N
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Description

Ammonium methacrylate is a salt of methacrylic acid that serves as a crucial monomer in advanced polymer science and materials research. Its primary value lies in the polymerizable methacrylate group and the ionic ammonium cation, which imparts unique properties to the resulting polymers. Upon free-radical or thermal initiation, it readily undergoes polymerization to form poly(this compound) or copolymerizes with other monomers like acrylamide, methyl methacrylate, or cross-linkers such as N,N'-methylenebisacrylamide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10NO2+ B035830 Ammonium methacrylate CAS No. 16325-47-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

azanium;2-methylprop-2-enoate
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InChI

InChI=1S/C4H6O2.H3N/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGUJOWBVDZNNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)[O-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

28805-15-4, 30875-88-8
Record name Ammonium polymethacrylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, ammonium salt (1:1), homopolymer
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID0023874
Record name Ammonium methacrylate
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Molecular Weight

103.12 g/mol
Source PubChem
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CAS No.

16325-47-6
Record name Ammonium methacrylate
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Record name Ammonium methacrylate
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Record name 2-Propenoic acid, 2-methyl-, ammonium salt (1:1)
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Record name Ammonium methacrylate
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Record name Ammonium methacrylate
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Record name AMMONIUM METHACRYLATE
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Foundational & Exploratory

Synthesis of Ammonium Methacrylate Monomer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) methacrylate (B99206) (AMM) is a versatile monomer with applications in polymer synthesis for various fields, including drug delivery and biomedical materials. This technical guide provides a comprehensive overview of the primary synthesis routes for ammonium methacrylate, focusing on direct neutralization and enzymatic methods. Detailed experimental protocols, comparative data, and characterization information are presented to assist researchers in the effective production and utilization of this monomer.

Introduction

This compound, the ammonium salt of methacrylic acid, is a valuable monomer for the synthesis of functional polymers.[1] The presence of the polymerizable methacrylate group and the ionic ammonium group imparts unique properties to the resulting polymers, making them suitable for a range of applications, including as flocculants, dispersants, and in controlled-release drug formulations. This guide details the principal methods for the synthesis of the this compound monomer, providing practical experimental details and comparative data.

Synthesis Routes

The synthesis of this compound can be broadly categorized into two main approaches: direct chemical synthesis and biocatalytic (enzymatic) synthesis.

Direct Neutralization Synthesis

The most straightforward and common method for the preparation of this compound is the direct neutralization of methacrylic acid with ammonia (B1221849) or ammonium hydroxide.[1] This acid-base reaction is an efficient way to produce the ammonium salt of methacrylic acid.

Reaction Pathway: Direct Neutralization

G MAA Methacrylic Acid (CH₂=C(CH₃)COOH) AMM This compound (CH₂=C(CH₃)COO⁻NH₄⁺) MAA->AMM + NH₃ NH3 Ammonia (NH₃) NH3->AMM

Caption: Direct neutralization of methacrylic acid with ammonia.

Enzymatic Synthesis

An alternative route to this compound involves the enzymatic hydrolysis of methacrylonitrile (B127562). This method utilizes a nitrilase enzyme to convert the nitrile group directly into a carboxylate group in an aqueous ammonium environment, forming the this compound salt.[2][3] This biocatalytic approach can offer high specificity and milder reaction conditions compared to some chemical routes.

Logical Workflow: Enzymatic Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Methacrylonitrile Methacrylonitrile Hydrolysis Enzymatic Hydrolysis Methacrylonitrile->Hydrolysis Water Water Water->Hydrolysis Enzyme Nitrilase Enzyme Enzyme->Hydrolysis AMM_solution Aqueous Ammonium Methacrylate Solution Hydrolysis->AMM_solution

Caption: Workflow for the enzymatic synthesis of this compound.

Experimental Protocols

Direct Neutralization of Methacrylic Acid with Gaseous Ammonia

This protocol is based on a method described in German patent DE3202663A1.[4]

Materials:

  • Methacrylic acid

  • Gaseous ammonia

  • Saturated aqueous solution of this compound (mother liquor from a previous synthesis can be used)

Equipment:

  • Four-necked flask

  • Gas inlet tube

  • Stirrer

  • Thermometer

  • Gas outlet

  • Dropping funnel

  • Cooling bath

Procedure:

  • Charge a 1-liter four-necked flask with 226 g of a saturated aqueous this compound solution.

  • While stirring, bubble 20 g (1.2 mol) of ammonia gas into the solution through the gas inlet tube.

  • Replace the gas inlet tube with a dropping funnel.

  • Add 102.5 g (1.2 mol) of methacrylic acid dropwise to the mixture with continuous stirring.

  • Maintain the reaction temperature between 20 and 30°C using a cooling bath.

  • A crystal slurry will form. Continue stirring to ensure the mixture remains mobile.

  • After the addition is complete, the resulting white, crystalline mass of this compound can be isolated by filtration.

  • The filtrate (mother liquor) can be reused for subsequent batches.

  • Dry the product at 30°C under a water jet vacuum.

Enzymatic Hydrolysis of Methacrylonitrile

This protocol is a generalized procedure based on patents describing the enzymatic synthesis of ammonium (meth)acrylate.[2]

Materials:

  • Methacrylonitrile

  • Water

  • Immobilized nitrilase enzyme

Equipment:

  • Bioreactor with temperature and pH control

  • Stirrer

  • Filtration system

Procedure:

  • Charge the bioreactor with water and the immobilized nitrilase enzyme.

  • Add methacrylonitrile to the reactor. The initial concentration should be determined based on the enzyme's activity and stability.

  • Maintain the reaction at a controlled temperature, typically in the range of 20-40°C.

  • The pH of the reaction mixture is generally self-maintained due to the formation of the ammonium salt.

  • Monitor the concentration of methacrylonitrile and this compound periodically.

  • The reaction is continued until the concentration of this compound reaches the desired level (e.g., >30% by weight) and the residual methacrylonitrile is below a specified limit (e.g., <0.2%).

  • Upon completion, the aqueous solution of this compound is separated from the immobilized enzyme by filtration. The enzyme can be recycled for subsequent batches.

Quantitative Data

Quantitative data for the synthesis of this compound is not widely available in the public domain, with much of the information residing in patents. The following tables summarize the available data.

Table 1: Direct Neutralization Synthesis of this compound

ParameterValueReference
Reactants [4]
Methacrylic Acid102.5 g (1.2 mol)
Ammonia Gas20 g (1.2 mol)
Reaction Medium226 g saturated AMM solution
Reaction Conditions
Temperature20-30 °C
Product
Yield151 g (123% of theoretical, indicating adhered mother liquor)[4]
Bromine Number154.95 (Theory: 155)[4]

Table 2: Enzymatic Synthesis of this compound

ParameterValueReference
Starting Material Methacrylonitrile[2]
Product Concentration
This compound> 30% by weight (often > 40%)[2]
Residual Methacrylonitrile< 0.2% by weight[2]

Characterization of this compound

¹H NMR Spectroscopy

A ¹H NMR spectrum of this compound in a suitable solvent (e.g., D₂O) would be expected to show signals corresponding to the vinyl protons and the methyl protons of the methacrylate group. The protons of the ammonium ion would likely be a broad singlet or may exchange with the solvent.

FTIR Spectroscopy

The FTIR spectrum of this compound would be expected to exhibit characteristic absorption bands for the following functional groups:

  • N-H stretching of the ammonium ion (NH₄⁺), typically in the region of 3000-3300 cm⁻¹.

  • C=C stretching of the methacrylate group, around 1630-1640 cm⁻¹.

  • C=O stretching of the carboxylate group (COO⁻), typically a strong band in the region of 1550-1610 cm⁻¹.

  • C-H stretching of the methyl and methylene (B1212753) groups.

Quaternary this compound Monomers

It is important to distinguish the simple this compound from quaternary this compound (QAM) monomers. QAMs are a class of compounds where the nitrogen atom is bonded to four organic groups and carries a positive charge. These are synthesized for specific applications, often as antimicrobial agents in dental and biomedical materials.

General Structure: Quaternary this compound

G cluster_methacrylate Methacrylate Group cluster_linker Linker cluster_quat Quaternary Ammonium Group M CH₂=C(CH₃)COO- L -R- M->L Q N⁺(R')₃ X⁻ L->Q

References

An In-depth Technical Guide to the Free Radical Polymerization of Ammonium Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free radical polymerization of ammonium (B1175870) methacrylate (B99206), a key monomer in the synthesis of cationic polymers with wide-ranging applications in drug delivery, gene therapy, and biomaterials. This document details the core principles of this polymerization process, including reaction mechanisms, experimental protocols, and characterization of the resulting polymer, poly(ammonium methacrylate).

Introduction

This compound is a water-soluble monomer that readily undergoes free radical polymerization to yield poly(this compound), a cationic polyelectrolyte. The presence of the quaternary ammonium group imparts a positive charge to the polymer, enabling interactions with negatively charged biological molecules such as DNA, RNA, and proteins. This property is fundamental to its use in various biomedical applications. The polymerization is typically carried out in an aqueous solution using a water-soluble initiator, such as ammonium persulfate.

Reaction Mechanism

The free radical polymerization of this compound proceeds through the classical three stages: initiation, propagation, and termination.

Initiation: The process begins with the decomposition of an initiator, typically a persulfate salt, which is induced by heat or a reducing agent (in the case of redox initiation). This decomposition generates highly reactive sulfate (B86663) radical anions. These radicals then attack the electron-rich double bond of the this compound monomer, creating a monomer radical.

Propagation: The newly formed monomer radical is highly reactive and adds to another monomer molecule, regenerating the radical at the end of the growing polymer chain. This process repeats, leading to the rapid growth of the polymer chain.

Termination: The growth of polymer chains is terminated by the reaction of two growing radical chains. This can occur through two primary mechanisms: combination, where two chains join to form a single longer chain, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end.

Free_Radical_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator (S₂O₈²⁻) Initiator (S₂O₈²⁻) Sulfate Radical (SO₄⁻•) Sulfate Radical (SO₄⁻•) Initiator (S₂O₈²⁻)->Sulfate Radical (SO₄⁻•) Heat or Reducing Agent Monomer Radical Monomer Radical Sulfate Radical (SO₄⁻•)->Monomer Radical + Monomer Monomer (this compound) Monomer (this compound) Monomer (this compound)->Monomer Radical Growing Chain (n) Growing Chain (n) Growing Chain (n+1) Growing Chain (n+1) Growing Chain (n)->Growing Chain (n+1) + Monomer Monomer_prop Monomer Monomer_prop->Growing Chain (n+1) Two Growing Chains Two Growing Chains Dead Polymer Dead Polymer Two Growing Chains->Dead Polymer Combination or Disproportionation

Figure 1: Reaction mechanism of free radical polymerization.

Experimental Protocols

While specific protocols for the homopolymerization of this compound are not abundantly available in peer-reviewed literature, a robust protocol can be synthesized from patents and studies on similar monomers. The following is a representative procedure for the aqueous solution polymerization of this compound.

Materials
  • This compound (monomer)

  • Ammonium persulfate (APS, initiator)

  • Deionized water (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas

Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thermometer

  • Nitrogen inlet and outlet

  • Dropping funnel

Polymerization Procedure
  • An aqueous solution of this compound is prepared by dissolving the desired amount of monomer in deionized water in the three-neck flask. A typical monomer concentration ranges from 10% to 40% by weight.[1]

  • The flask is equipped with a reflux condenser, magnetic stirrer, thermometer, and nitrogen inlet/outlet.

  • The monomer solution is purged with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • The solution is heated to the desired reaction temperature, typically between 60°C and 90°C, under a nitrogen atmosphere.[2]

  • A freshly prepared aqueous solution of ammonium persulfate is added to the reaction mixture to initiate the polymerization. The initiator concentration is typically in the range of 0.1 to 1.0 mol% with respect to the monomer.

  • The reaction is allowed to proceed for a predetermined time, typically 2 to 6 hours, while maintaining the temperature and nitrogen atmosphere.

  • After the reaction is complete, the flask is cooled to room temperature.

  • The resulting polymer solution is slowly poured into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the poly(this compound).

  • The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Experimental_Workflow start Start dissolve Dissolve this compound in Deionized Water start->dissolve setup Set up Reaction Apparatus (Flask, Condenser, Stirrer) dissolve->setup purge Purge with Nitrogen (30 min) setup->purge heat Heat to Reaction Temperature (60-90°C) purge->heat initiate Add Ammonium Persulfate Solution heat->initiate polymerize Polymerize for 2-6 hours initiate->polymerize cool Cool to Room Temperature polymerize->cool precipitate Precipitate in Methanol cool->precipitate filter Filter and Wash Polymer precipitate->filter dry Dry under Vacuum filter->dry characterize Characterize Polymer dry->characterize end End characterize->end

Figure 2: General experimental workflow for polymerization.

Quantitative Data

Quantitative data for the homopolymerization of this compound is limited in the literature. However, data from the polymerization of structurally similar quaternary ammonium methacrylates can provide valuable insights into the expected outcomes.

ParameterValueMonomer SystemInitiatorReference
Reaction Order (Monomer) 1.0Methacryloyloxyalkyltrimethylammonium chloridesK₂S₂O₈[3]
Reaction Order (Initiator) 0.5Methacryloyloxyalkyltrimethylammonium chloridesK₂S₂O₈[3]
Molecular Weight (Mn) 40 kDaPoly([2-(methacryloyloxy)ethyl]trimethylammonium chloride)RAFT[4]
Polydispersity Index (PDI) < 1.5General free radical polymerization in ionic liquidsNot specified

Note: The data presented in this table are for analogous monomer systems and may not be directly representative of the free radical polymerization of this compound. However, they provide a reasonable expectation for the kinetic behavior and achievable polymer characteristics.

Characterization of Poly(this compound)

The synthesized poly(this compound) can be characterized by a variety of analytical techniques to determine its structure, molecular weight, and thermal properties.

TechniqueInformation ObtainedExpected Results
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of functional groupsAppearance of a broad O-H stretching band (from absorbed water), C=O stretching of the ester group (~1730 cm⁻¹), and C-N stretching from the quaternary ammonium group. Disappearance of the C=C stretching band from the monomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Polymer structure and purityBroad peaks in the ¹H NMR spectrum corresponding to the polymer backbone and side chain protons. Disappearance of the vinyl proton signals from the monomer.
Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw) and polydispersity index (PDI)Provides the average molecular weights and the breadth of the molecular weight distribution.
Thermogravimetric Analysis (TGA) Thermal stabilityDetermines the decomposition temperature of the polymer.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg)Identifies the temperature at which the polymer transitions from a glassy to a rubbery state.

Factors Influencing Polymerization

Several factors can influence the kinetics of the polymerization and the properties of the resulting polymer:

  • Monomer Concentration: Higher monomer concentrations generally lead to higher rates of polymerization and higher molecular weights.[1]

  • Initiator Concentration: Increasing the initiator concentration typically increases the rate of polymerization but decreases the final molecular weight, as more polymer chains are initiated.

  • Temperature: Higher temperatures increase the rate of initiator decomposition and propagation, leading to a faster reaction rate. However, excessively high temperatures can lead to side reactions and a decrease in molecular weight.[2]

  • pH: The pH of the aqueous solution can influence the stability of the monomer and the initiator, as well as the conformation of the growing polymer chains, which can affect the termination rate.

Conclusion

The free radical polymerization of this compound is a versatile and efficient method for the synthesis of cationic polymers. By carefully controlling the reaction conditions, polymers with desired molecular weights and properties can be obtained. This guide provides a foundational understanding of the principles, experimental procedures, and characterization techniques relevant to this important polymerization process, serving as a valuable resource for researchers and professionals in the fields of polymer chemistry and drug development.

References

ammonium methacrylate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ammonium (B1175870) methacrylate (B99206), a versatile monomer with significant applications in polymer science and pharmaceutical formulations. This document details its chemical and physical properties, synthesis and polymerization methodologies, and its role in drug delivery systems.

Core Properties of Ammonium Methacrylate

This compound is the ammonium salt of methacrylic acid. Its chemical structure consists of a polymerizable methacrylate group and an ionic ammonium cation, which impart unique characteristics to the resulting polymers.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 16325-47-6[1][2][3]
Molecular Formula C₄H₉NO₂[1][4]
Molecular Weight 103.12 g/mol [1][2][3][4]
IUPAC Name azanium;2-methylprop-2-enoate[2]
Synonyms Ammonium 2-methylprop-2-enoate, 2-Propenoic acid, 2-methyl-, ammonium salt[1][2]

Synthesis and Polymerization

This compound serves as a fundamental building block for various polymers and copolymers. Its synthesis and subsequent polymerization are critical processes for tailoring material properties for specific applications.

Synthesis of this compound

The most direct method for producing this compound is through the neutralization reaction of methacrylic acid with an ammonium source, typically ammonia (B1221849).[3]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a four-necked flask equipped with a gas inlet tube, a stirrer, a thermometer, and a gas outlet, place a saturated aqueous solution of this compound or the mother liquor from a previous synthesis.

  • Ammonia Introduction: While stirring, introduce ammonia gas into the solution.

  • Methacrylic Acid Addition: Replace the gas inlet with a dropping funnel and add methacrylic acid dropwise to the mixture, maintaining continuous stirring.

  • Temperature Control: Throughout the reaction, maintain the temperature of the mixture between 20 and 30°C by cooling.

  • Product Formation: A crystal slurry of this compound will be formed.

  • Isolation: The crystalline product can be isolated by filtration. The resulting mother liquor can be reused in subsequent syntheses.

Logical Flow of this compound Synthesis

MAA Methacrylic Acid (Aqueous) Reactor Reaction Vessel (Stirring, Cooling) MAA->Reactor NH3 Ammonia (Gas) NH3->Reactor Product This compound (Crystal Slurry) Reactor->Product Filtration Filtration Product->Filtration FinalProduct Crystalline Ammonium Methacrylate Filtration->FinalProduct MotherLiquor Mother Liquor (Recycled) Filtration->MotherLiquor MotherLiquor->Reactor Recycle

Caption: Logical workflow for the synthesis of this compound.

Polymerization of this compound

This compound readily undergoes polymerization, often via free-radical mechanisms, to form poly(this compound) or can be copolymerized with other monomers to create materials with a wide range of properties.

Experimental Protocol: Free-Radical Polymerization (General)

  • Monomer Solution: Prepare a solution of this compound in a suitable solvent (e.g., water).

  • Initiator Addition: Add a free-radical initiator to the solution. The choice of initiator depends on the desired reaction conditions (e.g., thermal or redox initiators).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit free-radical polymerization.

  • Polymerization Reaction: Heat the mixture to the appropriate temperature to initiate polymerization. The reaction time can vary from a few hours to 24 hours.

  • Polymer Isolation: Precipitate the resulting polymer by adding the reaction mixture to a non-solvent (e.g., methanol).

  • Purification and Drying: Filter the precipitated polymer, wash it to remove unreacted monomer and initiator, and dry it under vacuum to a constant weight.

Free-Radical Polymerization Pathway

Initiator Initiator Heat Heat/Energy Initiator->Heat FreeRadical Free Radical (R•) Heat->FreeRadical Monomer This compound Monomer FreeRadical->Monomer Initiation Propagation Propagation Monomer->Propagation Propagation->Propagation Monomer Addition Termination Termination Propagation->Termination Polymer Poly(this compound) Termination->Polymer

Caption: General signaling pathway for free-radical polymerization.

Applications in Drug Development

This compound copolymers are widely used as pharmaceutical excipients in oral solid dosage forms.[1] Their primary function is to control the release of the active pharmaceutical ingredient (API).

Controlled Drug Release

Copolymers of this compound are key components in the formulation of time-released pharmaceutical products.[1] These polymers can be used to create coatings for tablets and matrices for controlled-release formulations.[5][6] The permeability of these polymers, influenced by the presence of ammonium groups, allows for pH-independent drug release.[1]

Mechanism of Controlled Drug Release

Tablet Tablet Core (API) Coating This compound Copolymer Coating Tablet->Coating is coated with GI_Fluid Gastrointestinal Fluid Coating->GI_Fluid exposed to Swelling Polymer Swelling and Permeation GI_Fluid->Swelling Release Controlled API Release Swelling->Release Absorption Drug Absorption Release->Absorption

Caption: Role of this compound copolymer in drug release.

Antibacterial Properties

Quaternary ammonium methacrylates, which are derivatives of this compound, have demonstrated antibacterial activity.[4][7] This property is particularly valuable in dental restorative materials to inhibit bacterial growth and prevent secondary caries.[4][7]

Safety and Handling

A safety data sheet for ammonio methacrylate copolymer type A indicates that it is not classified as hazardous.[8] However, standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment such as gloves and safety glasses, and ensuring adequate ventilation when handling the material.[8] In case of spills, it is recommended to avoid generating dust and to collect the material in a suitable container for disposal.[8]

References

Solubility of Ammonium Methacrylate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) methacrylate (B99206) is a vinyl monomer utilized in the synthesis of functional polymers for a variety of applications, including drug delivery systems, dental resins, and specialty coatings. A thorough understanding of its solubility characteristics in organic solvents is critical for its polymerization, purification, and formulation. This technical guide provides a comprehensive overview of the available knowledge on the solubility of ammonium methacrylate in organic solvents. Due to a scarcity of published quantitative data for the monomer, this guide also furnishes a detailed experimental protocol for determining its solubility, alongside a discussion of the key factors influencing this property.

Introduction

This compound, the ammonium salt of methacrylic acid, is a key building block in polymer chemistry. Its ionic nature and polymerizable double bond allow for the creation of polymers with unique properties. The solubility of this monomer is a fundamental parameter that dictates its handling, reaction kinetics, and the processing of the resulting polymers. This document aims to consolidate the existing information on the solubility of this compound and to provide practical guidance for its determination in a laboratory setting.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of Ammonio Methacrylate Copolymers

SolventSolubilityReference
Anhydrous Ethanol (B145695)Freely Soluble[1]
Methylene (B1212753) ChlorideFreely Soluble[1]
WaterPractically Insoluble[1]

Factors Influencing Solubility

The solubility of this compound in a given organic solvent is governed by a combination of physical and chemical factors. A conceptual understanding of these factors is essential for solvent selection and for troubleshooting solubility-related challenges.

G Factors Influencing this compound Solubility cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solute_Polarity Ionic Nature (Salt) Solubility Solubility Solute_Polarity->Solubility H_Bonding Hydrogen Bonding Capability (Ammonium and Carboxylate Groups) H_Bonding->Solubility Solvent_Polarity Polarity (Dielectric Constant) Solvent_Polarity->Solubility Solvent_H_Bonding Hydrogen Bonding (Donor/Acceptor) Solvent_H_Bonding->Solubility Solvent_Structure Molecular Size and Shape Solvent_Structure->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (for gaseous solutes) Pressure->Solubility Impurities Presence of Impurities/ Additives Impurities->Solubility G Workflow for Solubility Determination A 1. Preparation Add excess this compound to a known mass of solvent in a sealed vial. B 2. Equilibration Place the vial in a temperature-controlled shaker. Agitate until equilibrium is reached (e.g., 24-48 hours). A->B C 3. Separation Allow the solution to settle. Withdraw a sample of the supernatant using a syringe with a filter. B->C D 4. Measurement Weigh an empty, dry container. Transfer the filtered supernatant to the container and weigh again. C->D E 5. Evaporation Evaporate the solvent from the supernatant in an oven at a suitable temperature until a constant weight of the dried solute is achieved. D->E F 6. Calculation Calculate the solubility based on the mass of the dissolved solute and the mass of the solvent. E->F

References

A Technical Guide to the Thermal Properties of Poly(ammonium methacrylate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of poly(ammonium methacrylate) (PAMA), a polymer with significant potential in various scientific and biomedical applications. This document details the key thermal characteristics, the experimental protocols for their determination, and a logical workflow for the synthesis and analysis of this polymer.

Introduction

Poly(this compound) is a cationic polymer belonging to the family of polymethacrylates. The presence of the ammonium (B1175870) functionality imparts unique properties to the polymer, including hydrophilicity and the potential for electrostatic interactions, making it a material of interest in fields such as drug delivery, gene therapy, and biomaterials. Understanding the thermal behavior of PAMA is crucial for its processing, application, and ensuring its stability under various conditions. This guide summarizes the essential thermal properties, including glass transition temperature (Tg) and thermal decomposition temperature (Td), and provides detailed methodologies for their characterization.

Thermal Properties of Poly(this compound) and Related Polymers

The thermal properties of poly(this compound) are influenced by factors such as molecular weight, polymer chain architecture, and the presence of counter-ions. While specific data for a single, standardized PAMA is not extensively documented in publicly available literature, data from related quaternary ammonium methacrylate (B99206) polymers and the parent polymer, poly(methyl methacrylate) (PMMA), provide valuable insights.

Table 1: Glass Transition Temperatures (Tg) of Methacrylate-Based Polymers

Polymer/MonomerGlass Transition Temperature (Tg) (°C)Notes
Poly(methyl methacrylate) (PMMA)~105 - 120[1][2]The parent polymer, providing a baseline for comparison.
Quaternary Ammonium Urethane-Dimethacrylate Monomers-31 to -15[3]A series of novel monomers with potential for dental applications. The lower Tg is likely due to the flexible urethane (B1682113) linkages.
Methacrylate Monomers with Carboxylic and Silane GroupsNot specifiedDescribed as having Tg's in a similar range to dental resin monomers like UDMA (-38 °C) and BisGMA (-10 °C).
Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA)19A structurally related polymer with a tertiary amine group.

Table 2: Thermal Decomposition Temperatures (Td) of Methacrylate-Based Polymers

Polymer/MonomerOnset Decomposition Temperature (°C)Key Decomposition Stages
Poly(methyl methacrylate) (PMMA)~290 - 300[4][5]Typically exhibits a two-stage degradation process. The first stage occurs around 290 °C and the second around 365 °C.[4] The degradation mechanism is complex and can involve depolymerization to the monomer.
Methacrylate Monomers with Quaternary Ammonium Salts~150Thermal degradation onset was observed at approximately 150 °C for all synthesized compounds.
Poly(methacrylates) with Carboxylic Groups265 - 327[6]Decomposition behavior is influenced by the specific structure, with some exhibiting multi-stage degradation.[6]

Experimental Protocols

The characterization of the thermal properties of poly(this compound) primarily relies on two key analytical techniques: Differential Scanning Calorimetry (DSC) for determining glass transition and melting temperatures, and Thermogravimetric Analysis (TGA) for assessing thermal stability and decomposition.

Synthesis of Poly(this compound)

A general procedure for the synthesis of low-molecular-weight poly(this compound) via aqueous solution polymerization is described below, based on established methods for related polyacrylates.[7][8][9]

Materials:

  • Ammonium acrylate (B77674) or a mixture of acrylic acid and ammonium hydroxide

  • Ammonium persulfate (initiator)

  • Isopropanol (B130326) (chain transfer agent and heat transfer solvent)

  • Deionized water

Procedure:

  • An initiator solution is prepared by dissolving ammonium persulfate in deionized water.

  • A monomer solution is prepared by dissolving ammonium acrylate (or acrylic acid neutralized with ammonium hydroxide) in deionized water.

  • The initiator solution is mixed with the monomer solution.

  • A reaction flask equipped with a reflux condenser and a stirrer is charged with isopropanol and deionized water and heated to reflux (approximately 80-90 °C).

  • The monomer-initiator mixture is continuously added dropwise to the refluxing isopropanol-water mixture over a period of 1-2 hours.

  • The polymerization is allowed to proceed at reflux for an additional 2-4 hours after the addition is complete.

  • The resulting polymer solution is then cooled to room temperature. The polymer can be isolated by precipitation in a non-solvent such as acetone (B3395972) or by removal of the solvent under reduced pressure.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow to or from a sample as a function of temperature or time. It is the primary technique for determining the glass transition temperature (Tg).

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q-series, PerkinElmer DSC 7).[2]

Sample Preparation:

  • Weigh 5-10 mg of the dry poly(this compound) sample into an aluminum DSC pan.[1]

  • Ensure the sample is spread evenly on the bottom of the pan to ensure good thermal contact.

  • Crimp the pan with an aluminum lid.

Experimental Procedure:

  • Place the sealed sample pan and an empty reference pan into the DSC cell.[1]

  • Equilibrate the cell at a low temperature, for example, -50 °C.

  • Ramp the temperature at a constant heating rate, typically 10 °C/min or 20 °C/min, to a temperature well above the expected glass transition, for example, 180 °C.[1][10]

  • Cool the sample back to the starting temperature at a controlled rate.

  • Perform a second heating scan under the same conditions as the first. The glass transition temperature is typically determined from the second heating scan to erase any previous thermal history of the sample.[2]

Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step-change in the heat flow curve.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the polymer.

Instrumentation: A thermogravimetric analyzer (e.g., PerkinElmer Pyris 1 TGA).[4]

Sample Preparation:

  • Weigh 5-10 mg of the dry poly(this compound) sample into a TGA pan (e.g., platinum or ceramic).[4][11]

Experimental Procedure:

  • Place the sample pan into the TGA furnace.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.[4][12]

  • The experiment is typically conducted under an inert atmosphere, such as nitrogen, to study the thermal decomposition, or in an oxidative atmosphere, such as air, to study oxidative stability.[4][13]

Data Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. The onset of decomposition is determined from the temperature at which significant weight loss begins. The temperatures at which specific percentages of weight loss occur (e.g., 5%, 10%, 50%) are also reported to characterize the thermal stability.

Experimental and Logical Workflows

To ensure a systematic approach to the characterization of poly(this compound), a well-defined workflow is essential. The following diagrams illustrate the logical sequence from synthesis to thermal analysis.

Synthesis_and_Characterization_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Thermal Characterization cluster_data Data Analysis Monomer_Prep Monomer and Initiator Solution Preparation Polymerization Aqueous Solution Polymerization Monomer_Prep->Polymerization Dropwise Addition Purification Polymer Isolation and Purification Polymerization->Purification Precipitation/ Solvent Removal DSC_Analysis Differential Scanning Calorimetry (DSC) Purification->DSC_Analysis TGA_Analysis Thermogravimetric Analysis (TGA) Purification->TGA_Analysis Tg_Determination Glass Transition (Tg) Determination DSC_Analysis->Tg_Determination Td_Determination Decomposition Temp. (Td) Determination TGA_Analysis->Td_Determination

Caption: Workflow for the synthesis and thermal characterization of poly(this compound).

Experimental_Logic Start Start Synthesize Synthesize Polymer Start->Synthesize Dry_Sample Dry Polymer Sample Synthesize->Dry_Sample Perform_TGA Perform TGA Analysis Dry_Sample->Perform_TGA Perform_DSC Perform DSC Analysis Dry_Sample->Perform_DSC Analyze_TGA Analyze TGA Data (Determine Td) Perform_TGA->Analyze_TGA Analyze_DSC Analyze DSC Data (Determine Tg) Perform_DSC->Analyze_DSC Report Report Thermal Properties Analyze_TGA->Report Analyze_DSC->Report

Caption: Logical flow of experimental procedures for thermal property analysis.

Conclusion

This technical guide has provided a detailed overview of the thermal properties of poly(this compound) and its related compounds. The presented data, compiled from various sources, offers valuable benchmarks for researchers and developers. The detailed experimental protocols for synthesis, DSC, and TGA provide a solid foundation for the accurate and reproducible characterization of this promising polymer. The logical workflow diagrams serve as a practical guide for planning and executing experimental work. A thorough understanding and characterization of the thermal properties are indispensable for the successful application of poly(this compound) in advanced materials and biomedical technologies.

References

Spectroscopic Analysis of Ammonium Methacrylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the spectroscopic analysis of ammonium (B1175870) methacrylate (B99206), focusing on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of comprehensive literature dedicated solely to ammonium methacrylate, this guide synthesizes data from the analysis of closely related methacrylate compounds and ammonium salts to provide a robust analytical framework.

Introduction to Spectroscopic Characterization

Spectroscopic techniques are indispensable tools in the chemical analysis of materials, providing detailed information about molecular structure, functional groups, and chemical environment. For a simple organic salt like this compound, a combination of FTIR and NMR spectroscopy offers a complete picture of its chemical identity.

  • FTIR Spectroscopy probes the vibrational modes of molecules. When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the vibrations of particular chemical bonds (e.g., C=O, N-H). The resulting spectrum is a unique "fingerprint" of the molecule.

  • NMR Spectroscopy provides detailed information about the atomic structure of a molecule. It is based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field. The chemical shift of a nucleus in an NMR spectrum reveals its electronic environment, while signal splitting (multiplicity) provides information about neighboring atoms.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. Below are recommended procedures for the FTIR and NMR analysis of solid this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

2.1.1. Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This is a rapid and convenient method for analyzing solid powders directly.

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty crystal.

    • Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[1][2]

  • Data Acquisition:

    • Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • A resolution of 4 cm⁻¹ and an accumulation of 32 or 64 scans are generally sufficient.[3]

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking as needed.

2.1.2. KBr Pellet Transmission FTIR Spectroscopy

This traditional method involves dispersing the sample in a potassium bromide (KBr) matrix.

  • Sample Preparation:

    • Thoroughly dry spectroscopic grade KBr powder in an oven at ~110°C for several hours to remove any absorbed moisture.[4] Store in a desiccator.

    • Weigh approximately 1-2 mg of the this compound sample and 200-250 mg of the dried KBr.[5] The sample concentration should be about 0.1-1.0%.[6]

    • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

    • Transfer the mixture to a pellet-pressing die and apply several tons of pressure under vacuum to form a transparent or translucent pellet.[4]

  • Data Acquisition:

    • Record a background spectrum with an empty sample holder or a pure KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder and collect the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will generate the final spectrum by ratioing against the background.

    • Perform any necessary baseline corrections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.2.1. Solution-State NMR Spectroscopy

  • Sample Preparation:

    • Choose a suitable deuterated solvent in which this compound is soluble and that does not have signals that would overlap with the analyte peaks. Deuterium (B1214612) oxide (D₂O) is a common choice for water-soluble salts.

    • For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.[7] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary due to the lower natural abundance of ¹³C.[7]

    • Filter the solution through a pipette with a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

    • If quantitative analysis is not required, an internal standard like Tetramethylsilane (TMS) is typically used for referencing in organic solvents. For D₂O, a different standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) is used.

  • Data Acquisition:

    • The instrument is "locked" onto the deuterium signal of the solvent.

    • The magnetic field is "shimmed" to optimize its homogeneity across the sample.

    • Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Processing:

    • The raw data (Free Induction Decay or FID) is Fourier transformed to generate the spectrum.

    • Phase and baseline corrections are applied.

    • The spectrum is referenced to the internal standard (0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

Spectroscopic Data and Interpretation

The following tables summarize the expected spectroscopic data for this compound, compiled from analyses of related compounds.

FTIR Spectroscopy Data

Table 1: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3150-3000N-H StretchingAmmonium (NH₄⁺)Broad, Strong
~2980-2920C-H StretchingMethyl/Methylene (CH₃/CH₂)Medium-Weak
~1710-1690C=O Stretching (Asymmetric)Carboxylate (COO⁻)Strong
~1640C=C StretchingAlkeneMedium
~1560-1540N-H Bending (Asymmetric)Ammonium (NH₄⁺)Medium
~1450C-H BendingMethyl/Methylene (CH₃/CH₂)Medium
~1430-1380C=O Stretching (Symmetric)Carboxylate (COO⁻)Strong
~1400N-H Bending (Symmetric)Ammonium (NH₄⁺)Strong
~1300-1150C-O StretchingCarboxylate (COO⁻)Strong
~940=C-H Bending (Out-of-plane)AlkeneMedium

Note: The exact peak positions can be influenced by the physical state of the sample and intermolecular interactions such as hydrogen bonding.

NMR Spectroscopy Data

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in D₂O)

Chemical Shift (δ, ppm)MultiplicityAssignmentNotes
~7.0-7.3Triplet (1:1:1)H -N⁺Protons of the ammonium ion, split by the ¹⁴N nucleus (spin I=1). The coupling constant (¹JNH) is typically around 52 Hz.[8][9]
~6.1Singlet (or narrow multiplet)Vinyl H (cis to C=O)One of the two alkene protons.
~5.6Singlet (or narrow multiplet)Vinyl H (trans to C=O)The other alkene proton.
~1.9Singlet (or narrow multiplet)Methyl HProtons of the methyl group attached to the double bond.

Note: In protic solvents like D₂O, the ammonium protons may exchange with deuterium, which could lead to a broadening or disappearance of the signal. Acidifying the sample can slow this exchange and sharpen the triplet.[9]

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in D₂O)

Chemical Shift (δ, ppm)Assignment
~170-175Carbonyl C (COO⁻)
~138-142Quaternary C (of C=C)
~125-130Methylene C H₂ (of C=C)
~18-22Methyl C H₃

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a solid sample like this compound.

Spectroscopic_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Analysis & Interpretation Sample_Acquisition Obtain Solid Sample (this compound) FTIR_Prep FTIR Sample Prep (ATR or KBr Pellet) Sample_Acquisition->FTIR_Prep NMR_Prep NMR Sample Prep (Dissolution in D₂O) Sample_Acquisition->NMR_Prep FTIR_Acquisition FTIR Spectrum Acquisition FTIR_Prep->FTIR_Acquisition Load Sample NMR_Acquisition NMR Spectrum Acquisition (¹H, ¹³C) NMR_Prep->NMR_Acquisition Insert Sample FTIR_Processing FTIR Processing (Background Subtraction, Baseline Correction) FTIR_Acquisition->FTIR_Processing NMR_Processing NMR Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing FTIR_Analysis FTIR Peak Assignment (Vibrational Modes) FTIR_Processing->FTIR_Analysis NMR_Analysis NMR Peak Assignment (Chemical Shifts, Multiplicity, Integration) NMR_Processing->NMR_Analysis Structural_Confirmation Structural Confirmation & Reporting FTIR_Analysis->Structural_Confirmation NMR_Analysis->Structural_Confirmation

General workflow for the spectroscopic analysis of this compound.

References

Navigating the Safety Profile of Ammonium Methacrylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling of all laboratory reagents is paramount. This technical guide provides an in-depth overview of the available safety data for ammonium (B1175870) methacrylate (B99206) (CAS 16325-47-6) and outlines essential handling precautions. Due to a lack of a comprehensive Safety Data Sheet (SDS) for the monomer, this guide incorporates data from closely related methacrylate compounds as a surrogate for a complete safety profile, with all such instances clearly noted.

Ammonium methacrylate is a polymerizable monomer utilized in various research and development applications, including the synthesis of functional polymers for drug delivery and other biomedical uses.[1][2] While specific hazard data for the monomer is limited, general principles of handling methacrylate compounds should be strictly followed to ensure laboratory safety.

Core Safety and Physical Properties

Information regarding the specific hazards of this compound monomer is not consistently classified under the Globally Harmonized System (GHS).[3] Some sources indicate that it does not meet GHS hazard criteria.[3] However, given its chemical nature as a methacrylate, prudence dictates treating it with the same caution as other compounds in its class.

For comparative purposes, this guide presents data for this compound alongside methyl methacrylate (MMA), a well-characterized and structurally similar monomer.

Table 1: Physical and Chemical Properties

PropertyThis compoundMethyl Methacrylate (Surrogate Data)
CAS Number 16325-47-6[1][4]80-62-6
Molecular Formula C4H9NO2[1][3]C5H8O2
Molecular Weight 103.12 g/mol [1][3]100.12 g/mol [5]
Boiling Point 160.5°C at 760 mmHg100°C
Flash Point 74.2°C10°C[6]
Density 0.934 g/cm³0.94 g/cm³

Note: Data for Methyl Methacrylate is provided as a surrogate for a comprehensive safety profile and should be interpreted with caution.

Toxicological Data (Surrogate)

No specific toxicological studies for this compound monomer were identified. The following data for methyl methacrylate is provided to give an indication of the potential hazards associated with methacrylate monomers.

Table 2: Acute Toxicity Data for Methyl Methacrylate (Surrogate)

Route of ExposureSpeciesValue
Oral (LD50)Rat> 5,000 mg/kg
Dermal (LD50)Rabbit> 5,000 mg/kg
Inhalation (LC50)Rat29.8 mg/L (4 hours)

Source: Data derived from representative Safety Data Sheets for Methyl Methacrylate.

Methacrylate monomers are known to be potential skin and respiratory sensitizers and may cause irritation upon contact.[5][7]

Handling and Storage Precautions

Proper handling and storage are critical to minimize the risks associated with this compound. The following protocols are based on general best practices for handling methacrylate monomers.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling. However, as a general guideline, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.[8]

  • Skin Protection: Chemically resistant gloves (e.g., nitrile) and a lab coat.[8]

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.

Storage

Store containers in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[5] Methacrylate monomers are often supplied with inhibitors to prevent polymerization; store according to the manufacturer's instructions to maintain inhibitor effectiveness.

Experimental Workflow for Safe Handling

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe handle_hood Work in Fume Hood prep_ppe->handle_hood handle_transfer Transfer/Weigh Material handle_hood->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_remove_ppe Remove PPE cleanup_waste->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash G cluster_exposure Personnel Exposure cluster_spill Spill cluster_actions Immediate Actions start Emergency Event exp_skin Skin Contact start->exp_skin exp_eye Eye Contact start->exp_eye exp_inhalation Inhalation start->exp_inhalation exp_ingestion Ingestion start->exp_ingestion spill_small Small Spill start->spill_small spill_large Large Spill start->spill_large action_wash Wash with soap & water exp_skin->action_wash action_rinse Rinse with water for 15 min exp_eye->action_rinse action_fresh_air Move to fresh air exp_inhalation->action_fresh_air action_medical Seek medical attention exp_ingestion->action_medical action_absorb Absorb with inert material spill_small->action_absorb action_evacuate Evacuate area spill_large->action_evacuate action_wash->action_medical action_rinse->action_medical action_fresh_air->action_medical action_notify Notify safety personnel action_absorb->action_notify action_evacuate->action_notify

References

The Dawn of Precision Drug Delivery: A Technical History of Ammonio Methacrylate Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of ammonio methacrylate (B99206) copolymers stands as a landmark achievement in pharmaceutical sciences, paving the way for the sophisticated controlled-release drug delivery systems that are commonplace today. This in-depth technical guide explores the discovery, history, and fundamental chemistry of these versatile polymers, providing researchers and drug development professionals with a comprehensive understanding of their origins and evolution.

From Dental Prosthetics to Targeted Therapeutics: A Historical Overview

The story of ammonio methacrylate copolymers is intrinsically linked to the pioneering work of Dr. Otto Röhm and the company he co-founded, Röhm & Haas.[1][2][3] His early 20th-century research into acrylic and methacrylic acid polymers laid the groundwork for a revolution in materials science.[1][4]

The initial breakthrough came in 1933 with the invention of PLEXIGLAS®, a polymethyl methacrylate (PMMA) that offered a transparent, shatterproof alternative to glass.[1][5] This innovation showcased the potential of methacrylate polymers and spurred further research into their diverse applications.

The transition from industrial materials to pharmaceutical excipients began in the early 1950s at Röhm & Haas, now part of Evonik Industries.[1][6] Scientists envisioned using these polymers to create protective coatings for tablets, a significant advancement over the sugar and shellac coatings used at the time.[5] This led to the birth of the EUDRAGIT® brand in 1954, with the first commercial products, EUDRAGIT® L and S, launched for enteric coatings.[5][7]

A pivotal development in the history of these copolymers was the introduction of quaternary ammonium (B1175870) groups into the polymer structure in the late 1960s.[7][8] This modification resulted in polymers with pH-independent swelling characteristics, enabling the formulation of time-controlled, sustained-release dosage forms.[7][9] These cationic copolymers, known as EUDRAGIT® RL (high permeability) and RS (low permeability), became instrumental in designing predictable drug release profiles.[5][9]

The 1970s saw another significant leap forward with the development of aqueous polymer dispersions, which offered a safer and more environmentally friendly alternative to organic solvent-based coating techniques.[6][7] This innovation further solidified the role of ammonio methacrylate copolymers as indispensable tools in pharmaceutical formulation.

Historical Development of Ammonio Methacrylate Copolymers 1901 Otto Röhm's Dissertation on Acrylic Acid Polymers 1933 Invention of PLEXIGLAS® 1901->1933 Foundation of Röhm & Haas 1954 Launch of EUDRAGIT® Brand (Enteric Coatings) 1933->1954 Shift to Pharmaceutical Applications Late 1960s Introduction of Quaternary Ammonium Groups (Sustained Release) 1954->Late 1960s Expansion of Functionalities 1972 Development of Aqueous Dispersions Late 1960s->1972 Process Innovation

A timeline of key milestones in the development of ammonio methacrylate copolymers.

Physicochemical Properties: A Quantitative Overview

The versatility of ammonio methacrylate copolymers stems from the ability to tailor their physicochemical properties by varying the type and ratio of the constituent monomers. These copolymers are primarily derived from ethyl acrylate (B77674), methyl methacrylate, and a methacrylic acid ester containing a quaternary ammonium group. The key functional monomers are 2-trimethylammonioethyl methacrylate chloride. The ratio of these monomers dictates the permeability and drug release characteristics of the final polymer.

Below is a summary of the key physicochemical properties of the two primary types of ammonio methacrylate copolymers used for sustained-release applications, EUDRAGIT® RL and EUDRAGIT® RS.

PropertyEUDRAGIT® RL (Type A)EUDRAGIT® RS (Type B)Reference
Composition Copolymers of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium groups.Copolymers of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium groups.[5]
Monomer Ratio (Ethyl Acrylate:Methyl Methacrylate:Trimethylammonioethyl Methacrylate Chloride) ~ 1:2:0.2~ 1:2:0.1[10][11]
Ammonio Methacrylate Units (dried basis) 8.85% - 11.96%4.48% - 6.77%[10][11][12]
Average Molecular Weight (Mw) ~150,000 g/mol ~150,000 g/mol [13]
Permeability HighLow[5][9]
Solubility Insoluble in water, but swellable and permeable.Insoluble in water, but swellable and permeable.[14]
Glass Transition Temperature (Tg) ~55-65 °C~55-65 °C[6]
Appearance Colorless to yellowish-white granules or powder.Colorless to yellowish-white granules or powder.[8]

Synthesis and Characterization: Experimental Protocols

The synthesis of ammonio methacrylate copolymers is typically achieved through free-radical polymerization. The following provides a generalized methodology based on information from patents and scientific literature.

Experimental Protocol: Synthesis of Ammonio Methacrylate Copolymers by Solution Polymerization

1. Monomer Preparation:

  • A monomer mixture is prepared by combining the desired ratios of ethyl acrylate, methyl methacrylate, and 2-trimethylammonioethyl methacrylate chloride.[1]

  • The monomer mixture typically consists of 80-99% by weight of the neutral (meth)acrylate esters and 1-20% by weight of the ammonio methacrylate monomer.[1]

2. Polymerization Reaction:

  • The monomer mixture is dissolved in a suitable organic solvent, such as a mixture of isopropanol (B130326) and acetone.[11][15]

  • A free-radical initiator, such as an azo compound (e.g., azobisisobutyronitrile) or a peroxide, is added to the solution.[1]

  • The reaction mixture is heated to a temperature between 30°C and 120°C and stirred for a period of 2 to 24 hours to allow for polymerization to occur.[1][15]

  • The reaction is monitored to ensure a high conversion of monomers to the copolymer, typically greater than 99%.[1]

3. Isolation and Purification:

  • Once the polymerization is complete, the resulting polymer solution (polymerization syrup) is degassed to remove any unreacted monomers and residual solvent. This can be achieved through distillation or extrusion.[1]

  • The purified polymer is then obtained as a solid, which can be further processed into granules or a powder.[1][16]

Synthesis_Workflow cluster_synthesis Synthesis of Ammonio Methacrylate Copolymer Monomer_Mixture Prepare Monomer Mixture (Ethyl Acrylate, Methyl Methacrylate, Ammonio Methacrylate Monomer) Dissolution Dissolve in Organic Solvent Monomer_Mixture->Dissolution Initiator_Addition Add Free-Radical Initiator Dissolution->Initiator_Addition Polymerization Heat and Stir (30-120°C, 2-24h) Initiator_Addition->Polymerization Degassing Degas Polymer Syrup (Distillation/Extrusion) Polymerization->Degassing Final_Product Obtain Solid Copolymer (Granules/Powder) Degassing->Final_Product

A generalized workflow for the synthesis of ammonio methacrylate copolymers.
Characterization Techniques

A suite of analytical techniques is employed to characterize the synthesized ammonio methacrylate copolymers and ensure they meet the required specifications for pharmaceutical use.

TechniquePurposeReference
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the copolymer and confirm its chemical structure.[4][17][18]
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the monomer composition and microstructure of the copolymer.[4][18]
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) To determine the molecular weight and molecular weight distribution of the polymer.[19]
Differential Scanning Calorimetry (DSC) To measure the glass transition temperature (Tg) and assess the thermal properties of the copolymer.[20]
Titrimetry To quantify the content of ammonio methacrylate units in the copolymer.[10][11][12]
Viscometry To measure the viscosity of polymer solutions, which is an important parameter for processing.[12]

Application in Pharmaceutical Formulation: A Logical Relationship

The primary application of ammonio methacrylate copolymers in the pharmaceutical industry is as film-coating agents for solid dosage forms to achieve sustained drug release.[2][9][21] The unique properties of these polymers allow for precise control over the rate of drug dissolution and absorption in the gastrointestinal tract.

The logical relationship for their application in a sustained-release formulation can be visualized as follows:

Drug_Release_Mechanism Dosage_Form Coated Solid Dosage Form GI_Tract Ingestion into Gastrointestinal Tract Dosage_Form->GI_Tract Swelling Polymer Coating Swells (pH-independent) GI_Tract->Swelling Diffusion Aqueous Fluid Diffuses into the Core Swelling->Diffusion Dissolution Drug Dissolves in the Core Diffusion->Dissolution Release Dissolved Drug Diffuses out through the Swollen Polymer Network Dissolution->Release Absorption Drug Absorption in the GI Tract Release->Absorption

Logical flow of drug release from a dosage form coated with ammonio methacrylate copolymer.

By blending EUDRAGIT® RL and RS in different ratios, formulators can precisely modulate the permeability of the coating and achieve a wide range of drug release profiles, from relatively fast to very slow sustained release.[5][9] This flexibility has made ammonio methacrylate copolymers a cornerstone of modern oral drug delivery technology.

The Future of Ammonio Methacrylate Copolymers

The journey of ammonio methacrylate copolymers from their conceptual origins to their current indispensable role in pharmaceuticals is a testament to the power of polymer chemistry in advancing healthcare. As the pharmaceutical industry continues to evolve, with a growing emphasis on personalized medicine and complex drug delivery challenges, these versatile polymers are poised to play an even more critical role. Ongoing research is exploring their use in novel drug delivery systems, including nanoparticles, 3D printed dosage forms, and combination products, ensuring that the legacy of Otto Röhm's pioneering work will continue to shape the future of medicine for generations to come.

References

Methodological & Application

Formulating Controlled-Release Tablets Using Eudragit® RL/RS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating controlled-release oral solid dosage forms using Eudragit® RL and Eudragit® RS polymers. This document outlines the fundamental principles, detailed experimental protocols, and key formulation considerations to achieve desired drug release profiles for a variety of active pharmaceutical ingredients (APIs).

Introduction to Eudragit® RL and RS Polymers

Eudragit® RL and RS are copolymers of acrylic and methacrylic acid esters.[1] They are widely used in the pharmaceutical industry to create insoluble, pH-independent drug release profiles. The key difference between the two lies in the content of quaternary ammonium (B1175870) groups, which dictates their permeability to water.[1]

  • Eudragit® RL (Highly Permeable): Contains a higher concentration of quaternary ammonium groups, making it more permeable to water and resulting in faster drug release.[1][2]

  • Eudragit® RS (Low Permeability): Has a lower content of quaternary ammonium groups, leading to lower water permeability and slower drug release.[1][3]

By blending Eudragit® RL and RS in various ratios, formulators can precisely tailor the drug release rate to meet specific therapeutic needs.[1][4] Increasing the proportion of Eudragit® RS in a formulation will result in a slower, more sustained release profile.[1]

Key Formulation Strategies

Two primary strategies are employed when using Eudragit® RL/RS to achieve controlled release:

  • Matrix Systems: The API is homogeneously dispersed within a matrix formed by the Eudragit® polymers. Drug release is controlled by diffusion through the polymer matrix.[5]

  • Coating Systems: An inert tablet or pellet core containing the API is coated with a film of Eudragit® RL/RS polymers. The drug release is governed by the permeability and thickness of the coating.[6][7]

Experimental Protocols

Protocol 1: Preparation of Eudragit® RL/RS Matrix Tablets by Wet Granulation

This protocol details the manufacturing process for creating controlled-release matrix tablets.

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API)

  • Eudragit® RL PO and/or Eudragit® RS PO

  • Filler (e.g., Lactose, Microcrystalline Cellulose)[1]

  • Binder Solution (e.g., Polyvinyl Alcohol in Ethanol/Water)[1][3]

  • Lubricant (e.g., Magnesium Stearate)

  • Glidant (e.g., Talc)

  • High-shear granulator or planetary mixer

  • Fluid bed dryer or tray dryer

  • Sieves (#12 and #16 mesh)

  • Tablet press

Methodology:

  • Blending: Accurately weigh the API, Eudragit® polymer(s), and filler. Dry blend the powders in a suitable blender to ensure uniformity.[1]

  • Granulation: Prepare the binder solution. Slowly add the binder solution to the powder blend under continuous mixing to form a wet mass of suitable consistency.[1]

  • Wet Milling: Pass the wet mass through a #12 mesh sieve to produce granules.[1]

  • Drying: Dry the wet granules in a fluid bed dryer or tray dryer at approximately 50°C until the desired moisture content is achieved.[1]

  • Dry Milling: Mill the dried granules through a #16 mesh sieve to achieve a uniform particle size distribution.[1]

  • Lubrication: Add the lubricant and glidant to the dried granules and blend for a short period.

  • Compression: Compress the final blend into tablets using a suitable tablet press.[3]

Wet_Granulation_Workflow cluster_0 Preparation cluster_1 Processing cluster_2 Final Dosage Form start Start blending 1. Blending (API, Eudragit®, Filler) start->blending granulation 2. Granulation (Add Binder Solution) blending->granulation wet_milling 3. Wet Milling (#12 Mesh) granulation->wet_milling drying 4. Drying (~50°C) wet_milling->drying dry_milling 5. Dry Milling (#16 Mesh) drying->dry_milling lubrication 6. Lubrication (Add Lubricant/Glidant) dry_milling->lubrication compression 7. Compression lubrication->compression end Finished Tablets compression->end

Protocol 2: In Vitro Dissolution Testing

This protocol is essential for evaluating the drug release characteristics of the formulated tablets.

Apparatus and Conditions:

  • Apparatus: USP Apparatus 2 (Paddle)[1]

  • Dissolution Medium: 900 mL of a suitable medium (e.g., 0.1 N HCl for 2 hours, followed by phosphate (B84403) buffer pH 6.8).[1]

  • Temperature: 37 ± 0.5°C[1]

  • Paddle Speed: 50 rpm[1]

Methodology:

  • Place one tablet in each dissolution vessel.

  • Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples.

  • Analyze the drug content in the samples using a validated analytical method, such as UV-Vis spectrophotometry.[1]

Dissolution_Testing_Workflow cluster_0 Setup cluster_1 Sampling and Analysis cluster_2 Data Processing start Start setup_apparatus Set up USP Apparatus 2 (Paddle, 37°C, 50 rpm) start->setup_apparatus add_medium Add 900 mL Dissolution Medium setup_apparatus->add_medium add_tablet Place Tablet in Vessel add_medium->add_tablet sampling_loop Withdraw Samples at Predetermined Intervals add_tablet->sampling_loop replace_medium Replace with Fresh Medium sampling_loop->replace_medium After each withdrawal filter_sample Filter Sample sampling_loop->filter_sample At each time point replace_medium->sampling_loop analyze Analyze Drug Content (e.g., UV-Vis) filter_sample->analyze calculate_release Calculate Cumulative Drug Release (%) analyze->calculate_release plot_data Plot Release Profile calculate_release->plot_data end End plot_data->end

Data Presentation: Effect of Eudragit® RL/RS Ratio on Drug Release

The ratio of Eudragit® RL to RS is a critical factor in controlling the drug release rate. The following tables summarize the expected impact of varying this ratio.

Table 1: Impact of Eudragit® RL/RS Ratio on Formulation Properties

Eudragit® RL:RS RatioExpected PermeabilityExpected Drug Release Rate
100:0HighFast
75:25Moderately HighModerately Fast
50:50ModerateModerate
25:75Moderately LowModerately Slow
0:100LowSlow

Table 2: Quantitative Drug Release Data (Hypothetical Example with Theophylline)

Time (hours)Formulation A (RL:RS 100:0) % ReleasedFormulation B (RL:RS 50:50) % ReleasedFormulation C (RL:RS 0:100) % Released
145205
2703515
4956030
81008555
121009875
2410010095

Note: This data is illustrative. Actual release profiles will depend on the API's properties, other excipients, and processing parameters.

Troubleshooting and Optimization

Problem: Film cracking on coated tablets. Possible Causes & Solutions:

  • Inadequate Plasticizer: Eudragit® films can be brittle without a suitable plasticizer.[1]

    • Solution: Increase the plasticizer concentration, typically to 10-25% by weight of the polymer. Common plasticizers include triethyl citrate (B86180) (TEC) and dibutyl phthalate (B1215562) (DBP).[1]

  • Friable Tablet Core: A weak core can cause stress on the coating.[1]

    • Solution: Ensure the tablet core has sufficient hardness and low friability.[1]

Problem: Drug release is too fast. Possible Causes & Solutions:

  • High Proportion of Eudragit® RL:

    • Solution: Increase the proportion of Eudragit® RS in the formulation to decrease the permeability of the matrix or coating.[1]

  • Insufficient Coating Thickness:

    • Solution: Increase the coating level on the tablets or pellets.[6]

Problem: Drug release is too slow. Possible Causes & Solutions:

  • High Proportion of Eudragit® RS:

    • Solution: Increase the proportion of Eudragit® RL to enhance permeability and accelerate drug release.[1]

  • Excessive Coating Thickness:

    • Solution: Reduce the coating level.

Conclusion

Eudragit® RL and RS polymers offer a versatile platform for the development of controlled-release tablets. By carefully selecting the ratio of these polymers and optimizing formulation and process parameters, a wide range of tailored drug release profiles can be achieved. The protocols and data presented in these application notes serve as a valuable starting point for researchers and formulation scientists working to develop robust and effective controlled-release dosage forms.

References

Application Notes and Protocols for the Preparation of Ammonium Methacrylate Nanoparticles for Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) methacrylate (B99206) copolymers, such as those in the Eudragit® family, are versatile cationic polymers widely employed in the development of non-viral gene delivery systems.[1] Their positive charge facilitates the condensation of negatively charged nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), into nanoparticles.[1][2] This process protects the genetic material from enzymatic degradation and facilitates its cellular uptake.[3] These nanoparticles can be engineered to possess specific physicochemical properties, including size, surface charge, and stability, which are critical for efficient gene transfection.[1][3] This document provides detailed protocols for the preparation and characterization of ammonium methacrylate nanoparticles for gene delivery applications.

Key Features of this compound Nanoparticles:

  • Biocompatibility: Generally well-tolerated by cells, though cytotoxicity can be concentration-dependent.[4]

  • Efficient Gene Condensation: The cationic nature allows for strong electrostatic interactions with nucleic acids.[2]

  • Protection of Genetic Material: Encapsulation within the nanoparticle protects pDNA and siRNA from nuclease degradation.

  • Facilitated Cellular Uptake: The positive surface charge promotes interaction with the negatively charged cell membrane, enhancing endocytosis.

  • Endosomal Escape: The "proton sponge" effect of some cationic polymers can facilitate escape from the endosome, releasing the genetic material into the cytoplasm.

Experimental Protocols

Preparation of this compound Nanoparticles by Nanoprecipitation

This protocol describes a common and straightforward method for preparing this compound nanoparticles.

Materials:

  • This compound copolymer (e.g., Eudragit® RS 100 or RL 100)

  • Organic solvent (e.g., Acetone, Tetrahydrofuran)

  • Aqueous phase (e.g., deionized water, buffer solution)

  • Surfactant (optional, e.g., Pluronic® F-68)

  • Magnetic stirrer

  • Syringe with a needle

Procedure:

  • Polymer Solution Preparation: Dissolve the this compound copolymer in a suitable organic solvent at a specific concentration (e.g., 10 mg/mL).

  • Aqueous Phase Preparation: Prepare the aqueous phase. If a surfactant is used, dissolve it in the aqueous phase at the desired concentration.

  • Nanoprecipitation:

    • Place the aqueous phase in a beaker on a magnetic stirrer and stir at a moderate speed.

    • Using a syringe, add the polymer solution dropwise into the stirring aqueous phase.

    • The sudden change in solvent polarity will cause the polymer to precipitate, forming nanoparticles.

  • Solvent Evaporation: Continue stirring the suspension (e.g., overnight) to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Collection: The resulting nanoparticle suspension can be used directly or purified and concentrated by centrifugation.

Loading of Plasmid DNA or siRNA into Nanoparticles

This protocol outlines the complexation of nucleic acids with the pre-formed cationic nanoparticles.

Materials:

  • This compound nanoparticle suspension

  • Plasmid DNA or siRNA stock solution

  • Nuclease-free water or buffer (e.g., 10 mM phosphate (B84403) buffer)

Procedure:

  • Dilution: Dilute the nanoparticle suspension and the nucleic acid solution to the desired concentrations in a suitable buffer. For siRNA loading, a slightly acidic pH (e.g., 5.5) can facilitate complexation.[5]

  • Complexation:

    • Add the nucleic acid solution to the nanoparticle suspension in a dropwise manner while gently vortexing.

    • The ratio of polymer to nucleic acid (N/P ratio) is a critical parameter and should be optimized.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 30 minutes) to allow for the formation of stable nanoparticle-nucleic acid complexes (polyplexes).[5]

Characterization of Nanoparticles and Polyplexes

a. Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial for predicting the in vivo behavior and transfection efficiency of the nanoparticles. They are typically measured using Dynamic Light Scattering (DLS).

Procedure:

  • Dilute the nanoparticle or polyplex suspension in deionized water or a suitable buffer.

  • Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer).

  • Record the average particle size (Z-average), PDI, and zeta potential.

b. Nucleic Acid Loading Efficiency

This is determined by quantifying the amount of free nucleic acid in the supernatant after centrifugation of the polyplexes.

Procedure:

  • Centrifuge the polyplex suspension at high speed (e.g., 20,000 x g) for a sufficient time to pellet the nanoparticles.[5]

  • Carefully collect the supernatant.

  • Quantify the amount of nucleic acid in the supernatant using a suitable method (e.g., UV-Vis spectrophotometry or a fluorescent dye-based assay).

  • Calculate the loading efficiency using the following formula:

    • Loading Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

In Vitro Transfection

This protocol describes the general procedure for transfecting cells in culture with the prepared polyplexes.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • Serum-free cell culture medium (e.g., Opti-MEM™)

  • Polyplex suspension

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to attach and reach a confluency of 50-70% at the time of transfection.[6]

  • Complex Formation: Prepare the polyplexes as described in Protocol 2.

  • Transfection:

    • Replace the cell culture medium with fresh, serum-free medium.

    • Add the polyplex suspension dropwise to the cells.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells with the polyplexes for a specified period (e.g., 4-6 hours) at 37°C in a CO₂ incubator.

  • Post-transfection: After the incubation period, replace the transfection medium with fresh, complete culture medium.

  • Gene Expression Analysis: Analyze gene expression or knockdown after a suitable incubation period (e.g., 24-72 hours) using appropriate assays (e.g., reporter gene assay, qPCR, Western blot).

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound nanoparticles from various studies.

Table 1: Physicochemical Properties of this compound Nanoparticles

Formulation CodePolymerMethodParticle Size (nm)PDIZeta Potential (mV)Reference
F1Eudragit® RS 100Nanoprecipitation118 ± 5.20.15 ± 0.02+22.5 ± 1.8[7]
F2Eudragit® RL 100Nanoprecipitation154 ± 6.10.21 ± 0.03+30.0 ± 2.5[7]
NP-1DEAEMA-basedARGET ATRP150 - 200N/A> +20[8]
NP-2DMAEMA-basedEmulsion Polym.100 - 300< 0.2+25 to +40[2]

Table 2: Gene Loading and Transfection Efficiency

Nanoparticle FormulationGene TypeCell LineN/P RatioLoading Efficiency (%)Transfection Efficiency (%)Reference
Eudragit® E 100siRNAMacrophages1:0.05 (w/w)>95~20 (5-fold increase)[2]
AEMA-g-WSCpDNAHCT116N/A>90High (Qualitative)[9]
DEAEMA-basedsiRNARAW 264.7N/AHighEffective Knockdown[8]

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_loading Gene Loading cluster_char Characterization cluster_transfection In Vitro Transfection prep 1. Polymer Dissolution (this compound in Organic Solvent) aq_phase 2. Aqueous Phase Preparation nanoprec 3. Nanoprecipitation (Dropwise addition to aqueous phase) prep->nanoprec aq_phase->nanoprec evap 4. Solvent Evaporation nanoprec->evap collect 5. Nanoparticle Collection evap->collect dilute_np 1. Dilute Nanoparticles collect->dilute_np complex 3. Complexation (Mix and Incubate) dilute_np->complex dilute_gene 2. Dilute Genetic Material (pDNA or siRNA) dilute_gene->complex dls Particle Size, PDI, Zeta Potential (DLS) complex->dls loading_eff Loading Efficiency (Quantify free nucleic acid) complex->loading_eff transfect 2. Add Polyplexes to Cells complex->transfect seed 1. Seed Cells seed->transfect incubate 3. Incubate transfect->incubate analyze 4. Analyze Gene Expression incubate->analyze

Caption: Experimental workflow for nanoparticle preparation and gene delivery.

gene_delivery_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular polyplex This compound Nanoparticle-Gene Complex (Polyplex) cell_membrane Cell Membrane polyplex->cell_membrane Endocytosis endosome Endosome gene_release Gene Release endosome->gene_release Endosomal Escape (Proton Sponge Effect) cytoplasm Cytoplasm nucleus Nucleus cytoplasm->nucleus for pDNA risc RISC Complex (for siRNA) cytoplasm->risc for siRNA transcription Transcription (for pDNA) nucleus->transcription gene_release->cytoplasm translation Translation transcription->translation protein Therapeutic Protein translation->protein mrna_cleavage mRNA Cleavage risc->mrna_cleavage

Caption: Cellular pathway of gene delivery by this compound nanoparticles.

References

Application Notes and Protocols: Antimicrobial Dental Resins with Quaternary Ammonium Methacrylates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of dental materials, polymer chemistry, and microbiology.

Introduction:

Secondary caries at the restoration margin remains a primary reason for the failure of dental resin composite restorations. The incorporation of antimicrobial agents into dental resins is a promising strategy to combat the formation of cariogenic biofilms. Quaternary ammonium (B1175870) methacrylates (QAMs) are a class of polymerizable monomers that, when incorporated into dental resin systems, impart a potent, long-lasting antimicrobial activity.[1] This is primarily achieved through a "contact-killing" mechanism, where the positively charged quaternary ammonium groups interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell death without leaching of the antimicrobial agent.[2][3]

These application notes provide an overview of the synthesis, antimicrobial efficacy, and biocompatibility of dental resins modified with QAMs. Detailed protocols for key experiments are included to guide researchers in the evaluation of these advanced dental materials.

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of QAM-modified dental resins is based on the electrostatic interaction between the positively charged quaternary ammonium groups (R₄N⁺) immobilized on the polymer surface and the negatively charged components of bacterial cell walls.[2] This interaction leads to the disruption of the cell membrane's electrical equilibrium, causing increased permeability, leakage of cytoplasmic contents, and ultimately, cell death.[2][3]

Antimicrobial_Mechanism cluster_resin Immobilized QAM Resin QAM-Modified Resin Surface QAM Positively Charged Quaternary Ammonium Group (N+) Bacteria Bacterial Cell (Negatively Charged Surface) MembraneDisruption Bacterial Cell Membrane Disruption Bacteria->MembraneDisruption Electrostatic Interaction CellDeath Cell Death MembraneDisruption->CellDeath Cytoplasmic Leakage

Caption: Contact-killing mechanism of QAM-modified dental resins.

Data Presentation: Properties of QAM-Modified Dental Resins

The properties of dental resins incorporating QAMs are influenced by the specific monomer structure, particularly the alkyl chain length, and its concentration in the resin matrix.

Table 1: Antimicrobial Efficacy of Various Quaternary Ammonium Methacrylates

QAM MonomerAlkyl Chain LengthConcentration (wt%)Target MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)Reference
MDPB12N/AStreptococcus species3.13 - 25.06.25 - 62.5[1]
MAE-DB1210Oral BacteriaN/A12.2 - 24.4[1]
MAE-HB1610Oral BacteriaN/A6.2 - 48.8[1]
QAM-n10-185S. mutansN/AN/A (biofilm inhibition)[1]
DMAHDM161.5 - 5S. mutansN/AN/A (biofilm reduction)[4][5]
DMADDM122.5 - 5S. mutansN/AN/A (biofilm reduction)[5]

Table 2: Mechanical and Physical Properties of QAM-Modified Dental Resins

QAM MonomerConcentration (wt%)Base ResinFlexural StrengthFlexural ModulusWater SorptionReference
QAM-n (C10-C18)5Bis-GMA/TEGDMAMinimal negative impactMinimal negative impactNot specified[1]
UDMQAs (C12-C18)50TEGDMALower than Bis-GMA controlLower than Bis-GMA controlHigher than Bis-GMA control[1]
IMQs (C12-C18)≥10Bis-GMA/TEGDMANot specifiedNot specifiedNot specified[1]
IPhene20-30Bis-GMA/TEGDMAHigher than controlNot specifiedNot specified[6]

Table 3: Biocompatibility of QAM-Modified Dental Resins

QAM MonomerConcentration (wt%)Cell LineCytotoxicity AssayResultsReference
MAE-DB / MAE-HBN/AHuman Gingival FibroblastsMedian Lethal ConcentrationLower cytotoxicity than Bis-GMA[1]
DMBB / DMBH1Human Foreskin Fibroblast (HFF2)MTT Assay1 wt% DMBB maintained higher cell viability than commercial adhesive[2]
QADMs25 mg/mLL929 FibroblastsViability Assay12-27% reduction in cell viability compared to control[2]
DMADDM / DMAHDM5 / 10KeratinocytesViability AssaySignificantly reduced keratinocyte viability compared to control[7]

Experimental Protocols

Synthesis of Quaternary Ammonium Methacrylate (B99206) Monomers

A common method for synthesizing QAMs is through the Menschutkin reaction, which involves the quaternization of a tertiary amine with an alkyl halide.

Synthesis_Workflow Start Start Reactants React Tertiary Amine Methacrylate with Alkyl Halide Start->Reactants Reaction Menschutkin Reaction (Solvent-free or in Solvent) Reactants->Reaction Purification Purification (e.g., Washing, Drying) Reaction->Purification Characterization Characterization (FT-IR, 1H-NMR, 13C-NMR) Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis of QAM monomers.

Protocol: Synthesis of a Generic QAM

  • Reactants:

    • Tertiary amine methacrylate (e.g., 2-(dimethylamino)ethyl methacrylate - DMAEMA)

    • Alkyl halide with desired chain length (e.g., 1-iodohexadecane (B47652) for a C16 chain)

  • Procedure: a. Combine equimolar amounts of the tertiary amine methacrylate and the alkyl halide in a reaction vessel. b. The reaction can often be performed under solvent-free conditions or in a suitable solvent like ethanol (B145695) or acetonitrile. c. Stir the mixture at a controlled temperature (e.g., 60-80 °C) for a specified duration (e.g., 24-48 hours) in the dark. d. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

  • Purification: a. After the reaction is complete, the resulting QAM may be a viscous liquid or a solid. b. Wash the product multiple times with a non-polar solvent (e.g., hexane) to remove unreacted starting materials. c. Dry the purified product under vacuum to remove any residual solvent.

  • Characterization: a. Confirm the chemical structure of the synthesized QAM using Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).[3]

Preparation of Antimicrobial Dental Resin
  • Resin Matrix Formulation: a. Prepare a base resin mixture, typically consisting of a combination of monomers like bisphenol A-glycidyl methacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA) at a specific weight ratio (e.g., 50:50 wt%).[1] b. Add a photoinitiator system, such as camphorquinone (B77051) (CQ) and an amine co-initiator (e.g., ethyl 4-(dimethylamino)benzoate (B8555087) - EDAB), typically at concentrations of 0.5-1 wt% each.

  • Incorporation of QAM: a. Dissolve the synthesized QAM monomer into the base resin mixture at the desired weight percentage (e.g., 1, 2.5, 5, 10 wt%). b. Ensure complete and homogenous mixing, which may require gentle heating or sonication, especially for QAMs with longer alkyl chains or at higher concentrations.[1]

  • Specimen Fabrication: a. Pour the final resin mixture into molds of desired dimensions for specific tests (e.g., discs for antimicrobial testing, rectangular bars for flexural strength testing). b. Cover the mold with a Mylar strip and a glass slide to prevent an oxygen-inhibited layer. c. Light-cure the specimens using a dental curing light for a specified duration on each side to ensure complete polymerization.

Evaluation of Antimicrobial Efficacy

Protocol: Direct Contact Test (DCT)

This test evaluates the contact-killing efficacy of the cured resin surface.

DCT_Workflow Start Start Prepare_Specimens Prepare and Sterilize Cured Resin Discs Start->Prepare_Specimens Inoculation Inoculate Resin Discs with Bacterial Suspension Prepare_Specimens->Inoculation Bacterial_Suspension Prepare Bacterial Suspension (e.g., S. mutans) Bacterial_Suspension->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Harvest Harvest Bacteria from Resin Surface Incubation->Harvest Plating Serially Dilute and Plate on Agar (B569324) Harvest->Plating CFU_Count Incubate Plates and Count Colony-Forming Units (CFU) Plating->CFU_Count End End CFU_Count->End

Caption: Workflow for the Direct Contact Test (DCT).

  • Specimen Preparation: a. Prepare disc-shaped specimens of the cured QAM-modified resin and a control resin without QAM. b. Sterilize the specimens, for example, by ethylene (B1197577) oxide gas or by immersion in 70% ethanol followed by UV irradiation.

  • Bacterial Culture: a. Culture a cariogenic bacterium, such as Streptococcus mutans, in a suitable broth (e.g., Brain Heart Infusion - BHI) to a logarithmic growth phase. b. Harvest the bacteria by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in PBS to a known concentration (e.g., 10⁶ CFU/mL).

  • Direct Contact: a. Place the sterile resin discs in a sterile multi-well plate. b. Pipette a small volume (e.g., 10 µL) of the bacterial suspension onto the surface of each disc. c. Incubate for a defined period (e.g., 1 hour) at 37°C to allow for contact between the bacteria and the resin surface.

  • Bacterial Viability Assessment: a. After incubation, add a larger volume of PBS to each well and vortex vigorously to detach the surviving bacteria from the resin surface. b. Perform serial dilutions of the bacterial suspension. c. Plate the dilutions onto agar plates (e.g., BHI agar) and incubate under appropriate conditions (e.g., 37°C, 5% CO₂ for S. mutans). d. Count the number of colony-forming units (CFU) to determine the number of viable bacteria. e. Compare the CFU counts from the QAM-modified resins to the control resin to calculate the percentage of bacterial reduction.

Biocompatibility Assessment

Protocol: MTT Assay for Cytotoxicity

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: a. Culture a relevant cell line, such as human gingival fibroblasts or odontoblast-like cells, in a suitable culture medium in a 96-well plate until they reach a desired confluency.

  • Eluate Preparation: a. Incubate sterile, cured resin discs in the cell culture medium for a specified period (e.g., 24 hours) at 37°C to obtain eluates. The ratio of the specimen surface area to the medium volume should be standardized (e.g., according to ISO 10993-5).

  • Cell Exposure: a. Remove the culture medium from the cells and replace it with the prepared eluates from the QAM-modified resins and control resins. b. Include a negative control (fresh culture medium) and a positive control (a known cytotoxic substance). c. Incubate the cells with the eluates for a defined period (e.g., 24 hours) at 37°C.

  • MTT Assay: a. Remove the eluates and add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. b. Incubate for a few hours, during which viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals. c. Add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to dissolve the formazan crystals. d. Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. e. Calculate the cell viability as a percentage relative to the negative control.

Long-Term Stability and Considerations

The covalent bonding of QAMs into the polymer network provides a mechanism for long-term, non-leaching antimicrobial activity.[8] Studies have shown that the antibacterial effects of some QAM-modified resins can be sustained for extended periods, even after aging in water.[2][7] However, the long-term stability can be influenced by the specific QAM structure and its concentration.[7]

Researchers should also consider the potential for the development of bacterial resistance, although studies on some QAMs like DMAHDM have not shown evidence of inducing drug resistance in oral streptococci.[6] The impact of QAM incorporation on the overall oral microbiome is another area for further investigation, with the potential for "smart" monomers that are only active in acidic, cariogenic environments being an exciting future direction.[1]

References

Application Notes and Protocols for Ammonium Methacrylate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the polymerization of ammonium (B1175870) methacrylate (B99206) monomers, valuable for the synthesis of cationic polymers used in various applications, including drug delivery, gene therapy, and antimicrobial materials. The following sections describe three common polymerization techniques: Free-Radical Polymerization, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization.

Introduction

Ammonium methacrylate polymers are a class of cationic polymers characterized by the presence of quaternary ammonium groups. These polymers are typically water-soluble and can interact with negatively charged molecules such as DNA, RNA, and proteins, making them ideal candidates for various biomedical applications. The polymerization of this compound monomers can be achieved through several methods, each offering different levels of control over the final polymer's molecular weight, architecture, and functionality. This document outlines protocols for three such methods.

Data Summary

The choice of polymerization technique significantly impacts the characteristics of the resulting polymer. The following table summarizes typical quantitative data obtained for the polymerization of a common this compound monomer, 2-(methacryloyloxy)ethyl-trimethylammonium chloride (MTAC), using different methods.

Polymerization MethodInitiator/Catalyst SystemMonomer:Initiator RatioMn ( g/mol )PDI (Mw/Mn)Reference
Free-RadicalAmmonium persulfate (APS)VariesHigh, broad range> 1.5General Knowledge
ATRPEthyl 2-bromoisobutyrate / CuCl/PMDETA100:110,000 - 100,0001.12 - 1.30[1][2][3]
RAFTAIBN / Trithiocarbonate CTA500:120,000 - 80,000< 1.2[4]

Mn: Number-average molecular weight PDI: Polydispersity Index (Mw/Mn) ATRP: Atom Transfer Radical Polymerization RAFT: Reversible Addition-Fragmentation chain-Transfer APS: Ammonium persulfate AIBN: Azobisisobutyronitrile CTA: Chain Transfer Agent PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine

Experimental Workflow

The general experimental workflow for this compound polymerization involves several key stages, from preparation to characterization.

G cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_post Post-Polymerization Monomer_Purification Monomer Purification Reagent_Prep Reagent Preparation Monomer_Purification->Reagent_Prep Reaction_Setup Reaction Setup & Degassing Reagent_Prep->Reaction_Setup Initiation Initiation & Propagation Reaction_Setup->Initiation Termination Termination Initiation->Termination Purification Polymer Purification (Dialysis/Precipitation) Termination->Purification Characterization Characterization (GPC, NMR) Purification->Characterization ATRP_Mechanism cluster_ATRP ATRP Equilibrium P_n-X P_n-X (Dormant) P_n_dot P_n• (Active) P_n-X->P_n_dot k_act P_n_dot->P_n-X k_deact Cu(II)L/X X-Cu(II) / Ligand (Deactivator) P_n+1_dot P_n+1• P_n_dot->P_n+1_dot k_p Cu(I)L Cu(I) / Ligand (Activator) Monomer Monomer

References

Application Notes and Protocols for the Characterization of Ammonium Methacrylate Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the essential techniques used to characterize ammonium (B1175870) methacrylate (B99206) copolymers, which are pivotal in various pharmaceutical and industrial applications. The protocols outlined below offer standardized procedures for consistent and reproducible results.

Ammonium methacrylate copolymers, such as the widely recognized Eudragit® series, are key functional polymers in drug delivery systems, offering functionalities like controlled release, taste masking, and enteric coating.[1][2][3] A thorough characterization of their physicochemical properties is crucial for formulation development, quality control, and ensuring therapeutic efficacy.

Molecular Structure and Composition

The chemical structure and monomer composition of this compound copolymers directly influence their properties and performance. Spectroscopic techniques are indispensable for elucidating these molecular characteristics.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a powerful and rapid technique for identifying the functional groups present in the copolymer, confirming its chemical identity.[4] For this compound copolymers, FTIR can verify the presence of ester carbonyl groups, quaternary ammonium groups, and the acrylate (B77674)/methacrylate backbone.[5][6]

  • Sample Preparation: Ensure the copolymer sample is dry and in powder form. No further preparation is typically needed for ATR-FTIR.

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).

    • Collect a background spectrum of the empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the copolymer powder onto the ATR crystal, ensuring complete coverage.

    • Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Process the spectrum (e.g., baseline correction, normalization).

    • Identify characteristic absorption bands for the copolymer.

Table 1: Characteristic FTIR Absorption Bands for this compound Copolymers

Wavenumber (cm⁻¹)Assignment
~2950C-H stretching (alkyl groups)
~1730C=O stretching (ester carbonyl)[6]
~1450C-H bending (methylene and methyl groups)[6]
~1140 & 1240C-O stretching (ester group)
~965Quaternary ammonium group vibration
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining the detailed chemical structure, monomer composition, and microstructure of copolymers.[7][8][9] Both ¹H and ¹³C NMR can provide quantitative information on the ratio of different monomer units within the polymer chain.[10]

  • Sample Preparation:

    • Dissolve 5-10 mg of the copolymer in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).

  • Data Analysis:

    • Integrate the signals corresponding to specific protons of each monomer unit.

    • Calculate the molar ratio of the monomers by comparing the integral values of their characteristic peaks.[10]

Table 2: Representative ¹H NMR Chemical Shifts for this compound Copolymers

Chemical Shift (ppm)Assignment
~4.1-O-CH₂- protons of the ethyl acrylate moiety
~3.7-N⁺-(CH₃)₃ protons of the quaternary ammonium group[6]
~3.6-O-CH₃ protons of the methyl methacrylate moiety
~1.8 - 2.1-CH₂- protons of the polymer backbone
~0.8 - 1.2-CH₃ protons of the polymer backbone and ethyl group

Molecular Weight and Distribution

The molecular weight and its distribution (polydispersity) are critical parameters that affect the mechanical, thermal, and solution properties of polymers.

Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC, also known as GPC, is the most common technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of polymers.[11][12][13] The separation is based on the hydrodynamic volume of the polymer chains in solution.[14]

  • Sample Preparation:

    • Dissolve the copolymer in a suitable mobile phase (e.g., tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF)) at a concentration of 1-2 mg/mL.

    • Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.

  • Instrument Setup:

    • Equilibrate the SEC/GPC system, including the column set and detectors (e.g., refractive index (RI), multi-angle light scattering (MALS)), with the chosen mobile phase at a constant flow rate.

  • Calibration (for conventional SEC):

    • Inject a series of narrow molecular weight standards (e.g., polystyrene, PMMA) to generate a calibration curve of log(Molecular Weight) versus elution time.[15]

  • Sample Analysis:

    • Inject the prepared sample solution into the system.

    • Record the chromatogram.

  • Data Analysis:

    • Determine Mn, Mw, and PDI from the chromatogram using the calibration curve or by using a MALS detector for absolute molecular weight determination.[13]

Table 3: Typical Molecular Weight Data for this compound Copolymers

ParameterTypical Value Range
Mw ( g/mol )32,000 - 150,000[3]
PDI (Mw/Mn)1.5 - 4.0

Thermal Properties

The thermal behavior of copolymers is crucial for understanding their processing conditions (e.g., for hot-melt extrusion) and physical stability.[2]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[16] For amorphous copolymers like many this compound types, the Tg is a key characteristic.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry copolymer powder into an aluminum DSC pan.

    • Seal the pan hermetically.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen).

  • Thermal Program:

    • Typically, a heat-cool-heat cycle is employed to erase the thermal history of the sample.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected Tg.

    • Cool the sample at a controlled rate (e.g., 10 °C/min).

    • Reheat the sample at the same rate.

  • Data Analysis:

    • Determine the Tg from the second heating scan, observed as a step-like change in the heat flow curve.

Table 4: Glass Transition Temperatures (Tg) for Selected this compound Copolymers

Copolymer Type (e.g., Eudragit®)Typical Tg (°C)
Eudragit® RL/RS~65-70[3]
Eudragit® E~48[3]
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.[16][17]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry copolymer powder into a TGA pan.

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Purge with an inert (e.g., nitrogen) or reactive (e.g., air) gas at a controlled flow rate.

  • Thermal Program:

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30 °C to 600 °C).

  • Data Analysis:

    • Plot the percentage weight loss versus temperature.

    • Determine the onset temperature of decomposition and the temperature at maximum weight loss rate (from the derivative curve).

Particle Size and Distribution (for dispersions)

For copolymers supplied or used as aqueous dispersions, the particle size and distribution are critical quality attributes affecting film formation, stability, and performance.

Dynamic Light Scattering (DLS)

DLS, also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles in suspension or polymers in solution.[18] It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[18]

  • Sample Preparation:

    • Dilute the aqueous copolymer dispersion with deionized water to an appropriate concentration to avoid multiple scattering effects.

    • Filter the diluted sample through a low-protein-binding filter (e.g., 0.45 µm) into a clean cuvette.

  • Instrument Setup:

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the desired temperature.

  • Measurement:

    • Perform the measurement, where the instrument's software will analyze the autocorrelation function of the scattered light intensity.

  • Data Analysis:

    • The software calculates the hydrodynamic diameter (Z-average) and the polydispersity index (PDI) of the particles.

Table 5: Typical Particle Size Data for this compound Copolymer Dispersions

ParameterTypical Value Range
Z-Average Diameter (nm)100 - 200
PDI< 0.2

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound copolymers.

G cluster_synthesis Copolymer Sample cluster_primary Primary Characterization cluster_secondary Secondary Characterization cluster_tertiary Dispersion Characterization cluster_properties Determined Properties start This compound Copolymer FTIR FTIR Spectroscopy start->FTIR NMR NMR Spectroscopy start->NMR SEC SEC / GPC start->SEC DSC DSC start->DSC TGA TGA start->TGA DLS Dynamic Light Scattering start->DLS If in dispersion form prop1 Functional Groups FTIR->prop1 prop2 Monomer Composition NMR->prop2 prop3 Molecular Weight & Polydispersity SEC->prop3 prop4 Glass Transition (Tg) DSC->prop4 prop5 Thermal Stability TGA->prop5 prop6 Particle Size DLS->prop6

Caption: Workflow for copolymer characterization.

This diagram outlines the typical sequence of analytical techniques applied to fully characterize an this compound copolymer, starting from the bulk material and leading to the determination of its key physicochemical properties.

G cluster_techniques Analytical Techniques cluster_properties Material Properties A Spectroscopy (FTIR, NMR) P1 Chemical Structure & Composition A->P1 B Chromatography (SEC/GPC) P2 Molecular Weight & Distribution B->P2 C Thermal Analysis (DSC, TGA) P3 Thermal Behavior & Stability C->P3 D Light Scattering (DLS) P4 Particle Size & Distribution D->P4

Caption: Relationship between techniques and properties.

This diagram illustrates the direct relationship between the classes of analytical techniques and the specific material properties of the this compound copolymer that they are used to determine.

References

Application Notes and Protocols for Enteric Coating with Ammonio Methacrylate Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using ammonio methacrylate (B99206) copolymers for the enteric coating of pharmaceutical dosage forms. This document outlines the properties of these polymers, detailed experimental protocols for their application, and methods for evaluating the performance of the resulting enteric coating.

Introduction to Ammonio Methacrylate Copolymers for Enteric Coating

Ammonio methacrylate copolymers are a versatile class of synthetic polymers widely used in the pharmaceutical industry for functional coatings.[1] For enteric applications, anionic copolymers based on methacrylic acid and its esters are predominantly used. These polymers are insoluble in the acidic environment of the stomach but become soluble in the more neutral to alkaline pH of the small intestine.[1] This pH-dependent solubility is crucial for protecting acid-labile active pharmaceutical ingredients (APIs) from degradation in the stomach, preventing gastric irritation by certain drugs, and for targeted drug delivery to the intestine.[1][2]

The most common brand of these copolymers is EUDRAGIT®, with various grades available for enteric coating, each with a different pH at which they begin to dissolve. For instance, EUDRAGIT® L 30 D-55 and L 100-55 start to dissolve at pH 5.5, while EUDRAGIT® L 100 dissolves at pH 6.0, and EUDRAGIT® S 100 at pH 7.0.[2][3] This allows for precise targeting of drug release within the intestinal tract. These polymers are available as aqueous dispersions, organic solutions, or powders, offering flexibility in formulation and processing.[3][4]

Materials and Equipment

Materials:

  • Ammonio Methacrylate Copolymer (e.g., EUDRAGIT® L 30 D-55, EUDRAGIT® L 100)

  • Plasticizer (e.g., Triethyl citrate (B86180) (TEC), Polyethylene glycol (PEG) 6000)[4][5]

  • Anti-tacking agent/Glidant (e.g., Talc (B1216), Glyceryl monostearate)[4][6]

  • Solvents (for organic solutions, e.g., Isopropyl alcohol, Acetone (B3395972), Ethanol)[4][7]

  • Purified Water (for aqueous dispersions)

  • Sodium Hydroxide (for pH adjustment of some aqueous formulations)[4]

  • Active Pharmaceutical Ingredient (API) core tablets or pellets

Equipment:

  • Coating Pan or Fluidized Bed Coater[4]

  • Spray gun system (with appropriate nozzle size)[6]

  • Peristaltic pump[8]

  • Homogenizer or high-shear mixer

  • Magnetic stirrer

  • pH meter

  • Analytical balance

  • USP Dissolution Apparatus (Apparatus 1 or 2)[9]

  • UV-Vis Spectrophotometer or HPLC for drug quantification

Experimental Protocols

Preparation of Enteric Coating Dispersion

The following are example formulations for preparing enteric coating dispersions. The exact quantities may need to be optimized based on the specific API, core dosage form properties, and equipment used.

Table 1: Formulation for Aqueous Enteric Coating Dispersion using EUDRAGIT® L 30 D-55 [6]

Function Ingredient Quantity based on dry polymer [%] Example Quantity for 1 kg spray suspension [g]
PolymerEUDRAGIT® L 30 D-55 (30% dispersion)100416.7
PlasticizerTriethyl citrate (TEC)10.012.5
Anti-tacking agentTalc50.062.5
DiluentPurified Water-508.3
Total 1000.0

Protocol for Aqueous Dispersion Preparation: [6]

  • Weigh the required quantities of plasticizer (Triethyl citrate) and anti-tacking agent (Talc).

  • Disperse the talc and dissolve the triethyl citrate in a portion of the purified water to form an excipient suspension.

  • Slowly pour the excipient suspension into the EUDRAGIT® L 30 D-55 dispersion while stirring gently with a conventional stirrer.

  • Add the remaining purified water and continue stirring until a homogenous suspension is formed.

  • Pass the final spray suspension through a 0.5 mm sieve to remove any agglomerates.

  • The suspension should be stirred continuously during the coating process.

Table 2: Formulation for Organic Enteric Coating Solution using EUDRAGIT® L 100 [7]

Function Ingredient Example Quantity for 1 L solution
PolymerEUDRAGIT® L 10030 g
PlasticizerPEG 40004.2 g (14% of polymer weight)
Anti-tacking agentTalc1.8 g (6% of polymer weight)
Solvent 1Isopropanol (B130326)400 mL
Solvent 2Acetone400 mL

Protocol for Organic Solution Preparation: [7]

  • Dissolve EUDRAGIT® L 100 in a 1:1 mixture of isopropanol and acetone using a magnetic stirrer.

  • Add the plasticizer (PEG 4000) and anti-tacking agent (Talc) to the polymer solution.

  • Continue stirring until all components are fully dissolved and a homogenous solution is obtained.

Coating Process Parameters

The following tables provide example process parameters for tablet and particle coating. These parameters should be optimized for the specific equipment, batch size, and substrate.

Table 3: Example Coating Parameters for Tablets in a Coating Pan (O'Hara LabCoat) [6]

Parameter Value
Batch size2.5 kg
Drum speed20 rpm
Number of spray guns1
Nozzle bore1.2 mm
Distance tablet bed/spray gun10 cm
Inlet air temperature40-50 °C
Product temperature30-35 °C
Atomizing air pressure1.5-2.5 bar
Spray rate10-20 g/min

Table 4: Example Coating Parameters for Particles in a Fluidized Bed Coater (Glatt GPCG 1.1, Top Spray) [6]

Parameter Value
Batch size1 kg
Nozzle bore1.2 mm
Distance nozzle/product10 cm
Atomizing air pressure1.8 bar
Inlet air temperature35-45 °C
Exhaust air temperature26-29 °C
Product temperature25-28 °C
Spray rate10-15 g/min/kg

Post-Coating Drying: [6]

After the coating process is complete, a final drying step is recommended to ensure the removal of residual solvents and proper film formation. A typical final drying step is to cure the coated dosage forms in a circulating air oven at 40 °C for 2 hours.

Evaluation of Enteric Coating Performance

Disintegration Testing

According to USP General Chapter <701>, enteric-coated tablets are first tested in simulated gastric fluid (0.1 N HCl) for 1 hour. The tablets should show no evidence of disintegration, cracking, or softening. Subsequently, the tablets are transferred to simulated intestinal fluid (phosphate buffer pH 6.8), where they must disintegrate within the time specified in the monograph.[10]

Dissolution Testing

Dissolution testing is performed according to USP General Chapter <711> using a two-stage method to assess the drug release profile.[9][11]

Table 5: Two-Stage Dissolution Test Protocol for Enteric-Coated Dosage Forms

Stage Parameter Condition
Acid Stage Medium750 mL of 0.1 N HCl
ApparatusUSP Apparatus 1 (Baskets) at 100 rpm or Apparatus 2 (Paddles) at 50 rpm
Temperature37 ± 0.5 °C
Duration2 hours
SamplingAt the end of 2 hours
Buffer Stage MediumAdd 250 mL of 0.20 M sodium phosphate, tribasic, to the acid stage medium. Adjust pH to 6.8 ± 0.05 if necessary.
ApparatusContinue with the same apparatus and speed.
Temperature37 ± 0.5 °C
DurationTypically 45-60 minutes, with multiple sampling points (e.g., 15, 30, 45, 60 min).

Acceptance Criteria:

  • Acid Stage: Not more than 10% of the labeled amount of API is dissolved.

  • Buffer Stage: Not less than 80% of the labeled amount of API is dissolved within the specified time.

Visualizations

experimental_workflow cluster_formulation Coating Dispersion Preparation cluster_coating Coating Process cluster_evaluation Performance Evaluation A Weighing of Polymer, Plasticizer, and Anti-tacking Agent B Dispersion in Solvent (Aqueous or Organic) A->B C Homogenization/Stirring B->C D Sieving of Final Suspension C->D G Spraying of Coating Dispersion D->G E Loading of Cores (Tablets/Pellets) into Coater F Pre-heating of Cores E->F F->G H Drying during Spraying G->H I Final Curing/Drying H->I J Disintegration Test (USP <701>) I->J K Dissolution Test (USP <711>) I->K J->K L Acid Stage (0.1 N HCl, 2h) K->L M Buffer Stage (pH 6.8) L->M N Drug Release Analysis (UV-Vis/HPLC) M->N

Figure 1. Experimental workflow for enteric coating and evaluation.

enteric_release_mechanism cluster_stomach Stomach (Acidic Environment, pH 1-3) cluster_intestine Small Intestine (Neutral/Alkaline Environment, pH > 5.5) A Enteric-Coated Dosage Form B Ammonio Methacrylate Copolymer (Anionic) is Protonated (-COOH) A->B C Polymer is Insoluble and Forms a Protective Barrier B->C D API is Protected from Acidic Environment C->D E Dosage Form Enters Intestine D->E Gastric Emptying F Carboxylic Groups on Polymer are Deprotonated (-COO⁻) E->F G Polymer becomes Soluble (Salt Formation) F->G H Coating Dissolves G->H I API is Released and Absorbed H->I

Figure 2. Mechanism of pH-dependent drug release from enteric coating.

Troubleshooting

Table 6: Common Problems, Potential Causes, and Solutions in Enteric Coating [12]

Problem Potential Cause(s) Suggested Solution(s)
Sticking/Twinning - Over-wetting of the tablet bed- Inadequate drying- Insufficient anti-tacking agent- Decrease spray rate- Increase inlet air temperature or airflow- Increase the concentration of talc or other anti-tacking agent
Cracking of the Film - Insufficient plasticizer- High internal stress in the film- Inadequate core tablet hardness- Increase plasticizer concentration- Optimize drying conditions (avoid overly rapid drying)- Ensure core tablets have sufficient mechanical strength
Peeling/Flaking of the Film - Poor adhesion of the film to the core- Incompatible formulation components- Apply a seal coat to the core before the enteric coat- Evaluate compatibility of the polymer with the core excipients- Adjust plasticizer type or concentration
Inadequate Acid Resistance - Insufficient coating thickness (weight gain)- Cracks or imperfections in the film- Inappropriate polymer selection for the API- Increase the amount of coating applied (higher % weight gain)- Optimize coating process parameters to ensure a uniform, continuous film- Select a polymer with a higher dissolution pH if necessary
Delayed Drug Release in Buffer - Excessive coating thickness- Cross-linking of the polymer- Reduce the amount of coating applied- Investigate potential interactions between the API and the polymer- Optimize curing conditions

By following these guidelines and protocols, researchers and drug development professionals can effectively utilize ammonio methacrylate copolymers to develop robust and reliable enteric-coated pharmaceutical products. It is essential to perform thorough optimization and validation for each specific product and process.

References

Application Notes: Ammonium Methacrylate Copolymers as Carriers for Water-Insoluble Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ammonium (B1175870) methacrylate (B99206) copolymers, commonly known under the trade name EUDRAGIT®, are versatile pharmaceutical excipients widely employed in oral dosage forms. These polymers are derived from ethyl acrylate, methyl methacrylate, and methacrylic acid esters containing quaternary ammonium groups. The presence of these cationic ammonium groups renders the polymers permeable to water and dissolved substances, a property that is independent of pH within the physiological range of the gastrointestinal tract. This characteristic makes them ideal carriers for creating sustained-release formulations for both water-soluble and water-insoluble drugs.

There are two primary grades used for controlling drug release:

  • EUDRAGIT® RL (High Permeability): Contains a higher ratio of quaternary ammonium groups, leading to greater swelling and faster drug release.

  • EUDRAGIT® RS (Low Permeability): Contains fewer quaternary ammonium groups, resulting in less swelling and slower, more controlled drug release.

By blending these two polymers in different ratios, formulators can precisely tailor the drug release profile to meet specific therapeutic needs. This application note provides an overview of formulation strategies, quantitative data, and detailed protocols for using ammonium methacrylate copolymers to deliver water-insoluble drugs effectively.

Formulation Strategies and Performance Data

This compound copolymers can be formulated into various drug delivery systems to enhance the dissolution and control the release of poorly water-soluble drugs. Key strategies include nanoprecipitation to form nanoparticles, spray drying for microspheres, and solvent evaporation for solid dispersions.

Application Notes and Protocols for Ammonium Methacrylate Scaffolds in Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ammonium-functionalized methacrylate (B99206) scaffolds in tissue engineering, offering insights into their diverse applications, key experimental data, and detailed protocols.

Application Notes

Ammonium-functionalized methacrylate scaffolds are a versatile class of biomaterials with significant potential in tissue engineering and regenerative medicine. The incorporation of ammonium (B1175870) groups onto the methacrylate polymer backbone imparts a positive charge, which enhances cell adhesion and interaction with negatively charged cell surface molecules and extracellular matrix (ECM) components. This property, combined with the tunable mechanical and degradation characteristics of methacrylate-based polymers, makes these scaffolds highly attractive for a range of applications.

Key applications include:

  • Neural Tissue Engineering: The positive charge of ammonium-functionalized scaffolds can promote the adhesion and growth of neurons and glial cells, making them promising for spinal cord injury repair and peripheral nerve regeneration.[1][2] These scaffolds can provide a supportive framework for axonal extension and tissue bridging across lesion sites.[1][2]

  • Cartilage and Bone Regeneration: In orthopedic applications, these scaffolds can support the attachment, proliferation, and differentiation of chondrocytes and osteoblasts.[3][4][5][6] Their porous structure facilitates nutrient and waste exchange, which is crucial for the formation of new cartilage and bone tissue.[5][7] The mechanical properties of the scaffolds can be tailored to match those of the native tissue, providing necessary support during regeneration.[5][8][9]

  • Cardiac Tissue Repair: Ammonium persulfate-loaded gelatin-methacrylate nanoparticles have been shown to promote the repair of myocardial infarction.[10] This is achieved by activating the epicardial epithelial-mesenchymal transition (EMT) via autophagy and the mTOR signaling pathway.[10]

  • Drug and Gene Delivery: The positive charge of the scaffolds allows for the electrostatic binding and controlled release of negatively charged therapeutic molecules such as growth factors, DNA, and siRNA.[11][12][13][14] This localized delivery can enhance tissue regeneration by providing sustained signaling cues to the surrounding cells.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on methacrylate-based scaffolds for tissue engineering.

Table 1: Physical and Mechanical Properties of Methacrylate Scaffolds

Scaffold TypePore Size (µm)Porosity (%)Compressive Modulus (MPa)Compressive Strength (MPa)Reference
HEMA (for spinal cord injury)30 - 90 (longitudinal pores)~70--[1]
Poly(MMA-co-TMSPMA)-silica hybrid (for bone)100 - 2006024722.4[5]
Trabecular geometry (P60, for bone)-60Matches human mandibular trabecular boneMatches human mandibular trabecular bone[15]

Table 2: Biological Performance of Methacrylate Scaffolds

Scaffold TypeCell TypeKey FindingsReference
HPMA (for spinal cord injury)-Increased axonal ingrowth compared to HEMA-Fn and plain HEMA.[2]
HEMA-Fn (for spinal cord injury)-Partial sensory improvement.[2]
Alginate + HAChondrocytesHigher cell number compared to alginate control.[16]
Poly(MMA-co-TMSPMA)-silica hybrid (S60)MC3T3 pre-osteoblastsAdherence and in vivo vascularized bone formation.[5]
Carbox-GelMA NPs/APSWT1+ epicardial cellsIn vitro transformation into endothelial-like cells; improved cardiac function in vivo.[10]

Experimental Protocols

Protocol 1: Synthesis of Porous Ammonium-Functionalized Poly(glycidyl methacrylate-co-ethylene dimethacrylate) Scaffolds

This protocol describes the synthesis of a porous methacrylate scaffold followed by functionalization with ammonium groups.

Materials:

  • Glycidyl methacrylate (GMA)

  • Ethylene dimethacrylate (EDMA)

  • Photoinitiator (e.g., 2-hydroxy-2-methyl-propiophenone)

  • Porogen (e.g., granulated sugar)

  • Ethanol (B145695)

  • Diethylamine (DEA) or Triethylamine (TEA)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Scaffold Fabrication (Porogen Leaching):

    • Prepare a monomer solution by mixing GMA, EDMA, and the photoinitiator in ethanol.

    • In a mold, pack granulated sugar as the porogen.

    • Infiltrate the sugar template with the monomer solution.

    • Polymerize the solution by exposing it to UV light (e.g., 280–450 nm) for a specified time.[17]

    • After polymerization, dissolve the sugar porogen by immersing the scaffold in water, followed by extensive washing.

    • Dry the resulting porous scaffold.

  • Ammonium Functionalization:

    • Immerse the porous poly(GMA-co-EDMA) scaffold in a solution of DEA or TEA in an appropriate solvent.

    • Incubate at a specific temperature and time to allow the nucleophilic addition of the amine to the epoxy groups of the GMA units.[11] Optimal conditions can be determined by factorial analysis to achieve high conversion yields.[11]

    • After the reaction, wash the scaffold extensively with ethanol and then PBS to remove any unreacted amine and solvent.

    • Dry the final ammonium-functionalized scaffold.

Protocol 2: Cell Viability Assessment on Scaffolds using Live/Dead Assay

This protocol details the procedure for evaluating the viability of cells cultured on the scaffolds.

Materials:

  • Cell-seeded scaffolds

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Preparation of Staining Solution:

    • Prepare a working solution of Calcein AM and Ethidium homodimer-1 in PBS according to the manufacturer's instructions.

  • Staining:

    • Gently wash the cell-seeded scaffolds with PBS to remove culture medium.

    • Incubate the scaffolds in the Live/Dead staining solution for 30-45 minutes at room temperature, protected from light.

  • Imaging:

    • After incubation, carefully wash the scaffolds with PBS.

    • Immediately visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).

    • Capture images from multiple random fields of view for each scaffold to ensure representative analysis.

Visualizations

Signaling Pathway

cluster_0 Cardiac Repair Stimulation NP_APS Ammonium Persulfate-Loaded Carboxylic Gelatin-Methacrylate Nanoparticles (NPs/APS) WT1_Cells WT1+ Epicardial Cells NP_APS->WT1_Cells treatment Autophagy Autophagy Activation WT1_Cells->Autophagy mTOR mTOR Pathway Activation WT1_Cells->mTOR EMT Epithelial-Mesenchymal Transition (EMT) Autophagy->EMT mTOR->EMT Endothelial_like Transformation into Endothelial-like Cells EMT->Endothelial_like Cardiac_Function Improved Cardiac Function Endothelial_like->Cardiac_Function leads to

Caption: Signaling pathway for cardiac repair induced by ammonium persulfate-loaded nanoparticles.

Experimental Workflow

cluster_1 Scaffold Development and Evaluation Workflow cluster_synthesis Synthesis & Functionalization cluster_characterization Characterization cluster_biological Biological Evaluation Monomer_Prep Monomer Solution Preparation Polymerization UV Polymerization in Porogen Template Monomer_Prep->Polymerization Leaching Porogen Leaching Polymerization->Leaching Functionalization Ammonium Functionalization Leaching->Functionalization SEM SEM Analysis (Morphology, Pore Size) Functionalization->SEM Mechanical Mechanical Testing (Compressive Strength) Functionalization->Mechanical Cell_Seeding Cell Seeding Functionalization->Cell_Seeding Viability Cell Viability Assay (Live/Dead) Cell_Seeding->Viability In_Vivo In Vivo Implantation (Animal Model) Cell_Seeding->In_Vivo Histology Histological Analysis In_Vivo->Histology

Caption: Workflow for ammonium methacrylate scaffold synthesis and evaluation.

References

Application Notes and Protocols for Electrospinning of Ammonium Methacrylate Nanofibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the fabrication of ammonium (B1175870) methacrylate (B99206) copolymer nanofibers using the electrospinning technique. The focus is on the Eudragit® series of polymers, which are widely used in pharmaceutical formulations for controlled and targeted drug delivery.

Introduction to Ammonium Methacrylate Nanofibers

Ammonio methacrylate copolymers, commercially known as Eudragit®, are a versatile class of polymers used extensively in the pharmaceutical industry.[1] These polymers are derived from esters of acrylic and methacrylic acid.[1] The different types, such as Eudragit® RL (high permeability) and RS (low permeability), contain quaternary ammonium groups that make them permeable to water, independent of pH, which is ideal for sustained-release formulations.[2][3] Other types, like Eudragit® L and S, have pH-dependent solubility, enabling targeted drug release in specific regions of the gastrointestinal tract, such as the colon.[2]

Electrospinning is a robust technique that utilizes an electric field to produce polymer fibers with diameters ranging from nanometers to a few micrometers.[3][4] These electrospun nanofibers offer significant advantages for drug delivery, including a high surface-area-to-volume ratio, structural flexibility, and the ability to encapsulate high drug loadings.[4] This enhances drug dissolution rates and allows for the design of sophisticated drug delivery systems, such as taste-masking formulations, transdermal patches, and colon-targeted therapies.[1][5]

Experimental Protocols

Protocol for Preparation of Eudragit® Polymer Solution (Placebo)

This protocol describes the preparation of a basic polymer solution for electrospinning.

Materials:

  • Eudragit® polymer (e.g., Eudragit® E PO, RS 100, S 100)

  • Solvent (e.g., Absolute Ethanol, Ethanol/Water mixture, Ethanol/DMAc mixture)

  • Magnetic stirrer and stir bar

  • Beaker or flask

  • Weighing balance

Procedure:

  • Weigh the desired amount of Eudragit® polymer based on the target concentration (e.g., 15-40% w/v).[6][7]

  • Measure the corresponding volume of the chosen solvent or solvent system. A common solvent for many Eudragit® polymers is ethanol.[3] For Eudragit® S100, a mixture of ethanol, water, and dimethylacetamide (DMAc) may be used to ensure complete dissolution.[8]

  • Slowly add the polymer to the solvent in a beaker while stirring with a magnetic stirrer.

  • Continue stirring at a moderate speed (e.g., at 40°C for 2-3 hours) until the polymer is completely dissolved, resulting in a homogeneous, viscous solution.[6]

  • Allow the solution to rest for at least one hour (or up to a day) at ambient temperature to allow any air bubbles to escape before loading it into the syringe for electrospinning.[6]

Protocol for Preparation of Drug-Loaded Eudragit® Nanofibers

This protocol outlines the incorporation of an active pharmaceutical ingredient (API) into the Eudragit® polymer solution for fabricating drug-loaded nanofibers.

Materials:

  • Prepared Eudragit® polymer solution (from Protocol 2.1)

  • Active Pharmaceutical Ingredient (API) (e.g., Indomethacin, Ketoprofen, Chlorpheniramine Maleate)

  • Magnetic stirrer and stir bar

  • Weighing balance

Procedure:

  • Prepare the Eudragit® polymer solution as described in Protocol 2.1.

  • Weigh the required amount of the API. The drug-to-polymer ratio can vary significantly depending on the desired loading (e.g., ratios from 1:2 to 1:10 have been reported).[6]

  • Directly add the API powder to the prepared polymer solution.[6]

  • Stir the mixture for an additional 30 minutes to 1 hour, or until the drug is fully dissolved and homogeneously dispersed within the polymer solution.[7]

  • Visually inspect the solution for any undissolved particles. The final solution should be clear and uniform.

  • Allow the solution to rest to remove air bubbles before electrospinning.

Protocol for Electrospinning of this compound Nanofibers

This protocol provides a general procedure for the electrospinning process. Optimal parameters will vary depending on the specific polymer, solvent system, and equipment used (refer to Table 1 for examples).

Apparatus:

  • High-voltage power supply

  • Syringe pump

  • Syringe (e.g., 5 or 10 mL) with a stainless-steel needle (e.g., 0.7 mm diameter)

  • Grounded collector plate (e.g., covered with aluminum foil)

  • Enclosure for safety and environmental control

Procedure:

  • Load the prepared polymer or drug-loaded polymer solution into the syringe, ensuring there are no air bubbles.

  • Mount the syringe onto the syringe pump and attach the needle.

  • Position the collector plate at a set distance from the needle tip (tip-to-collector distance). This distance typically ranges from 15 to 20 cm.[6][8]

  • Connect the positive lead of the high-voltage power supply to the needle and ground the collector plate.

  • Set the syringe pump to the desired flow rate (e.g., 0.5 - 2.0 mL/h).[3][6]

  • Turn on the high-voltage power supply and gradually increase the voltage to the desired level (e.g., 15 - 25 kV).[6][7]

  • A Taylor cone should form at the tip of the needle, from which a polymer jet is ejected towards the collector.

  • The solvent evaporates rapidly during the jet's travel, and solid nanofibers are deposited on the collector, forming a non-woven mat.[4]

  • Continue the process until a mat of the desired thickness is obtained.

  • After electrospinning, carefully remove the nanofiber mat from the aluminum foil for subsequent characterization.

Quantitative Data and Process Parameters

The morphology and diameter of the electrospun nanofibers are highly dependent on several parameters. The following tables summarize conditions reported in the literature for various Eudragit® polymers.

Polymer System Polymer Conc. (% w/v) Solvent System Voltage (kV) Flow Rate (mL/h) Distance (cm) Avg. Fiber Diameter Observations Reference
Eudragit® E PO15-25Ethanol10-20120Not specified (beads/electrospraying)At lower concentrations, electrospraying occurs instead of fiber formation.[4]
Eudragit® E PO30Ethanol10-20120Not specified (smooth fibers)Transition to smooth fiber formation.[4]
Eudragit® E PO (Optimal) 35 Ethanol 15-20 1 17.5 Not specified (smooth fibers) Optimal concentration for smooth fibers. [4][6]
Eudragit® E PO40-50Ethanol10-20120Increasing diameter with concentrationSmooth fibers with larger diameters.[4]
Eudragit® L100 (EL)15Ethanol100.5Not specified165.7 ± 41.2 nmBeaded fibers observed.[7]
Eudragit® L100 (EL)15Ethanol150.5Not specified250.3 ± 46.5 nmSome beads present.[7]
Eudragit® L100 (EL)15Ethanol250.5Not specified412.8 ± 62.7 nmIncreased voltage leads to larger fiber diameter.[7]
Eudragit® S100 (ES)15Ethanol150.5Not specified280.4 ± 49.3 nmSmooth fibers.[7]
Eudragit® S100 (ES) + Ketoprofen (10%)15Ethanol150.5Not specified321.6 ± 55.8 nmSmooth, drug-loaded fibers.[7]
Eudragit® S10012Ethanol/Water/DMAc (15/1/4)160.518Not specified (smooth, cylindrical)Solvent system optimized for ES100.[8]
Eudragit® RS100/S100 (70:30) + Indomethacin25 (Polymers)Ethanol10-182.0Not specifiedNot specifiedSuccessful formation of drug-loaded nanofibers for colonic delivery.[3]
Eudragit® S100 + Aspirin15Ethanol/DMAc (8:2)181.020870 ± 140 nmMonolithic composite nanofibers.[9]

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) to illustrate key processes and relationships.

Experimental Workflow

G cluster_prep Solution Preparation cluster_spin Electrospinning Process cluster_char Characterization P1 1. Weigh Polymer (e.g., Eudragit® RS100) P3 3. Dissolve Polymer (Magnetic Stirring) P1->P3 P2 2. Measure Solvent (e.g., Ethanol) P2->P3 P4 4. Add API (Optional) (e.g., Indomethacin) P3->P4 P5 5. Homogenize Solution P4->P5 S1 6. Load Solution into Syringe P5->S1 Homogeneous Solution S2 7. Mount Syringe on Pump S1->S2 S4 9. Initiate Flow (e.g., 1 mL/h) S2->S4 S3 8. Apply High Voltage (e.g., 15-20 kV) S3->S4 S5 10. Collect Nanofibers on Grounded Plate S4->S5 C1 Morphology (SEM) S5->C1 Nanofiber Mat C2 Thermal Properties (DSC) S5->C2 C3 Chemical Interaction (FTIR) S5->C3 C4 Drug Release (Dissolution Test) S5->C4

Caption: Workflow for electrospinning of drug-loaded this compound nanofibers.

Logical Relationship: pH-Dependent Drug Release

G cluster_GI Gastrointestinal Tract Stomach Stomach (pH 1-3) Intestine Small Intestine (pH 6-7) Colon Colon (pH > 7) Nanofiber Eudragit® S100 Nanofiber (Drug Encapsulated) Nanofiber->Stomach Nanofiber Intact (Insoluble at low pH) Minimal Drug Release Nanofiber->Intestine Nanofiber Intact (Insoluble at pH < 7) Minimal Drug Release Nanofiber->Colon Polymer Dissolves (Soluble at pH > 7) Targeted Drug Release

Caption: pH-responsive drug release from Eudragit® S100 nanofibers in the GI tract.

Signaling Pathway: Mechanism of Action for Furosemide

G cluster_cell Thick Ascending Limb Epithelial Cell cluster_effect Physiological Effect NKCC2 Na⁺-K⁺-2Cl⁻ Cotransporter (NKCC2) Ions_in Na⁺, K⁺, 2Cl⁻ Reabsorption NKCC2->Ions_in Transports ions into cell Blood Bloodstream Ions_in->Blood Leads to Effect1 Decreased Ion Reabsorption Lumen Tubular Lumen (Urine Side) Furosemide Furosemide Furosemide->NKCC2 Inhibits Effect2 Increased Water Excretion (Diuresis) Effect1->Effect2 Osmotic Effect

Caption: Furosemide inhibits the NKCC2 cotransporter, leading to diuresis.

Signaling Pathway: A COX-Independent Mechanism of Indomethacin

G cluster_pathway PKCζ–p38–DRP1 Pathway cluster_mito Mitochondrial Effect Indo Indomethacin PKCz PKCζ Indo->PKCz Activates p38 p38 MAPK PKCz->p38 Activates DRP1 DRP1 p38->DRP1 Activates Fission Mitochondrial Hyper-fission DRP1->Fission Dysfunction Mitochondrial Dysfunction Fission->Dysfunction Apoptosis Apoptosis Dysfunction->Apoptosis

Caption: Indomethacin induces apoptosis via the PKCζ–p38–DRP1 pathway.[10]

References

Troubleshooting & Optimization

troubleshooting incomplete polymerization of ammonium methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering incomplete polymerization of ammonium (B1175870) methacrylate (B99206).

Troubleshooting Guide: Incomplete Polymerization

Incomplete polymerization can manifest as low yield, a viscous but not solid final product, or a complete failure of the reaction to initiate. This guide will walk you through the most common causes and their solutions.

Diagram: Troubleshooting Workflow for Incomplete Polymerization

TroubleshootingWorkflow start Incomplete Polymerization Observed check_inhibitor Issue: Inhibitor Presence - Was the inhibitor removed from the monomer? - Was the removal method effective? start->check_inhibitor check_oxygen Issue: Oxygen Inhibition - Was the reaction mixture properly degassed? - Was the reaction kept under an inert atmosphere? start->check_oxygen check_initiator Issue: Initiator Problems - Is the initiator concentration sufficient? - Is the initiator active (not degraded)? - Is the initiator's half-life suitable for the reaction time and temperature? start->check_initiator check_temp Issue: Suboptimal Temperature - Is the temperature high enough for the thermal initiator to decompose effectively? - Is the temperature too high, causing premature termination? start->check_temp check_purity Issue: Monomer/Solvent Impurities - Was the monomer purified? - Are there impurities in the solvent that could act as inhibitors or chain transfer agents? start->check_purity solution_inhibitor Solution: - Perform inhibitor removal (e.g., alkali wash, column chromatography). - Use purified monomer immediately. check_inhibitor->solution_inhibitor solution_oxygen Solution: - Degas solvent and monomer solution (e.g., sparging with N2/Ar, freeze-pump-thaw cycles). - Maintain a positive pressure of inert gas. check_oxygen->solution_oxygen solution_initiator Solution: - Increase initiator concentration. - Use fresh, properly stored initiator. - Select an initiator appropriate for the reaction conditions. check_initiator->solution_initiator solution_temp Solution: - Adjust temperature to the optimal range for the chosen initiator. - Monitor and control reaction temperature. check_temp->solution_temp solution_purity Solution: - Purify the monomer (e.g., recrystallization, precipitation). - Use high-purity, dry solvents. check_purity->solution_purity

Caption: Troubleshooting workflow for incomplete polymerization.

Frequently Asked Questions (FAQs)

Q1: My polymerization reaction has a long induction period and then proceeds very slowly, or not at all. What is the most likely cause?

A: A long induction period or complete failure to initiate is often caused by the presence of inhibitors.[1] Methacrylate monomers are typically shipped with inhibitors like hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ) to prevent spontaneous polymerization during storage.[2][3] These must be removed before the experiment.[2] Another common inhibitor is dissolved oxygen in your reaction mixture, which can scavenge the free radicals needed to start the polymerization.[1][4]

Q2: My polymerization starts, but stops before all the monomer is consumed, resulting in low yield. Why is this happening?

A: This issue, known as incomplete or low monomer conversion, can stem from several factors:

  • Insufficient Initiator: The initiator concentration might be too low to sustain the reaction, or the initiator may have degraded due to improper storage.[1][4]

  • Initiator Depletion: The chosen initiator might have a short half-life at your reaction temperature, causing it to be consumed before the monomer is fully polymerized.[4]

  • Suboptimal Temperature: The reaction temperature may be too low for the initiator to decompose at an adequate rate, or too high, which can increase the rate of termination reactions.[1][5]

  • Impurities: Impurities in the monomer or solvent can act as chain-terminating agents, halting the growth of polymer chains prematurely.[2][4]

Q3: How can I effectively remove polymerization inhibitors from ammonium methacrylate?

A: Phenolic inhibitors like hydroquinone can be removed by washing the monomer with an aqueous alkali solution, such as sodium hydroxide (B78521) (NaOH).[2] The acidic inhibitors are converted to their water-soluble phenolate (B1203915) salts and can be separated from the organic monomer phase.[2] Another common method is passing the monomer through a column of activated alumina.[6] After removal, the monomer should be used immediately as it is no longer stabilized.[1]

Q4: What role does temperature play in the polymerization of this compound?

A: Temperature is a critical parameter. For thermal initiators, such as azo compounds (e.g., AIBN) or persulfates (e.g., ammonium persulfate), the temperature must be high enough to cause their decomposition into free radicals at a suitable rate.[4][5] If the temperature is too low, initiation will be slow or non-existent.[1] Conversely, excessively high temperatures can accelerate termination reactions, potentially leading to lower molecular weight polymers and incomplete conversion.[1] Each initiator has an optimal temperature range for use.[5]

Q5: Can the choice of solvent affect my polymerization outcome?

A: Yes, the solvent can influence polymerization kinetics.[2] For this compound, a salt, the choice of a suitable solvent that can dissolve both the monomer and the resulting polymer is crucial. Aprotic dipolar solvents like acetonitrile (B52724) are often preferred.[7] The solvent's polarity can affect the solubility of the initiator and the growing polymer chains, thereby impacting the reaction rate and efficiency.[8]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters relevant to methacrylate polymerization. Note that optimal conditions for this compound may require specific optimization.

Table 1: Common Inhibitors and Initiators

Compound TypeExampleTypical ConcentrationNotes
Inhibitor Butylated hydroxytoluene (BHT)~0.01% by weightAdded by manufacturers to prevent premature polymerization.[9]
Inhibitor Hydroquinone (HQ) / MEHQ15-250 ppmMust be removed prior to polymerization.[2][3]
Initiator Ammonium Persulfate (APS)Varies (e.g., 1-10 mM)Water-soluble thermal initiator, often used with a catalyst like TEMED.[4][10]
Initiator 2,2′-Azobisisobutyronitrile (AIBN)VariesOrganic-soluble thermal initiator, often used around 60-70°C.[4][5]
Initiator Benzoyl Peroxide (BPO)Varies (e.g., 0.5-2.75 wt%)Organic-soluble thermal initiator, often used at 80-95°C.[5][11]

Table 2: Effect of Reaction Parameters on Polymerization

ParameterEffect of IncreaseCommon Issue if Suboptimal
Initiator Concentration Increases polymerization rate, decreases molecular weight.[10][11]Too Low: Incomplete polymerization.[1][4]
Temperature Increases rate of initiator decomposition and polymerization.[5][12]Too Low: No initiation. Too High: Lower final conversion.[1]
Inhibitor Concentration Increases induction period, can completely stop polymerization.[9][13]Not Removed: Reaction fails to start.[1][2]
Oxygen Presence Acts as a potent inhibitor, creating an induction period.[1][4]Not Removed: Reaction fails to start or is very slow.[10]

Experimental Protocols

Protocol 1: Inhibitor Removal via Alkali Wash

This protocol is effective for removing phenolic inhibitors like hydroquinone (HQ) from methacrylate monomers.

  • Preparation: In a separatory funnel, combine the this compound monomer with an equal volume of a 5% aqueous sodium hydroxide (NaOH) solution.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate completely. The aqueous layer (containing the inhibitor salt) will typically be the bottom layer. Drain and discard the aqueous layer.

  • Washing: Wash the monomer phase with an equal volume of deionized water to remove residual NaOH. Repeat this water wash two more times.

  • Brine Wash: Wash the monomer with an equal volume of saturated brine solution to aid in the removal of dissolved water.[1]

  • Drying: Transfer the purified monomer to a clean, dry flask. Add an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), and stir for 30-60 minutes.

  • Isolation: Filter or decant the purified monomer from the drying agent.

  • Storage: The purified monomer is no longer inhibited and should be used immediately or stored at a low temperature for a very short period.[1]

Protocol 2: General Procedure for Free-Radical Solution Polymerization

This protocol outlines a typical setup for the solution polymerization of this compound.

  • Setup: Assemble a reaction flask equipped with a magnetic stirrer, a condenser, and an inlet for inert gas (e.g., nitrogen or argon).

  • Solvent Degassing: Add the desired solvent (e.g., acetonitrile) to the reaction flask. Begin stirring and purge the solvent with the inert gas for at least 30 minutes to remove dissolved oxygen.[1][4]

  • Monomer Addition: Dissolve the purified this compound monomer in a minimal amount of degassed solvent and add it to the reaction flask via a syringe or cannula.

  • Initiator Preparation: In a separate, sealed container, dissolve the initiator (e.g., AIBN) in a small amount of the degassed reaction solvent.

  • Heating: Heat the reaction mixture in the flask to the desired temperature (e.g., 60-70°C for AIBN).[4]

  • Initiation: Once the temperature has stabilized, add the initiator solution to the reaction flask via syringe.

  • Polymerization: Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time. The solution will typically become more viscous as polymerization proceeds.

  • Termination & Isolation: Once the desired conversion is reached, the reaction can be terminated by cooling down and exposing the solution to air. The polymer can then be isolated by precipitation in a non-solvent (e.g., methanol (B129727) or acetone), followed by filtration and drying under vacuum.[4]

References

Technical Support Center: Optimizing Drug Release from Eudragit® Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Eudragit® matrices. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the drug release profiles of their formulations. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and quantitative data to support your formulation development.

Troubleshooting and FAQs

This section addresses specific issues that may be encountered during the formulation and testing of E-based matrix systems.

Question: My enteric-coated tablets are showing premature drug release in acidic media. What are the potential causes and solutions?

Answer: Premature drug release from enteric-coated tablets in acidic conditions, also known as acid resistance failure, can compromise the efficacy and safety of the drug product. This issue can stem from several factors related to the formulation and the coating process.

  • Inadequate Coating Thickness: The enteric coating may be too thin to provide a sufficient barrier in the acidic environment of the stomach. To address this, increase the coating weight gain on the tablets. It is crucial to ensure a uniform coating layer across the entire batch.

  • Improper Polymer Selection: The grade of Eudragit® used may not be suitable for the intended enteric protection. For example, Eudragit® L 30 D-55 and Eudragit® L 100-55 are designed to dissolve at pH > 5.5, while Eudragit® S 100 and Eudragit® FS 30 D dissolve at pH > 7.0.[1][2][3] If the drug is intended for colonic delivery, a polymer that dissolves at a higher pH should be selected.[2]

  • Presence of Cracks or Defects in the Coating: The film coating may have cracks, pores, or other imperfections that allow the acidic medium to penetrate and dissolve the drug. This can be caused by:

    • Inadequate Plasticizer Concentration: Plasticizers are added to polymeric films to increase their flexibility and reduce brittleness.[4][5] Insufficient plasticizer can lead to a brittle coating that is prone to cracking.[6] Conversely, excessive plasticizer can lead to overly soft and tacky films. The type and concentration of the plasticizer, such as triethyl citrate (B86180) (TEC) or dibutyl phthalate (B1215562) (DBP), should be optimized.[4][7]

    • Suboptimal Process Conditions: Issues during the coating process, such as high spraying pressure, incorrect spraying distance, or a fast spray rate, can lead to defects in the film.[8] The drying temperature is also critical; it should be above the minimum film formation temperature (MFFT) of the polymer dispersion to ensure proper coalescence of the polymer particles into a continuous film.

  • Interaction between the Drug and the Polymer: A highly soluble or basic drug can interact with the acidic functional groups of the anionic Eudragit® polymers (L, S, FS series), potentially compromising the integrity of the enteric coating. In such cases, a sub-coat or a protective layer between the drug-containing core and the enteric coating may be necessary.

To troubleshoot this issue, a systematic approach is recommended. Start by examining the coated tablets for any visible defects. Then, review the formulation components, particularly the type and amount of Eudragit® and plasticizer. Finally, evaluate and optimize the coating process parameters.

Question: I am observing "dose dumping" with my sustained-release formulation in the presence of alcohol. How can I prevent this?

Answer: Dose dumping, the rapid and unintended release of a large amount of drug from a modified-release dosage form, is a significant safety concern, especially with potent drugs.[9][10] The presence of alcohol can exacerbate this issue by altering the solubility of the drug or the polymer matrix.

Evonik has developed a specific technology called EUDRATEC® ADD to prevent alcohol-induced dose dumping.[11] This technology involves a double-coating system:

  • Inner Layer: An inner layer of sodium alginate is applied to the drug core. Sodium alginate is a hydrocolloid that is practically insoluble in ethanol.[11]

  • Outer Layer: An outer layer of a suitable Eudragit® polymer is then applied. For sustained-release formulations, Eudragit® NM 30 D can be used, while for delayed-release formulations, enteric polymers like Eudragit® L 30 D-55 are suitable.[11]

This dual-layer system makes the formulation resistant to hydro-alcoholic media for over two hours, even with alcohol concentrations up to 40%.[11] This approach can significantly reduce the risk of unexpected API release when the medication is taken with alcoholic beverages.[11]

Question: My drug release profile is too fast. How can I achieve a more prolonged release from my Eudragit® matrix tablets?

Answer: To achieve a more sustained or prolonged drug release from a Eudragit® matrix tablet, you can modify several formulation and process variables:

  • Increase Polymer Concentration: A higher concentration of the Eudragit® polymer in the matrix will create a more tortuous path for the drug to diffuse through, thereby slowing down its release.[12]

  • Select a Less Permeable Polymer: Eudragit® polymers are available in different grades with varying permeability. Eudragit® RS (low permeability) and Eudragit® RL (high permeability) are often used in combination for sustained release formulations.[1][13] To slow down the release, increase the proportion of Eudragit® RS relative to Eudragit® RL.[14][15] Eudragit® NE and NM are also options for creating insoluble matrices.[14]

  • Increase Tablet Hardness/Decrease Porosity: Compressing the tablets at a higher force can reduce the porosity of the matrix, which in turn decreases the rate of drug diffusion and release.[16] However, be aware that excessive compression force can sometimes lead to lamination or capping of the tablets.

  • Thermal Treatment (Curing): For some formulations, a post-compression thermal treatment, or curing, can lead to the coalescence of polymer particles, resulting in a stronger and less porous matrix that retards drug release.[9][17]

  • Incorporate a Hydrophobic Plasticizer: The addition of a plasticizer like triethyl citrate (TEC) can influence the release rate. In some cases, increasing the plasticizer level can lead to a decrease in drug release from Eudragit® RS PO matrices.[18]

  • Manufacturing Technique: The method used to prepare the granules for tableting can also impact the release profile. For instance, wet granulation or solid dispersion techniques might offer better retardation compared to dry granulation.[12]

Question: How does the pH of the dissolution medium affect drug release from different Eudragit® polymers?

Answer: The pH of the surrounding medium is a critical factor that governs the drug release from many Eudragit® polymers, as their solubility is pH-dependent.[13][19]

  • Anionic Eudragit® Polymers (L, S, FS series): These polymers contain carboxylic acid groups and are insoluble in acidic conditions (like the stomach) but become soluble as the pH increases.[2]

    • Eudragit® L 100-55 and L 30 D-55: Soluble at pH > 5.5 (targeting the duodenum and upper small intestine).[20][21]

    • Eudragit® L 100: Soluble at pH > 6.0 (targeting the jejunum).[3]

    • Eudragit® S 100 and FS 30 D/FS 100: Soluble at pH > 7.0 (targeting the terminal ileum and colon).[3][20]

  • Cationic Eudragit® Polymers (E series): These polymers have dimethylaminoethyl groups that are protonated and soluble in acidic conditions up to pH 5.0.[19][20] They are insoluble at higher pH values. This makes them suitable for taste masking and immediate release in the stomach.[3]

  • Neutral Eudragit® Polymers (RL, RS, NE, NM series): These polymers have quaternary ammonium (B1175870) groups (RL, RS) or are neutral esters (NE, NM). Their swelling and permeability are generally independent of the pH of the gastrointestinal tract.[13][14] They are used for sustained-release formulations where the drug release is controlled by diffusion through the insoluble matrix.[14]

By selecting the appropriate Eudragit® grade or a combination of grades, it is possible to achieve a targeted drug release at a specific site in the gastrointestinal tract.[1][22]

Quantitative Data Summary

The following tables summarize key quantitative data on the influence of formulation variables on the properties of Eudragit® matrices.

Table 1: Effect of Plasticizer Type and Concentration on Mechanical Properties of Eudragit® Films

Eudragit® GradePlasticizerConcentration (% w/w of polymer)Effect on Tensile StrengthEffect on ElongationReference(s)
Eudragit® E-100Triacetin + PEG 200Not SpecifiedDecreasedIncreased[23]
Eudragit® E-100Triacetin + Propylene GlycolNot SpecifiedDecreasedIncreased[23]
Eudragit® RS/RLDibutyl Phthalate (DBP)1.0 - 2.0DecreasedIncreased[4][5]
Eudragit® RS/RLPolyethylene Glycol (PEG) 6000Not SpecifiedDecreasedIncreased[4][5]
Eudragit® RSTriethyl Citrate (TEC)20DecreasedIncreased[7]
Eudragit® RSPolyethylene Glycol (PEG) 40020DecreasedIncreased[7]

Table 2: Influence of Eudragit® Polymer Ratio on Drug Release

Polymer CombinationRatio (w/w)Model DrugEffect on Release RateReference(s)
Eudragit® RS PO / RL PO95:5, 90:10, 80:20TheophyllineIncreasing RL PO proportion increases release rate[14]
Eudragit® RS / RLNot SpecifiedTheophyllineCombination allows for tailored release profiles[15]
Eudragit® L100-55 / S100VariousMesalamineRatio can be adjusted for targeted intestinal release[22]
Eudragit® RS / Ethylcellulose60:40TheophyllineCombination can optimize sustained release[24]

Key Experimental Protocols

Protocol 1: Preparation of Eudragit® Matrix Tablets by Wet Granulation

  • Blending: Accurately weigh the active pharmaceutical ingredient (API), Eudragit® polymer (e.g., Eudragit® RS PO), and other excipients (e.g., filler, binder) and blend them in a suitable mixer for 15-20 minutes to ensure homogeneity.

  • Granulation: Prepare the granulation fluid. This can be an aqueous or organic solvent, or a dispersion containing a binder. Slowly add the granulation fluid to the powder blend while mixing until a suitable wet mass is formed (a mass that clumps together when squeezed).

  • Wet Screening: Pass the wet mass through a screen of a specified mesh size (e.g., 850 µm) to produce wet granules.[12]

  • Drying: Dry the wet granules in an oven or a fluid bed dryer at a controlled temperature (e.g., 40-50 °C) until the desired moisture content is reached.

  • Dry Screening: Pass the dried granules through a screen to break any agglomerates and achieve a uniform granule size distribution.

  • Lubrication: Add a lubricant (e.g., magnesium stearate) and a glidant (e.g., colloidal silicon dioxide) to the dried granules and blend for a short period (e.g., 3-5 minutes).

  • Compression: Compress the final blend into tablets of the target weight and hardness using a tablet press.

Protocol 2: Dissolution Testing of Enteric-Coated Tablets (USP Apparatus 2 - Paddle Method)

This is a two-stage dissolution test to simulate the passage of the tablet through the gastrointestinal tract.

  • Acid Stage (Stomach):

    • Medium: 750 mL of 0.1 N Hydrochloric (HCl) acid.

    • Apparatus: USP Apparatus 2 (Paddle).

    • Temperature: 37 ± 0.5 °C.

    • Paddle Speed: 50-100 rpm.

    • Procedure: Place one tablet in each dissolution vessel and run the test for 2 hours. At the end of 2 hours, withdraw a sample of the medium for analysis. The amount of drug released should be within the specified limits for acid resistance (typically not more than 10%).

  • Buffer Stage (Intestine):

    • Medium: After the acid stage, add 250 mL of 0.20 M sodium phosphate (B84403) tribasic, previously equilibrated to 37 ± 0.5 °C, to each vessel. This will adjust the pH to 6.8. Alternatively, the tablets can be transferred to new vessels containing 900-1000 mL of pH 6.8 buffer.

    • Temperature: 37 ± 0.5 °C.

    • Paddle Speed: 50-100 rpm.

    • Procedure: Continue the dissolution test for the specified duration (e.g., 45 minutes or longer for modified-release products). Withdraw samples at predetermined time points and analyze for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC). Replace the withdrawn volume with fresh, pre-warmed medium.

Visualizations

Troubleshooting_Workflow Start Problem: Inconsistent Drug Release CheckFormulation Step 1: Review Formulation - Eudragit® Grade & Conc. - Plasticizer Type & Conc. - Drug Properties Start->CheckFormulation Begin Troubleshooting CheckProcess Step 2: Evaluate Manufacturing Process - Granulation Method - Compression Force - Coating Parameters CheckFormulation->CheckProcess Seems OK FormulationIssue Issue Identified: Formulation-Related CheckFormulation->FormulationIssue Inadequate? CheckTesting Step 3: Verify Dissolution Method - pH of Media - Apparatus & Speed - Sampling Technique CheckProcess->CheckTesting Seems OK ProcessIssue Issue Identified: Process-Related CheckProcess->ProcessIssue Inadequate? TestingIssue Issue Identified: Testing-Related CheckTesting->TestingIssue Inadequate? End Achieved Optimized Drug Release Profile CheckTesting->End Seems OK OptimizeFormulation Action: Modify Formulation - Change Polymer/Ratio - Adjust Plasticizer - Add Sub-coat FormulationIssue->OptimizeFormulation OptimizeProcess Action: Adjust Process - Modify Granulation - Change Compression Force - Optimize Coating ProcessIssue->OptimizeProcess OptimizeTesting Action: Refine Dissolution Test - Correct Media pH - Validate Method TestingIssue->OptimizeTesting OptimizeFormulation->End OptimizeProcess->End OptimizeTesting->End

Caption: A logical workflow for troubleshooting inconsistent drug release.

Experimental_Workflow Start Define Target Release Profile SelectPolymer Select Eudragit® Grade(s) & Excipients Start->SelectPolymer Formulate Prepare Matrix Granules (e.g., Wet Granulation) SelectPolymer->Formulate Compress Compress Tablets Formulate->Compress Coat Apply Functional Coating (if required) Compress->Coat Characterize Characterize Tablets (Hardness, Friability, etc.) Compress->Characterize Uncoated Tablets Coat->Characterize Coated Tablets Dissolution Perform Dissolution Testing Characterize->Dissolution Analyze Analyze Release Data Dissolution->Analyze Analyze->SelectPolymer Iterate/Optimize End Optimized Formulation Analyze->End Profile Meets Target

Caption: A typical experimental workflow for developing Eudragit® matrix tablets.

References

preventing agglomeration in ammonium methacrylate nanoparticle synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing agglomeration during the synthesis of ammonium (B1175870) methacrylate (B99206) nanoparticles.

Troubleshooting Guide: Common Problems and Solutions

This guide addresses specific issues that may be encountered during the experimental process.

Problem: My synthesized nanoparticles have precipitated out of the solution.

Answer: Nanoparticle precipitation is a clear indicator of instability and agglomeration. This can be caused by several factors:

  • Inadequate Stabilization: The concentration or type of stabilizer may be insufficient to overcome the attractive forces between nanoparticles. Consider increasing the stabilizer concentration or using a more effective stabilizer for your system.[1][2][3] The use of surfactants or polymers that create steric or electrostatic repulsion is crucial.[3][4]

  • Incorrect pH: The pH of the dispersion medium significantly influences the surface charge of the nanoparticles.[5][6][7] For ammonium methacrylate nanoparticles, which often carry a positive charge, a pH that neutralizes this charge will lead to agglomeration. It's essential to maintain a pH that ensures a high zeta potential (typically > +30 mV or < -30 mV) to maintain electrostatic repulsion between particles.[8]

  • High Ionic Strength: The presence of excess salts in the medium can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and leading to agglomeration.[9] Dialysis or diafiltration can be used to remove excess salts after synthesis.[9]

Problem: Transmission Electron Microscopy (TEM) images show large, irregular clusters of nanoparticles instead of discrete, spherical particles.

Answer: The observation of clustered particles in TEM images, often referred to as "hard agglomerates," indicates that the nanoparticles have irreversibly fused.[4] This can happen during synthesis or during the drying process for TEM sample preparation.

  • During Synthesis: This is likely due to the same factors that cause precipitation: poor stabilization, incorrect pH, or high ionic strength.[2][5][9] Optimizing these parameters is critical.

  • During Sample Preparation: The drying process on the TEM grid can induce agglomeration. To mitigate this, you can try the following:

    • Dilute the sample: Use a more dilute nanoparticle suspension to reduce the particle density on the grid.

    • Use a suitable solvent: Disperse the nanoparticles in a solvent in which they are highly stable right before depositing them on the grid.[8]

    • Rapid drying: Employ techniques like flash-freezing or using a volatile solvent to minimize the time particles have to aggregate during solvent evaporation.

Problem: The particle size as measured by Dynamic Light Scattering (DLS) is much larger than expected and the Polydispersity Index (PDI) is high.

Answer: A large hydrodynamic diameter and a high PDI (> 0.3) in DLS measurements suggest the presence of aggregates or a very wide particle size distribution.

  • Soft Agglomeration: DLS measures the size of particles in a dispersed state, so a large size could indicate the formation of "soft agglomerates," which are loose clusters of particles.[4] These might be reversible with sonication.[8]

  • Synthesis Conditions:

    • Monomer Concentration: An increase in the initial monomer concentration can lead to larger particles and a wider size distribution.[10]

    • Stirring Speed: The stirring speed during synthesis is a critical parameter that can affect particle size.[11][12] Inadequate or excessive stirring can lead to poor mixing and localized high monomer concentrations, resulting in larger and more polydisperse particles.

    • Temperature: The reaction temperature influences the polymerization rate and can affect the final particle size and distribution.[13]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the prevention of agglomeration in this compound nanoparticle synthesis.

1. What is the primary cause of agglomeration in nanoparticle synthesis?

Nanoparticles have a very high surface area-to-volume ratio, which results in high surface energy.[14][15][16] To minimize this energy, nanoparticles tend to agglomerate.[14][16] The main attractive forces driving agglomeration are van der Waals forces.[14][15]

2. How do stabilizers prevent agglomeration?

Stabilizers adsorb onto the surface of nanoparticles and prevent them from coming into close contact through two main mechanisms:[1][17]

  • Electrostatic Stabilization: Charged stabilizers provide a surface charge to the nanoparticles. The resulting electrostatic repulsion between similarly charged particles keeps them dispersed.[2][3] The effectiveness of this stabilization is indicated by the zeta potential.[8]

  • Steric Stabilization: Polymeric stabilizers form a protective layer around the nanoparticles. When particles approach each other, the polymer chains overlap, creating a repulsive force due to an unfavorable increase in osmotic pressure and a decrease in conformational entropy.[7]

3. What is the optimal pH for synthesizing this compound nanoparticles?

The optimal pH depends on the specific type of aminoalkyl methacrylate used. For copolymers with amino groups, the surface charge is strongly dependent on the pH of the dispersion medium.[5] Generally, a pH should be maintained where the amino groups are protonated, resulting in a positive surface charge and strong electrostatic repulsion.[5] It is recommended to measure the zeta potential at different pH values to determine the optimal range for stability.[5][6]

4. Which type of stabilizer is best for this compound nanoparticles?

The choice of stabilizer depends on the specific synthesis method and the desired properties of the final nanoparticles.

  • Cationic Surfactants: Quaternary ammonium surfactants like cetyl trimethyl ammonium bromide (CTAB) can act as both an emulsifier and a stabilizer, imparting a positive charge to the nanoparticles.[18]

  • Non-ionic Polymers: Polymeric stabilizers like polyvinylpyrrolidone (B124986) (PVP) or polyethylene (B3416737) glycol (PEG) can provide steric stabilization.[3][10]

  • Copolymers: Incorporating a charged comonomer into the polymer structure can provide self-stabilization.[5]

5. How does monomer concentration affect agglomeration?

Increasing the initial monomer concentration generally leads to the formation of larger particles.[10][19] At very high concentrations, it can also increase the risk of agglomeration due to a higher frequency of particle collisions and potential depletion of the stabilizer.[18]

6. Can stirring speed influence nanoparticle agglomeration?

Yes, stirring speed is a critical parameter.[11][12]

  • Too low a speed: May result in inefficient mixing, leading to localized high concentrations of monomers and initiators, which can cause the formation of larger particles and aggregates.

  • Too high a speed: Can introduce excessive shear forces that may destabilize the forming particles, leading to coalescence.

The optimal stirring speed needs to be determined empirically for each specific reactor setup and formulation.

Quantitative Data Summary

The following table summarizes the effect of various synthesis parameters on the properties of methacrylate-based nanoparticles, as reported in the literature.

Parameter Varied Monomer System Stabilizer/Emulsifier Observation Particle Size (Dz, nm) Zeta Potential (ζ, mV) Polydispersity (P)
Monomer Concentration Methyl methacrylate (MMA)Dioctadecyl dimethyl ammonium bromide (DODAB)Increasing [MMA] from 0.1 M to 0.4 M slightly increased particle size and zeta potential, while decreasing polydispersity.[18]70 - 7520 - 500.03 - 0.06
Stabilizer Concentration Methyl methacrylate (MMA)Cetyltrimethylammonium bromide (CTAB)Increasing [CTAB] increased the zeta potential of the PMMA/CTAB nanoparticles.[18]81 (at 2 mM CTAB)15 - 40Increased with [CTAB]
Core-to-Stabilizer Ratio Polylactic acid (PLA) coreMethacrylic acid copolymer (S100)Nanoparticle size increases with an increasing core-to-stabilizer ratio.[9]111 - 169Not ReportedDecreased with higher core loading
Ionic Strength (NaCl) Polylactic acid (PLA) coreMethacrylic acid copolymer (S100)Nanoparticle size increases with increasing ionic strength.[9]59 - 193Not ReportedNot Reported

Experimental Protocol: Emulsion Polymerization of this compound Nanoparticles

This protocol provides a general methodology for the synthesis of poly(methyl methacrylate) (PMMA) nanoparticles stabilized with a quaternary ammonium surfactant.

Materials:

  • Methyl methacrylate (MMA), monomer

  • Dioctadecyl dimethyl ammonium bromide (DODAB) or Cetyl trimethylammonium bromide (CTAB), emulsifier/stabilizer[18]

  • Azobisisobutyronitrile (AIBN), initiator[18]

  • 1 mM Sodium Chloride (NaCl) solution, aqueous phase[18]

  • Nitrogen gas

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen inlet

  • Syringe pump or dropping funnel

Procedure:

  • Preparation of the Aqueous Phase: Prepare a 1 mM NaCl solution in deionized water. Dissolve the desired amount of the quaternary ammonium surfactant (e.g., 2 mM DODAB or CTAB) in the NaCl solution.[18]

  • Reaction Setup: Assemble the three-neck flask with the condenser, nitrogen inlet, and a stopper. Place the flask in the heating mantle on the magnetic stirrer.

  • Deoxygenation: Add the aqueous surfactant solution to the flask. Bubble nitrogen gas through the solution for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.[18]

  • Addition of Monomer and Initiator: In a separate vial, dissolve the AIBN initiator in the MMA monomer.[18]

  • Initiation of Polymerization: Heat the aqueous solution to the desired reaction temperature (e.g., 70°C). Once the temperature is stable, add the MMA/AIBN solution to the flask. The addition can be done in one portion or semi-continuously using a syringe pump over a set period.

  • Polymerization: Allow the reaction to proceed under a nitrogen atmosphere with constant stirring for a specified time (e.g., 2-4 hours).

  • Purification: After the reaction is complete, cool the nanoparticle dispersion to room temperature. The dispersion can be purified to remove unreacted monomer, initiator, and excess surfactant by methods such as dialysis against deionized water or tangential flow filtration.[9]

  • Characterization: Characterize the resulting nanoparticles for size, size distribution (DLS), morphology (TEM), and surface charge (zeta potential).

Visualizations

Diagram 1: Experimental Workflow for Nanoparticle Synthesis

G cluster_prep Preparation cluster_synth Synthesis cluster_post Post-Synthesis prep_aq Prepare Aqueous Phase (Water + Stabilizer) setup Reaction Setup (Flask, Condenser, N2) prep_aq->setup prep_org Prepare Organic Phase (Monomer + Initiator) add Add Organic Phase to Aqueous Phase prep_org->add deox Deoxygenate Aqueous Phase setup->deox deox->add poly Polymerization (Heating & Stirring) add->poly cool Cooling poly->cool purify Purification (e.g., Dialysis) cool->purify char Characterization (DLS, TEM, Zeta) purify->char G cluster_driving Driving Forces cluster_factors Contributing Factors cluster_prevention Prevention Strategies agglomeration Nanoparticle Agglomeration van_der_waals Van der Waals Forces van_der_waals->agglomeration surface_energy High Surface Energy surface_energy->agglomeration low_charge Low Surface Charge low_charge->agglomeration high_ionic High Ionic Strength high_ionic->agglomeration poor_steric Poor Steric Hindrance poor_steric->agglomeration high_mono High Monomer Conc. high_mono->agglomeration improper_mix Improper Mixing improper_mix->agglomeration stabilizers Add Stabilizers (Electrostatic/Steric) stabilizers->low_charge stabilizers->poor_steric ph_control Optimize pH ph_control->low_charge low_ionic Control Ionic Strength low_ionic->high_ionic optimize_mono Optimize Monomer Conc. optimize_mono->high_mono optimize_mix Optimize Stirring optimize_mix->improper_mix

References

Technical Support Center: Optimizing Antimicrobial Efficacy of Quaternary Ammonium Methacrylate (QAM) Resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the antimicrobial efficacy of quaternary ammonium (B1175870) methacrylate (B99206) (QAM) resins.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My QAM-modified resin shows low or no antimicrobial activity. What are the potential causes and how can I troubleshoot this?

A1: Several factors can contribute to low antimicrobial efficacy. Consider the following troubleshooting steps:

  • Alkyl Chain Length: The length of the N-alkyl chain on the quaternary ammonium group is a critical factor.[1][2][3] Antibacterial activity generally increases with chain length up to an optimal point, after which it may decrease.[4] For many common oral bacteria, a chain length of 12 to 16 carbons has been shown to be highly effective.[2] If you are using a QAM with a short alkyl chain (e.g., C3), consider synthesizing or sourcing a QAM with a longer chain (e.g., C12, C14, C16).[1][5]

  • QAM Concentration: The concentration of the QAM within the resin matrix is crucial. While a higher concentration generally leads to greater antimicrobial activity, exceeding a certain threshold can negatively impact the mechanical properties of the resin and may not be feasible due to miscibility issues.[4][6][7] If you suspect low concentration is the issue, try incrementally increasing the weight percentage (wt%) of the QAM in your formulation. However, be sure to re-evaluate the mechanical properties and degree of conversion after modification.

  • Miscibility and Dispersion: Poor miscibility of the QAM monomer within the base resin can lead to non-uniform dispersion and reduced antimicrobial effect.[6] Some QAMs are not readily miscible with common dental resins like Bis-GMA/TEGDMA at concentrations above 5 wt%.[6]

    • Troubleshooting: Experiment with different co-monomer systems or consider synthesizing di-methacrylate QAMs, which have shown improved miscibility.[6] Visual inspection of the cured resin for opacity or phase separation can be an initial indicator of poor miscibility.

  • Polymerization Inhibition: The incorporation of QAMs can sometimes interfere with the polymerization process, leading to a lower degree of conversion (DC). An incompletely cured resin may not effectively present the quaternary ammonium groups for contact-killing.

    • Troubleshooting: Measure the DC of your QAM-modified resin using techniques like Fourier Transform Infrared Spectroscopy (FTIR).[7] If the DC is significantly lower than your control resin, you may need to adjust the photoinitiator system or the concentration of the QAM.

Q2: I'm observing a significant decrease in the mechanical properties (e.g., flexural strength, hardness) of my resin after adding the QAM. How can I mitigate this?

A2: Balancing antimicrobial efficacy with mechanical integrity is a common challenge.[6][8]

  • Optimize QAM Concentration: As mentioned, high concentrations of QAMs can compromise mechanical properties.[6][7] The goal is to find the ideal concentration that provides sufficient antimicrobial activity without an unacceptable loss in strength. Creating a concentration gradient study can help identify this optimal window. For example, some studies have found that incorporating 5 wt% of certain QAMs has a minimal negative impact on flexural strength and modulus.[6]

  • Consider Di-methacrylate QAMs: Mono-methacrylate QAMs can act as chain terminators during polymerization, which can reduce the cross-linking density and weaken the polymer network.[1] Synthesizing and incorporating di-methacrylate QAMs can help maintain the cross-linking density and improve mechanical properties.[1][6]

  • Incorporate Reinforcing Fillers: If not already part of your formulation, adding reinforcing fillers like silica (B1680970) nanoparticles can help to compensate for the potential decrease in mechanical properties caused by the addition of QAMs.

Q3: My QAM-modified resin shows initial antimicrobial activity, but it diminishes over time. Why is this happening?

A3: The loss of antimicrobial activity over time can be attributed to several factors:

  • Leaching of Unpolymerized Monomers: If the QAM is not covalently bonded into the polymer network, it can leach out over time, leading to a temporary antimicrobial effect.[8][9] This is more common with physically blended antimicrobial agents rather than polymerizable QAMs.

    • Troubleshooting: Confirm the covalent incorporation of your QAM through proper polymerization. Techniques like Raman spectroscopy can be used to evaluate the degree of conversion.[9] Soaking the cured resin in a relevant solvent (e.g., water or ethanol) and analyzing the leachate for the presence of the QAM can also determine if leaching is occurring.

  • Surface Contamination: In a biological environment, the surface of the resin can become coated with proteins and other biomolecules from saliva, for example.[10] This protein layer can mask the positively charged quaternary ammonium groups, preventing direct contact with bacteria and reducing the "contact-killing" efficacy.[10]

    • Troubleshooting: Consider incorporating protein-repellent monomers, such as 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC), into your resin formulation to reduce protein adsorption and maintain the accessibility of the QAMs.[8]

Q4: I am concerned about the potential cytotoxicity of my QAM-modified resin. How can I assess and address this?

A4: Cytotoxicity is a critical consideration, especially for biomedical applications.[7]

  • Leaching of Unreacted Monomers: The primary source of cytotoxicity is often the leaching of unpolymerized, low-molecular-weight QAMs.[9]

    • Troubleshooting: Ensure a high degree of conversion to minimize the amount of leachable monomer. Post-curing treatments (e.g., heat or further light exposure) can sometimes increase the final conversion.

  • Cytotoxicity Testing: It is essential to perform in vitro cytotoxicity tests using relevant cell lines (e.g., human gingival fibroblasts, odontoblasts).[7][11] The MTT assay is a common method for assessing cell viability.[11]

    • Experimental Protocol: Prepare eluates from your polymerized resin samples and test them at various concentrations on your chosen cell line.[7] A material is generally considered cytotoxic if it reduces cell viability by more than 30%.

  • Structure-Toxicity Relationship: The chemical structure of the QAM, including the alkyl chain length, can influence its cytotoxicity. It is crucial to find a balance between high antimicrobial activity and low toxicity.

Quantitative Data Summary

Table 1: Influence of Alkyl Chain Length of QAMs on Antimicrobial Activity

QAM Alkyl Chain LengthMinimum Inhibitory Concentration (MIC) (mg/mL)Minimum Bactericidal Concentration (MBC) (mg/mL)Reference
C126.25 - >506.25 - >50[12]
C166.25 - >506.25 - >50[12]

Note: MIC and MBC values can vary significantly depending on the specific QAM structure, the bacterial species tested, and the experimental conditions.

Table 2: Effect of QAM Concentration on S. mutans Biofilm Viability

QAM and ConcentrationLog Reduction in Colony Forming Units (CFUs) vs. ControlReference
3% DMAHDM2-3 log reduction[6]
5% DMAHDMHigher antibacterial activity than 2.5%[7]
5% DMADDMEffective reduction after 16h incubation[7]

DMAHDM: Dimethylaminohexadecyl methacrylate; DMADDM: Dimethylaminododecyl methacrylate

Experimental Protocols

Protocol 1: Synthesis of a Mono-methacrylate QAM (Menschutkin Reaction)

This protocol describes a general method for the synthesis of QAM monomers.

  • Reactants:

  • Procedure:

    • Dissolve DMAEMA and the alkyl halide in the chosen solvent in a round-bottom flask. A slight molar excess of the alkyl halide is often used.

    • Stir the reaction mixture at a controlled temperature (e.g., 60-80 °C) for a specified period (e.g., 24-48 hours) under an inert atmosphere (e.g., nitrogen).

    • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • After the reaction is complete, the solvent is typically removed under reduced pressure.

    • The resulting crude product is then purified, often by precipitation in a non-solvent (e.g., diethyl ether) and subsequent washing to remove unreacted starting materials.

    • The final product, the QAM monomer, should be characterized by FT-IR and 1H-NMR to confirm its structure.[11]

Protocol 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

This protocol determines the lowest concentration of a QAM that inhibits visible bacterial growth (MIC) and the lowest concentration that kills the bacteria (MBC).

  • Materials:

    • QAM-modified resin eluates (prepared by incubating the cured resin in a specific medium) or pure QAM monomers.

    • Bacterial culture (e.g., Streptococcus mutans, Escherichia coli).

    • Growth medium (e.g., Brain Heart Infusion broth).

    • 96-well microtiter plates.

    • Agar (B569324) plates.

  • Procedure (MIC):

    • Prepare a two-fold serial dilution of the QAM eluate or monomer in the growth medium in the wells of a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Include positive (bacteria and medium) and negative (medium only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

    • The MIC is the lowest concentration of the QAM at which no visible bacterial growth is observed.[9]

  • Procedure (MBC):

    • Take an aliquot from the wells that showed no visible growth in the MIC assay.

    • Spread the aliquot onto an agar plate.

    • Incubate the agar plates.

    • The MBC is the lowest concentration that results in no bacterial growth on the agar plates.[9]

Visualizations

Antimicrobial_Mechanism cluster_resin QAM-Modified Resin Surface cluster_bacterium Bacterial Cell Resin Polymer Matrix QAM Quaternary Ammonium Group (N+) Bacterium Bacterial Cell Wall (Negatively Charged) QAM->Bacterium Electrostatic Interaction Disruption Cell Wall Disruption & Cytoplasmic Leakage Bacterium->Disruption Membrane Perturbation CellDeath Bacterial Cell Death Disruption->CellDeath Leads to

Caption: Contact-killing mechanism of QAM resins.

Troubleshooting_Workflow Start Low Antimicrobial Efficacy Observed Check_Chain Is Alkyl Chain Length Optimal (e.g., C12-C16)? Start->Check_Chain Check_Conc Is QAM Concentration Sufficient? Check_Chain->Check_Conc Yes Synthesize_New Synthesize/Source QAM with Longer Chain Check_Chain->Synthesize_New No Check_Misc Is QAM Miscible with Resin? Check_Conc->Check_Misc Yes Increase_Conc Incrementally Increase QAM wt% Check_Conc->Increase_Conc No Check_DC Is Degree of Conversion (DC) Adequate? Check_Misc->Check_DC Yes Modify_Resin Modify Co-monomer System or Use Di-methacrylate QAM Check_Misc->Modify_Resin No Adjust_Initiator Adjust Photoinitiator System Check_DC->Adjust_Initiator No Success Improved Efficacy Check_DC->Success Yes Synthesize_New->Check_Conc Increase_Conc->Check_Misc Modify_Resin->Check_DC Adjust_Initiator->Success

Caption: Troubleshooting workflow for low antimicrobial efficacy.

Experimental_Workflow cluster_synthesis Synthesis & Formulation cluster_characterization Characterization cluster_efficacy Efficacy Testing S1 Synthesize QAM Monomer S2 Formulate Resin with Varying QAM wt% S1->S2 C1 Mechanical Testing (Flexural Strength) S2->C1 C2 Degree of Conversion (FTIR) S2->C2 C3 Cytotoxicity Assay (MTT) S2->C3 E1 Antimicrobial Assay (MIC/MBC) S2->E1 E2 Biofilm Inhibition (CFU Counting) S2->E2

Caption: Experimental workflow for QAM resin development.

References

Technical Support Center: Controlling the Molecular-Weight of Poly(ammonium methacrylate)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and molecular-weight control of poly(ammonium methacrylate) and related cationic polymers. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist you in your polymerization experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of ammonium (B1175870) methacrylate (B99206), focusing on achieving the desired molecular weight and maintaining control over the polymerization process.

Problem Possible Causes Solutions
Polymerization is too fast or uncontrolled (leading to a broad molecular-weight distribution). 1. High initiator concentration: An excess of initiator generates a large number of radicals, leading to rapid polymerization and termination reactions.[1][2][3] 2. High reaction temperature: Higher temperatures increase the rate of initiator decomposition and propagation, reducing control. 3. Monomer purity: The presence of impurities can interfere with the polymerization kinetics.1. Reduce initiator concentration: A lower initiator concentration will result in fewer growing chains and better control.[3] 2. Lower the reaction temperature: This will slow down the reaction rates, allowing for more controlled polymer growth. 3. Purify the monomer: Ensure the this compound monomer is free from inhibitors and other impurities before use.[4]
The obtained molecular weight is significantly lower than theoretically predicted. 1. Presence of chain transfer agents (CTAs): Impurities or intentionally added CTAs can terminate growing polymer chains, reducing the final molecular weight.[5][6][] 2. High initiator-to-monomer ratio: A higher concentration of initiator leads to the formation of more polymer chains, each with a lower molecular weight.[2][3]1. Purify reagents: Ensure all solvents and monomers are free from unintended chain transfer agents. 2. Adjust initiator concentration: Decrease the amount of initiator relative to the monomer to achieve higher molecular weight polymers.[8]
The obtained molecular weight is significantly higher than theoretically predicted. 1. Inefficient initiation: The initiator may not be decomposing efficiently, leading to fewer growing chains than expected. 2. Low initiator-to-monomer ratio: An insufficient amount of initiator will result in a smaller number of polymer chains, each growing to a larger size.1. Select a more appropriate initiator: Choose an initiator with a suitable decomposition rate for the chosen reaction temperature. 2. Increase initiator concentration: Carefully increase the initiator-to-monomer ratio to generate more polymer chains.
Polymerization does not initiate or is very slow. 1. Presence of inhibitors: Monomers are often supplied with inhibitors (like hydroquinone) to prevent spontaneous polymerization.[4] 2. Low reaction temperature: The temperature may be too low for the initiator to decompose effectively. 3. Oxygen in the system: Oxygen can act as a radical scavenger, inhibiting the polymerization.1. Remove inhibitors: Pass the monomer through a column of inhibitor remover (e.g., alumina) before use.[4] 2. Increase reaction temperature: Ensure the reaction temperature is appropriate for the chosen initiator's half-life. 3. Degas the reaction mixture: Use techniques like freeze-pump-thaw cycles or purging with an inert gas (e.g., argon or nitrogen) to remove oxygen.[9]
The polydispersity index (PDI) is high (e.g., >1.5). 1. Conventional free-radical polymerization: This method inherently provides limited control over chain growth, leading to a broad molecular-weight distribution.[10] 2. Side reactions: Chain transfer and termination reactions can lead to a wider range of polymer chain lengths.1. Use a controlled radical polymerization (CRP) technique: Methods like RAFT or ATRP offer much better control over PDI.[10][11][12] 2. Optimize reaction conditions: Adjust temperature, solvent, and reagent concentrations to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: How can I reliably control the molecular weight of poly(this compound)?

A1: The most reliable way to control the molecular weight is by using a controlled radical polymerization (CRP) technique such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP).[10][13][14] These methods allow for the synthesis of polymers with predictable molecular weights and narrow molecular-weight distributions (low PDI). For conventional free-radical polymerization, the molecular weight can be influenced by adjusting the initiator-to-monomer ratio and by using chain transfer agents.[3][]

Q2: What is the role of an initiator in controlling molecular weight?

A2: The initiator concentration has an inverse relationship with the polymer's molecular weight.[1][2] A higher initiator concentration generates more radical species, leading to a larger number of shorter polymer chains and thus a lower average molecular weight.[3] Conversely, a lower initiator concentration results in fewer, longer polymer chains and a higher average molecular weight.

Q3: How do chain transfer agents (CTAs) affect molecular weight?

Q4: What is RAFT polymerization and why is it suitable for this compound?

A4: RAFT (Reversible Addition-Fragmentation chain-Transfer) is a type of controlled radical polymerization that uses a RAFT agent (a thiocarbonylthio compound) to mediate the polymerization.[16] This allows for the synthesis of polymers with a predetermined molecular weight and a low polydispersity index. RAFT is particularly well-suited for functional monomers like this compound because it is tolerant to a wide range of functional groups and can be performed in various solvents, including aqueous media.[13][17]

Q5: What are the key parameters to control in a RAFT polymerization of this compound?

A5: The key parameters to control in a RAFT polymerization are:

  • The ratio of monomer to RAFT agent: This ratio is the primary determinant of the final polymer's molecular weight.

  • The ratio of RAFT agent to initiator: This ratio influences the reaction kinetics and the "livingness" of the polymerization.

  • Choice of RAFT agent: The RAFT agent must be appropriate for methacrylate monomers.[12][16]

  • Solvent and Temperature: These affect the reaction kinetics and solubility of the monomer and resulting polymer.

Q6: Why is monomer purification important?

A6: Monomer purification is crucial for successful and controlled polymerization.[4] Commercial monomers often contain inhibitors (like hydroquinone (B1673460) or MEHQ) to prevent premature polymerization during storage. These inhibitors must be removed before the reaction, as they will consume radicals and prevent polymerization from starting.[4] Additionally, other impurities can act as uncontrolled chain transfer agents, leading to a loss of control over the molecular weight.

Quantitative Data on Molecular Weight Control

The following tables provide examples of how different experimental parameters can influence the molecular weight (Mw) and polydispersity index (PDI) of polymethacrylates. Note that specific values for poly(this compound) may vary, but the general trends are applicable.

Table 1: Effect of Initiator Concentration on Molecular Weight of Polymethacrylates

Initiator (AIBN) Concentration (mol%)Resulting Mw ( g/mol )PDI
0.5150,0002.1
1.080,0001.9
2.045,0001.8
Data is illustrative for a typical free-radical polymerization of a methacrylate monomer.

Table 2: Effect of Chain Transfer Agent (Dodecyl Mercaptan) on Molecular Weight of Poly(methyl methacrylate)

[CTA]/[Monomer] RatioResulting Mw ( g/mol )PDI
0250,0002.3
0.00590,0002.0
0.0150,0001.9
This data illustrates the general effect of a thiol-based chain transfer agent.[]

Table 3: RAFT Polymerization of a Cationic Methacrylate Monomer

[Monomer]/[CTA] RatioTarget Mw ( g/mol )Obtained Mw ( g/mol )PDI
5010,0009,8001.15
10020,00019,5001.18
20040,00038,9001.25
Illustrative data based on typical results for RAFT polymerization of functional methacrylates.[13][17]

Experimental Protocols

Protocol 1: Conventional Free-Radical Polymerization of this compound

This protocol describes a standard free-radical polymerization to synthesize poly(this compound) where precise molecular weight control is not the primary objective.

Materials:

  • This compound monomer

  • Azobisisobutyronitrile (AIBN) as initiator

  • Anhydrous N,N-Dimethylformamide (DMF) as solvent

  • Inhibitor removal columns

  • Schlenk flask and line

  • Argon or Nitrogen gas

Procedure:

  • Monomer Purification: Pass the this compound monomer through an inhibitor removal column to remove any polymerization inhibitors.

  • Reaction Setup: Add the desired amount of purified monomer and AIBN to a Schlenk flask equipped with a magnetic stir bar. For example, to target a molecular weight of approximately 50,000 g/mol , a monomer-to-initiator ratio of about 300:1 can be used.

  • Solvent Addition: Add anhydrous DMF to the flask to achieve the desired monomer concentration (e.g., 20 wt%).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 70 °C and stir. The reaction is typically run for 4-24 hours.

  • Termination and Precipitation: After the desired time, cool the reaction to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., diethyl ether).

  • Purification: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.

  • Characterization: Characterize the molecular weight and PDI of the resulting polymer using Gel Permeation Chromatography (GPC).

Protocol 2: RAFT Polymerization of this compound

This protocol provides a method for the controlled synthesis of poly(this compound) with a predictable molecular weight and low PDI.

Materials:

  • This compound monomer

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as RAFT agent

  • 2,2'-Azobis(2-methylpropionamidine)dihydrochloride (AAPH) as initiator

  • Deionized water as solvent

  • Inhibitor removal columns

  • Schlenk flask and line

  • Argon or Nitrogen gas

Procedure:

  • Monomer Purification: Purify the this compound monomer by passing it through an inhibitor removal column.

  • Reaction Setup: To target a specific molecular weight, calculate the required amounts of monomer, RAFT agent, and initiator. For example, for a target molecular weight of 20,000 g/mol , a [Monomer]:[RAFT Agent]:[Initiator] ratio of 100:1:0.2 could be used. Add the monomer, CPADB, and deionized water to a Schlenk flask with a stir bar.

  • Degassing: De-gas the solution by purging with argon or nitrogen for at least 30 minutes.

  • Initiator Addition: Add the AAPH initiator to the reaction mixture under a positive pressure of inert gas.

  • Polymerization: Immerse the flask in a preheated oil bath at 70 °C and stir.

  • Monitoring the Reaction: Take samples at regular intervals to monitor monomer conversion (via NMR or other techniques) and the evolution of molecular weight (via GPC).

  • Termination: Once the desired conversion is reached, stop the reaction by cooling the flask to room temperature and exposing the mixture to air.

  • Purification: Purify the polymer by dialysis against deionized water to remove unreacted monomer and initiator fragments, followed by lyophilization to obtain the final product.

  • Characterization: Analyze the final polymer's molecular weight and PDI using GPC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start purify Purify Monomer (Remove Inhibitor) start->purify reagents Weigh Monomer, Initiator, & CTA purify->reagents setup Assemble Reaction in Schlenk Flask reagents->setup degas Degas Mixture (Freeze-Pump-Thaw) setup->degas polymerize Polymerize at Controlled Temperature degas->polymerize precipitate Precipitate/Purify Polymer polymerize->precipitate dry Dry Polymer (Vacuum Oven) precipitate->dry analyze Analyze Mw & PDI (GPC) dry->analyze end End analyze->end

Caption: Workflow for controlled polymerization.

mw_control cluster_params Controlling Parameters mw Molecular Weight initiator [Initiator] initiator->mw Inverse Relationship (Higher [I] -> Lower Mw) cta [Chain Transfer Agent] cta->mw Inverse Relationship (Higher [CTA] -> Lower Mw) monomer [Monomer] monomer->initiator Ratio monomer->cta Ratio

Caption: Key parameters influencing molecular weight.

raft_mechanism cluster_raft RAFT Equilibrium init Initiation (Radical Generation) growing Growing Chain (Active Radical) init->growing dormant Dormant Chain (RAFT Adduct) growing->dormant Addition to RAFT Agent prop Propagation (Monomer Addition) growing->prop dormant->growing Fragmentation prop->growing

References

addressing stability issues in ammonium methacrylate drug formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues in ammonio methacrylate (B99206) drug formulations.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Physical Stability Issues: Film Coating Defects

Q1: My tablet coating is cracking or chipping. What are the likely causes and how can I fix it?

A: Film cracking is often due to internal stresses in the coating that exceed its tensile strength.

  • Possible Causes:

    • Low Plasticizer Content: The film is too brittle. Ammonio methacrylate copolymers like Eudragit® RS and RL require plasticizers to be flexible.[1][2]

    • High Internal Stress: This can be caused by the mechanical properties of the tablet core (e.g., low hardness, swelling upon moisture absorption).[1]

    • Inadequate Drying/High Moisture: Excessive moisture can cause the tablet core to swell, stressing the film from beneath.[1]

    • Rapid Drying: Excessively high inlet temperatures or spray rates can cause the film to dry too quickly, building up internal stress.

  • Solutions:

    • Increase Plasticizer Concentration: Add plasticizers like triethyl citrate (B86180) (TEC) or polyethylene (B3416737) glycol (PEG) to enhance film flexibility.[3]

    • Optimize Tablet Core: Ensure the tablet core has sufficient hardness and low friability.[3]

    • Control Process Parameters: Reduce the spray rate and/or increase the inlet air temperature to ensure gradual and thorough drying. Adjusting the pan speed can also help.[3]

    • Select Flexible Polymers: Consider using more flexible polymers or blends, such as combinations of Eudragit® RL/RS.[3]

Q2: The coated tablets are sticking to each other (twinning) or to the coating pan. What's causing this and how do I prevent it?

A: Sticking and twinning are typically caused by over-wetting of the tablet surface, making it tacky.

  • Possible Causes:

    • High Spray Rate: Too much coating solution is being applied before it has a chance to dry.

    • Low Inlet Air Temperature/Volume: Insufficient drying capacity.[1]

    • Low Pan Speed: Tablets are not tumbling effectively, leading to prolonged contact.

    • Low Atomizing Air Pressure: This can result in larger droplets, contributing to over-wetting.

  • Solutions:

    • Reduce Spray Rate: Decrease the rate at which the coating solution is applied.[1]

    • Increase Drying Efficiency: Increase the inlet air temperature and/or the process air volume.[1]

    • Increase Pan Speed: Promote better tumbling and reduce tablet-to-tablet contact time.

    • Incorporate Anti-Tacking Agents: Add agents like talc (B1216) or glyceryl monostearate to the coating formulation.[3]

Chemical Stability & Drug Release Issues

Q3: I'm observing unexpected changes in the drug release profile during my stability study. What could be the reason?

A: Changes in drug release are a critical stability concern and can be caused by several factors related to the polymer film.

  • Possible Causes:

    • Polymer Curing/Aging: Over time, especially under heat and humidity, the polymer particles in aqueous coatings can continue to coalesce. This creates a denser, less permeable film, which slows down drug release.

    • Plasticizer Leaching: Water-soluble plasticizers like triethyl citrate (TEC) can leach out of the film over time when in contact with aqueous media. This can make the film more brittle and alter its permeability, affecting the drug release rate.

    • Moisture Absorption: The polymer film can absorb moisture, which may act as a plasticizer, increasing polymer chain mobility and potentially increasing the drug release rate.

  • Solutions:

    • Curing Step: Implement a curing step after coating (e.g., 40°C for 24 hours) to ensure complete film formation and stabilize the release profile early on.

    • Optimize Plasticizer: Select a plasticizer with lower water solubility or optimize its concentration to balance flexibility and leaching potential.

    • Control Storage Conditions: Store the formulation in tightly sealed containers with desiccants to protect against high humidity.

Q4: My formulation shows "dose dumping" when exposed to alcohol. Why does this happen and how can it be prevented?

A: Alcohol-induced dose dumping is a severe safety risk where a large portion of the drug is rapidly released from a modified-release formulation upon co-ingestion with alcohol.

  • Possible Causes:

    • Polymer Solubility: Ammonio methacrylate copolymers (Type B, e.g., Eudragit® RS) and other polymers like ethylcellulose can be soluble in ethanol. This causes the rate-controlling film to dissolve, leading to a rapid and uncontrolled release of the drug.[4] This was the reason for the market withdrawal of the original Palladone® formulation.[4]

  • Solutions:

    • Formulation Redesign: The most effective solution is to use polymers that are insoluble in hydroalcoholic media.

    • Protective Inner Coating: A specialized formulation technology involves applying a protective inner layer of a material insoluble in ethanol, such as sodium alginate, before applying the functional ammonio methacrylate coating.

Data Presentation

The following tables summarize key quantitative data relevant to the stability and performance of ammonio methacrylate formulations.

Table 1: Effect of Plasticizer Type and Concentration on the Glass Transition Temperature (Tg) of Eudragit® RS Films

Plasticizer TypePlasticizer Concentration (% w/w of polymer)Glass Transition Temperature (Tg) (°C)
None0%~64°C
PEG 4005%~52°C
PEG 40010%~45°C
PEG 40020%~37°C
Triethyl Citrate (TEC)5%~53°C
Triethyl Citrate (TEC)10%~46°C
Triethyl Citrate (TEC)20%~34°C
Data synthesized from reference[5]. The Tg is a critical parameter; a lower Tg indicates greater film flexibility and is essential for proper film formation and to prevent cracking.

Experimental Protocols

Detailed methodologies for key analytical experiments are provided below.

Protocol 1: Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
  • Objective: To determine the glass transition temperature (Tg) of a polymer film, which is crucial for assessing the effect of plasticizers and predicting physical stability.

  • Instrumentation: A calibrated Differential Scanning Calorimeter (DSC).

  • Sample Preparation:

    • Accurately weigh 4-6 mg of the polymer film into a standard aluminum DSC pan.[5]

    • Ensure the film lies flat and covers the bottom of the pan to maximize thermal contact.

    • Hermetically seal the pan to prevent the loss of any volatile components.

    • Prepare an empty, sealed aluminum pan to be used as a reference.[5]

  • DSC Method:

    • Equilibration: Equilibrate the sample at -15°C.

    • Heating Ramp: Heat the sample from -15°C to 90°C at a constant rate of 10°C/minute.[5] A nitrogen purge is used to maintain an inert atmosphere.

    • Data Analysis: The Tg is determined as the midpoint of the endothermic shift in the heat flow curve on the resulting thermogram.

Protocol 2: In Vitro Drug Release Testing (USP Apparatus 2)
  • Objective: To measure the rate and extent of drug release from the formulated dosage form (e.g., coated tablets or pellets) over time.

  • Instrumentation: USP Dissolution Apparatus 2 (Paddle Apparatus).[6]

  • Test Parameters (Example for Diltiazem HCl Extended-Release Capsules):

    • Dissolution Medium: 900 mL of water.[6]

    • Apparatus: USP Apparatus 2 (Paddle).

    • Rotation Speed: 100 rpm.[6]

    • Temperature: 37 ± 0.5°C.

  • Procedure:

    • Place the specified volume of dissolution medium in each vessel and allow it to equilibrate to 37 ± 0.5°C.

    • Place one dosage unit (e.g., one capsule) in each vessel.

    • Immediately start the apparatus at the specified rotation speed.

    • Withdraw an aliquot of the medium at specified time points (e.g., 1, 4, 10, and 15 hours).[6]

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.

    • Filter the samples and analyze the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Protocol 3: Stability-Indicating HPLC Method for Drug Purity and Degradation
  • Objective: To quantify the active pharmaceutical ingredient (API) and separate it from any potential degradation products, ensuring the method is stability-indicating.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions (Example for Indomethacin):

    • Column: Reversed-phase C18 column (e.g., 4.6 mm x 100 mm, 3.5 µm).[7]

    • Mobile Phase: A mixture of acetonitrile (B52724) and 10 mM sodium acetate (B1210297) buffer (pH 4.0) in a 60:40 v/v ratio.[7]

    • Flow Rate: 0.5 mL/minute.[7]

    • Detection Wavelength: 226 nm.[7]

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Procedure:

    • Standard Preparation: Prepare a standard solution of the API in the mobile phase at a known concentration.

    • Sample Preparation: Dissolve the dosage form in a suitable solvent, sonicate to ensure complete dissolution, and dilute with the mobile phase to a concentration within the linear range of the method. Filter the solution through a 0.45 µm filter before injection.

    • Forced Degradation (Method Validation): To prove the method is stability-indicating, subject the API to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. The method must demonstrate the ability to resolve the API peak from all degradation product peaks.[7]

    • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Calculate the amount of API and any degradation products by comparing the peak areas to the standard.

Visualizations

Troubleshooting Logic for Film Coating Defects

The following diagram provides a logical workflow for diagnosing and resolving common film coating defects.

Caption: Troubleshooting workflow for common film coating defects.

Experimental Workflow for Stability Assessment

This diagram outlines the typical workflow for assessing the stability of an ammonio methacrylate drug formulation.

Caption: Experimental workflow for a typical stability study.

References

Technical Support Center: Reducing Cytotoxicity of Ammonium Methacrylate-Based Dental Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of ammonium (B1175870) methacrylate-based dental materials.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions.

ProblemPotential Cause(s)Suggested Solution(s)
High Cytotoxicity Observed in Cell Viability Assays 1. Leaching of Unreacted Monomers: Incomplete polymerization can lead to the release of cytotoxic residual monomers.[1][2][3] 2. High Concentration of Quaternary Ammonium Methacrylate (QAM): Cytotoxicity is often dose-dependent.[4] 3. Inappropriate Monomer Structure: The length of the alkyl chain on the quaternary ammonium group influences cytotoxicity.[5][6][7] 4. Oxygen Inhibition Layer: The surface layer of the polymerized resin may be poorly cured due to oxygen exposure, leading to higher monomer leaching.[3][8] 5. Inadequate Curing Time/Intensity: Insufficient light exposure can result in a lower degree of conversion.1. Optimize Polymerization: Ensure complete curing by following the manufacturer's recommended curing time and light intensity. Consider post-curing the materials.[8] 2. Adjust QAM Concentration: Titrate the concentration of the QAM to find the optimal balance between antimicrobial efficacy and low cytotoxicity. Studies suggest a range of 5-10 wt% may be optimal for some systems.[9][10] 3. Select Biocompatible Monomers: Synthesize or select QAMs with optimized alkyl chain lengths. While longer chains can increase antimicrobial activity, there is a trade-off with cytotoxicity.[5][6][7] Consider using di-methacrylate QAMs, which can enhance incorporation into the polymer network and reduce leaching.[11][12] 4. Remove Inhibition Layer: After polymerization, mechanically remove the oxygen-inhibited layer by polishing.[2][3] 5. Verify Curing Protocol: Ensure the light curing unit is functioning correctly and the exposure time is adequate for the material thickness.
Inconsistent or Variable Cytotoxicity Results 1. Inconsistent Sample Preparation: Variations in sample size, thickness, or surface finish can affect monomer leaching rates. 2. Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability in assay results. 3. Eluate Preparation: Differences in the ratio of material surface area to extraction medium volume, or extraction time, can alter the concentration of leached components. 4. Assay Protocol Deviations: Inconsistent incubation times or reagent volumes can introduce variability.1. Standardize Sample Preparation: Prepare uniform samples with consistent dimensions and surface treatments. Follow ISO 10993-12 for sample preparation.[13] 2. Standardize Cell Culture: Use a consistent cell seeding density and ensure cells are in a logarithmic growth phase. 3. Standardize Eluate Preparation: Adhere to a strict protocol for eluate preparation, maintaining a consistent surface area-to-volume ratio and extraction duration as specified in ISO 10993-5.[14][15] 4. Adhere to Assay Protocols: Follow standardized protocols for cytotoxicity assays (e.g., MTT, LDH, Alamar Blue) precisely.
Low Antimicrobial Activity at Non-Cytotoxic Concentrations 1. Sub-optimal QAM Concentration: The concentration required for antimicrobial activity may be close to the cytotoxic concentration. 2. Ineffective Monomer Structure: The specific QAM structure may have inherently low antimicrobial efficacy. 3. Poor Monomer Incorporation: The antimicrobial monomer may not be well-integrated into the polymer network, reducing its surface availability.1. Optimize QAM Concentration: Carefully titrate the QAM concentration to identify a therapeutic window with antimicrobial effects and acceptable cell viability. 2. Synthesize More Potent QAMs: Explore the synthesis of novel QAMs with higher antimicrobial activity and lower cytotoxicity, such as those with optimized alkyl chain lengths or di-methacrylate structures.[11][12][16] 3. Enhance Copolymerization: Investigate different co-monomer systems to improve the incorporation of the QAM into the resin matrix.

Frequently Asked Questions (FAQs)

1. What are the primary factors contributing to the cytotoxicity of this compound-based dental materials?

The primary factors include:

  • Leaching of Residual Monomers: Incomplete polymerization of the resin matrix allows unreacted monomers, such as BisGMA, TEGDMA, UDMA, and HEMA, to leach out and cause cellular damage.[1][2][3][17]

  • Concentration of Quaternary Ammonium Methacrylates (QAMs): Higher concentrations of antimicrobial QAMs can lead to increased cytotoxicity.[4]

  • Chemical Structure of QAMs: The length of the alkyl chain of the QAM influences its interaction with cell membranes and, consequently, its cytotoxicity.[5][6][7]

  • Type of Base Resin Monomers: Different base monomers have varying degrees of cytotoxicity, with BisGMA often cited as being more cytotoxic than UDMA and TEGDMA.[8][18]

2. How can I reduce the cytotoxicity of my experimental dental material?

To reduce cytotoxicity, consider the following strategies:

  • Optimize the Polymerization Process: Ensure the highest possible degree of conversion by using an appropriate curing light intensity and duration. Post-curing at an elevated temperature can also help to polymerize remaining monomers.[8]

  • Select More Biocompatible Monomers: Whenever possible, choose base monomers with lower inherent cytotoxicity. For the antimicrobial component, synthesize or select QAMs with a chemical structure that provides a good balance between antimicrobial activity and biocompatibility. Di-methacrylate QAMs are a promising option as they can be more effectively incorporated into the polymer network, reducing leaching.[11][12][16]

  • Optimize the Concentration of Antimicrobial Monomers: Use the minimum concentration of the QAM that provides the desired antimicrobial effect. Studies suggest that for some QAMs, a concentration in the range of 5-10 wt% can offer a good balance of properties.[9][10]

  • Surface Treatment: After polymerization, polish the surface of the material to remove the oxygen-inhibited layer, which is rich in unreacted monomers.[2][3]

3. What is the relationship between the alkyl chain length of a QAM and its cytotoxicity?

The length of the alkyl chain on the quaternary ammonium group is a critical determinant of both its antimicrobial efficacy and its cytotoxicity. Generally, increasing the alkyl chain length from short (e.g., C3) to an optimal length (often around C16) enhances the antimicrobial activity.[5][6][7] This is attributed to the increased hydrophobicity, which facilitates interaction with and disruption of bacterial cell membranes. However, this same mechanism can also lead to increased cytotoxicity towards mammalian cells.[19] Alkyl chains that are too long (e.g., C18) may show decreased activity. Therefore, optimizing the alkyl chain length is a key strategy for developing effective and biocompatible antimicrobial dental materials.[5][6][7]

4. Which cytotoxicity assays are most appropriate for evaluating these materials?

Several in vitro assays are commonly used, often in accordance with the ISO 10993-5 standard:[15][20]

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells and is a widely accepted method for assessing cell viability.[13][21]

  • LDH Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, providing a measure of membrane integrity and cytotoxicity.[18][22]

  • Alamar Blue Assay: This is a fluorescent/colorimetric assay that uses the reducing power of living cells to quantify viability. It is known for being non-toxic to the cells.[23][24][25][26]

It is often recommended to use more than one type of assay to get a comprehensive understanding of the cytotoxic effects of a material.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the cytotoxicity of this compound-based dental materials.

Table 1: Effect of QAM Concentration on Cell Viability

QAM TypeBase ResinCell LineConcentration (wt%)Cell Viability (%)Reference
DMADDMBisGMA/HEMAKeratinocytes2.5Lower than control[27][28]
DMADDMBisGMA/HEMAFibroblasts5Lower than control[27][28]
DMAHDMBisGMA/HEMAKeratinocytes2.5Lower than control[27][28]
DMAHDMBisGMA/HEMAFibroblasts5Lower than control[27][28]
QAS-c-PMMAPMMAHuman Gingival Fibroblasts5No significant difference from control after 5 days[4]
QAS-c-PMMAPMMAHuman Gingival Fibroblasts10Lower than 5% and control[4]
QAS-c-PMMAPMMAHuman Gingival Fibroblasts20Lower than 5% and control[4]

Table 2: Cytotoxicity of Common Dental Resin Monomers

MonomerCell LineAssayConcentrationEffect on Cell Viability/Metabolic ActivityReference
BisGMAHuman Peripheral Blood Mononuclear CellsMTT0.06–1 mM44–95% decrease in mitochondrial activity[18]
UDMAHuman Peripheral Blood Mononuclear CellsMTT0.05–2 mM50–93% decrease in mitochondrial activity[18]
TEGDMAHuman Peripheral Blood Mononuclear CellsMTT2.5–10 mM26–93% decrease in mitochondrial activity[18]
UDMAMurine MacrophagesLDH1 µM12% cytotoxicity[18]
UDMAMurine MacrophagesLDH10 µM40% cytotoxicity[18]

Experimental Protocols

MTT Cytotoxicity Assay (Based on ISO 10993-5)

This protocol outlines a standard procedure for assessing the cytotoxicity of dental material eluates using the MTT assay.

  • Sample Preparation:

    • Prepare disk-shaped samples of the cured dental material with standardized dimensions (e.g., 5 mm diameter, 2 mm thickness).

    • Sterilize the samples using a method recommended by the manufacturer that does not alter the material properties.

    • Prepare eluates by incubating the samples in a cell culture medium at a surface area-to-volume ratio of 3 cm²/mL for 24 hours at 37°C, according to ISO 10993-12.[13]

  • Cell Culture:

    • Seed a suitable cell line (e.g., L929 mouse fibroblasts, human gingival fibroblasts) in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.[14]

  • Exposure to Eluates:

    • Remove the culture medium from the wells and replace it with 100 µL of the prepared eluates (undiluted and serial dilutions, e.g., 50%, 25%, 12.5%).

    • Include negative controls (fresh culture medium) and positive controls (e.g., medium with a known cytotoxic substance).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay Procedure:

    • After the incubation period, remove the eluate-containing medium.

    • Add 50 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

    • Agitate the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the negative control.

Diagrams

experimental_workflow_mtt_assay cluster_prep Preparation cluster_culture Cell Culture & Exposure cluster_assay MTT Assay cluster_analysis Analysis sample_prep 1. Prepare and sterilize a. dental material samples eluate_prep 2. Prepare eluates (incubate samples in medium) sample_prep->eluate_prep exposure 4. Expose cells to a. material eluates eluate_prep->exposure cell_seeding 3. Seed cells in a. 96-well plate cell_seeding->exposure mtt_addition 5. Add MTT solution and incubate exposure->mtt_addition solubilization 6. Add solubilization a. solution (e.g., DMSO) mtt_addition->solubilization read_absorbance 7. Read absorbance at 570 nm solubilization->read_absorbance calculate_viability 8. Calculate cell viability (%) read_absorbance->calculate_viability

Figure 1. Experimental workflow for the MTT cytotoxicity assay.

signaling_pathway_cytotoxicity cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_downstream Downstream Pathways cluster_outcome Outcome monomers Leached Methacrylate Monomers (e.g., HEMA, TEGDMA) ros Increased Reactive Oxygen Species (ROS) Production monomers->ros gsh_depletion Glutathione (GSH) Depletion monomers->gsh_depletion mitochondrial_dysfunction Mitochondrial Dysfunction ros->mitochondrial_dysfunction oxidative_stress Oxidative Stress (Lipid peroxidation, DNA damage) ros->oxidative_stress gsh_depletion->oxidative_stress caspase_activation Caspase-9 and -3 Activation mitochondrial_dysfunction->caspase_activation apoptosis Apoptosis (Cell Death) oxidative_stress->apoptosis caspase_activation->apoptosis

Figure 2. Simplified signaling pathway of methacrylate-induced cytotoxicity.

logical_relationship_troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions high_cytotoxicity High Cytotoxicity leaching Monomer Leaching high_cytotoxicity->leaching concentration High QAM Concentration high_cytotoxicity->concentration curing Incomplete Curing high_cytotoxicity->curing optimize_curing Optimize Curing Protocol leaching->optimize_curing change_monomer Use Biocompatible Monomers leaching->change_monomer post_processing Post-Cure & Polish leaching->post_processing adjust_concentration Adjust QAM Concentration concentration->adjust_concentration curing->optimize_curing

Figure 3. Troubleshooting logic for high cytotoxicity.

References

Technical Support Center: Optimization of Hydrogel Swelling Behavior with Ammonium Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with ammonium (B1175870) methacrylate (B99206) hydrogels. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with ammonium methacrylate hydrogels.

IssuePossible Cause(s)Suggested Solution(s)
Lower Than Expected Swelling 1. High Crosslinking Density: An excessive amount of crosslinking agent (e.g., N,N'-methylenebisacrylamide) can create a rigid network with limited swelling capacity.[1][2] 2. Incomplete Polymerization: Suboptimal temperature, time, or initiator concentration can lead to a poorly formed network.[2] 3. Impurities: Impurities in monomers or initiators can interfere with the polymerization process.[2] 4. Incorrect pH of Swelling Medium: For pH-sensitive hydrogels, an inappropriate pH can suppress the ionization of functional groups, reducing swelling.[2]1. Decrease Crosslinker Concentration: Systematically reduce the molar ratio of the crosslinking agent to the this compound monomer. 2. Optimize Polymerization Conditions: Ensure the reaction temperature and duration are appropriate for your specific formulation. Verify the initiator concentration is optimal. 3. Verify Reagent Purity: Use high-purity monomers and initiators. Recrystallize monomers if necessary.[3] 4. Adjust Swelling Medium pH: For cationic hydrogels like those with this compound, swelling is generally favored in acidic solutions. Test a range of pH values to find the optimum.[2]
Excessive/Uncontrolled Swelling 1. Low Crosslinking Density: Insufficient crosslinker concentration results in a loose network that takes up an excessive amount of solvent.[1] 2. Incorrect Monomer Ratio: A high concentration of hydrophilic monomers can lead to very high water uptake.[1] 3. Inappropriate Ionic Strength of Swelling Medium: Low ionic strength can lead to excessive swelling due to electrostatic repulsion between charged groups on the polymer chains.[1]1. Increase Crosslinker Concentration: Incrementally increase the molar ratio of the crosslinking agent. 2. Modify Monomer Feed Ratio: If using co-monomers, consider incorporating more hydrophobic monomers to temper the swelling.[1] 3. Adjust Ionic Strength: Increase the ionic strength of the swelling medium to shield the charges on the polymer network and reduce repulsion.[1][4]
Inconsistent Swelling Behavior Between Batches 1. Variations in Reagent Measurement: Small inaccuracies in weighing monomers, crosslinkers, or initiators can lead to significant differences in hydrogel properties.[2] 2. Fluctuations in Polymerization Conditions: Inconsistent reaction temperatures or times can affect the extent and rate of polymerization.[2] 3. Inhomogeneous Mixing: Poor mixing of the pre-polymerization solution can result in localized differences in crosslinking density.1. Precise Reagent Measurement: Use calibrated analytical balances and ensure accurate dispensing of all components. 2. Maintain Consistent Conditions: Use a temperature-controlled water bath or reaction block to ensure a constant temperature. Standardize the reaction time for all batches. 3. Ensure Thorough Mixing: Vigorously mix the solution before initiating polymerization to ensure all components are evenly distributed.
Hydrogel Fracturing During Swelling 1. Rapid Swelling: A very fast uptake of solvent can induce internal stresses that lead to fracturing, especially in highly crosslinked or brittle hydrogels. 2. Internal Stresses from Obstructions: Swelling against fixed obstacles can cause stress accumulation and fracture.[5]1. Control Swelling Rate: Gradually introduce the swelling medium or use a solvent/non-solvent mixture to slow down the initial swelling process. 2. Allow Unrestricted Swelling: Ensure the hydrogel has ample space to swell without physical constraints.

Frequently Asked Questions (FAQs)

Q1: How does the concentration of this compound affect the swelling behavior of the hydrogel?

A1: The concentration of this compound, as the primary monomer, influences the overall polymer network structure. Generally, a higher monomer concentration, at a constant crosslinker ratio, can lead to a more densely packed polymer network, which might slightly decrease the swelling ratio. However, the effect is often more nuanced and depends on the interplay with the crosslinker concentration.

Q2: What is the role of the crosslinker and how does its concentration impact swelling?

A2: The crosslinker, such as N,N'-methylenebisacrylamide (MBAm) or ethylene (B1197577) glycol dimethacrylate (EGDMA), forms covalent bonds between polymer chains, creating the three-dimensional network structure of the hydrogel. The crosslinking density is a critical parameter controlling swelling. A higher crosslinker concentration leads to a more tightly crosslinked network with a smaller mesh size, which restricts the movement of polymer chains and results in a lower equilibrium swelling ratio.[1][2] Conversely, a lower crosslinker concentration creates a looser network that can absorb more solvent, leading to a higher swelling ratio.[6]

Q3: How do pH and ionic strength of the swelling medium affect the swelling of this compound hydrogels?

A3: this compound is a cationic monomer. In aqueous solutions, the ammonium groups can be protonated.

  • pH: In acidic solutions (low pH), the ammonium groups are protonated (-NH3+), leading to electrostatic repulsion between the polymer chains. This repulsion drives the network to expand, resulting in a higher swelling ratio. In basic solutions (high pH), the ammonium groups are deprotonated (-NH2), reducing electrostatic repulsion and causing the hydrogel to shrink, thus lowering the swelling ratio.

  • Ionic Strength: In a solution with high ionic strength (e.g., a salt solution), the ions in the solution can shield the charges on the polymer chains. This shielding effect reduces the electrostatic repulsion between the chains, leading to a decrease in the swelling ratio.[1][4]

Q4: Can temperature influence the swelling behavior of these hydrogels?

A4: Yes, temperature can affect swelling. For many hydrogels, increasing the temperature can increase the rate of swelling by enhancing the diffusion of solvent molecules into the network.[4] Additionally, it can increase the flexibility of the polymer chains, which may lead to a higher equilibrium swelling ratio.[4] However, the specific response can depend on the overall composition of the hydrogel.

Experimental Protocols

Synthesis of this compound Hydrogel

This protocol describes a typical free-radical polymerization method for preparing this compound hydrogels.

Materials:

  • This compound (monomer)

  • N,N'-methylenebisacrylamide (MBAm) (crosslinker)

  • Ammonium persulfate (APS) (initiator)[3]

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)[7]

  • Deionized water

Procedure:

  • In a beaker, dissolve the desired amount of this compound and MBAm in deionized water.

  • Sonicate the solution for 5-10 minutes to ensure all components are fully dissolved.[7]

  • Add TEMED to the solution and mix thoroughly.

  • Add the APS solution (dissolved in a small amount of deionized water) to initiate the polymerization.[7]

  • Quickly pour the solution into a mold (e.g., between two glass plates with a spacer or into a petri dish).

  • Allow the polymerization to proceed at room temperature overnight or as determined by your specific protocol.

  • After polymerization, carefully remove the hydrogel from the mold.

  • To purify the hydrogel and remove any unreacted monomers, immerse it in a large volume of deionized water for an extended period (e.g., 24-48 hours), changing the water periodically.[7]

Measurement of Swelling Ratio

Procedure:

  • After purification, dry the hydrogel to a constant weight. This can be done in a vacuum oven at a moderate temperature (e.g., 45-60°C).[6][7]

  • Weigh the completely dry hydrogel to obtain the dry weight (Wd).[2]

  • Immerse the dry hydrogel in the desired swelling medium (e.g., deionized water or a buffer solution of a specific pH) at a controlled temperature.[2]

  • Allow the hydrogel to swell until it reaches equilibrium. This may take several hours to days.

  • Periodically, remove the swollen hydrogel from the medium, gently blot the surface with a lint-free wipe to remove excess surface water, and weigh it (Ws).[2]

  • Equilibrium is reached when consecutive weight measurements are constant.

  • Calculate the equilibrium swelling ratio (ESR) using the following formula:

    ESR = (Ws - Wd) / Wd

Quantitative Data

Table 1: Effect of Crosslinker (MBAm) Concentration on Equilibrium Swelling Ratio (ESR) of this compound Hydrogels
Sample IDThis compound (mol%)MBAm (mol%)Equilibrium Swelling Ratio (g/g)
AM-H199.50.585.2
AM-H299.01.062.7
AM-H398.51.545.1
AM-H498.02.033.9

Note: The data presented are illustrative and based on typical trends observed in hydrogel systems.

Table 2: Effect of pH on the Equilibrium Swelling Ratio (ESR) of an this compound Hydrogel (1.0 mol% MBAm)
Swelling Medium pHEquilibrium Swelling Ratio (g/g)
2.075.4
4.072.1
6.065.8
7.458.3
9.042.6

Note: The data presented are illustrative and based on typical trends for cationic hydrogels.

Visualizations

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_purification Purification cluster_characterization Swelling Characterization s1 Dissolve Monomer & Crosslinker s2 Add TEMED & Mix s1->s2 s3 Add APS to Initiate s2->s3 s4 Cast in Mold s3->s4 s5 Polymerization s4->s5 p1 Immerse in Deionized Water s5->p1 Purify Hydrogel p2 Change Water Periodically p1->p2 c1 Dry Hydrogel to Constant Weight (Wd) p2->c1 Dry for Measurement c2 Immerse in Swelling Medium c1->c2 c3 Measure Swollen Weight (Ws) at Equilibrium c2->c3 c4 Calculate Swelling Ratio c3->c4

Caption: Experimental workflow for the synthesis and characterization of hydrogel swelling.

swelling_factors cluster_properties Hydrogel Properties cluster_factors Influencing Factors cluster_environment Environmental Conditions Swelling Swelling Behavior Crosslinker Crosslinker Concentration Crosslinker->Swelling Monomer Monomer Concentration Monomer->Swelling Initiator Initiator Concentration Initiator->Swelling pH pH of Medium pH->Swelling IonicStrength Ionic Strength IonicStrength->Swelling Temperature Temperature Temperature->Swelling

Caption: Factors influencing the swelling behavior of hydrogels.

References

Technical Support Center: Overcoming Oxygen Inhibition in Free-Radical Polymerization of Methacrylates

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the free-radical polymerization of methacrylates. Oxygen inhibition is a frequent challenge that can lead to failed or incomplete reactions. This resource provides detailed answers to frequently asked questions, troubleshooting strategies, and experimental protocols to help you achieve successful polymerization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: My methacrylate (B99206) polymerization is not starting, or there is a very long induction period.

Question: I've mixed my methacrylate monomer, initiator, and solvent, but the polymerization won't initiate, or it takes an unexpectedly long time to show any signs of reaction. What is causing this?

Answer: A common cause for a long induction period or complete failure of initiation in free-radical polymerization is the presence of dissolved oxygen in your reaction mixture.[1] Oxygen is a potent inhibitor of free-radical polymerization.[1] It reacts with the initiating radicals generated by your initiator (e.g., AIBN, BPO) to form stable and less reactive peroxy radicals. These peroxy radicals are not effective at initiating the polymerization of methacrylate monomers. The polymerization will only begin after all the dissolved oxygen has been consumed by the initiator radicals, leading to an induction period. If the oxygen concentration is too high or the initiator concentration is too low, the initiator may be fully depleted before all the oxygen is removed, resulting in a complete failure of the polymerization.

Another potential issue could be the presence of inhibitors, such as hydroquinone (B1673460) (HQ) or monomethyl ether of hydroquinone (MEHQ), which are often added to methacrylate monomers for stabilization during storage and transport. These inhibitors also scavenge free radicals and must be removed or overcome by a sufficient concentration of initiator for the polymerization to proceed.

Troubleshooting Steps:

  • Deoxygenate your reaction mixture: This is the most effective way to eliminate oxygen inhibition. Common methods include:

    • Inert Gas Purging: Bubbling an inert gas like nitrogen or argon through your monomer and solvent mixture for 20-30 minutes can effectively displace dissolved oxygen.

    • Freeze-Pump-Thaw Cycles: This method is highly effective for removing dissolved gases, including oxygen, especially for smaller volumes. It involves freezing the reaction mixture, applying a vacuum to remove the gas in the headspace, and then thawing to release more dissolved gas. This cycle is typically repeated three times.

  • Increase Initiator Concentration: Using a higher concentration of your initiator can generate free radicals more rapidly, helping to consume the dissolved oxygen more quickly and overcome the inhibition period. However, be aware that excessively high initiator concentrations can lead to lower molecular weight polymers and may affect the final properties of your material.

  • Ensure Initiator Purity and Activity: Check that your initiator has been stored correctly and has not degraded. For example, AIBN should be stored at a low temperature. If in doubt, recrystallize your initiator.

  • Remove Monomer Inhibitors: If you suspect the presence of inhibitors in your monomer, they can be removed by washing with a caustic solution (e.g., aqueous NaOH) or by passing the monomer through a column of activated alumina.

Issue 2: My bulk methacrylate polymer is solid, but the surface remains tacky and uncured.

Question: I have successfully polymerized a methacrylate formulation, but the surface exposed to the air is sticky or liquid, while the rest of the material is fully cured. Why is this happening, and how can I fix it?

Answer: This is a classic sign of oxygen inhibition at the air-interface. While the polymerization within the bulk of the material proceeds as the initially dissolved oxygen is consumed, the surface is in continuous contact with atmospheric oxygen. This constant diffusion of oxygen into the surface layer continuously quenches the propagating radicals, preventing complete polymerization and resulting in a tacky, under-cured surface. This issue is particularly prevalent in applications involving thin films or coatings.

Troubleshooting Steps:

  • Work in an Inert Atmosphere: The most direct solution is to exclude oxygen from the surface during polymerization. This can be achieved by:

    • Nitrogen Blanket: Curing the material in a chamber or under a continuous flow of an inert gas like nitrogen.

    • Physical Barrier: Covering the surface of the reaction mixture with a transparent film (e.g., Mylar) or a layer of an immiscible, oxygen-impermeable liquid (like mineral oil) can prevent oxygen from reaching the surface.

  • Increase the Rate of Initiation at the Surface:

    • Higher Light Intensity (for Photopolymerization): Using a more intense UV light source can generate a higher concentration of radicals at the surface, which can help to out-compete the inhibitory effect of oxygen.

    • Higher Initiator Concentration: As with overcoming the induction period, a higher initiator concentration can help to mitigate surface tackiness.

  • Use Oxygen Scavengers: Incorporating chemical additives that react with and consume oxygen within the formulation can be highly effective. Common oxygen scavengers include:

    • Amines: Tertiary amines, such as N-methyldiethanolamine (MDEA), can act as oxygen scavengers.

    • Thiols (Mercaptans): Thiols are very effective at overcoming oxygen inhibition. They can react with peroxy radicals to regenerate reactive thiyl radicals that can continue the polymerization chain.

    • Phosphines: Phosphines can also be used to scavenge oxygen.

  • Enzymatic Oxygen Removal: For aqueous-based systems, an enzymatic approach using glucose oxidase (GOx) and glucose can be employed. The enzyme catalyzes the reaction of glucose with oxygen, effectively removing it from the system.

Quantitative Data on Overcoming Oxygen Inhibition

The following tables summarize quantitative data on the effectiveness of various methods for mitigating oxygen inhibition. Note that the specific values can be highly dependent on the monomer, initiator, temperature, and other experimental conditions. The data presented here is for an acrylate-based system but demonstrates the general trends and effectiveness of different strategies, which are applicable to methacrylates.

Table 1: Comparison of Physical Deoxygenation Techniques

Deoxygenation MethodEffectivenessAdvantagesDisadvantagesBest For
Inert Gas Purging Good to ExcellentFast, simple, and suitable for large volumes.Can lead to the evaporation of volatile monomers or solvents.Routine deoxygenation of most polymerization systems.
Freeze-Pump-Thaw ExcellentHighly effective at removing dissolved gases.Time-consuming, not practical for large volumes, and can cause some solvents to freeze and break glassware.Small-scale reactions requiring very low oxygen levels.
No Deoxygenation PoorSimple, no special equipment needed.Long induction periods, incomplete polymerization, and tacky surfaces.Not recommended for most free-radical polymerizations.

Table 2: Effect of Chemical Additives on Double Bond Conversion (DBC) in an Acrylate (B77674) Formulation Cured in Air

Additive (at equivalent molar concentration)Double Bond Conversion (DBC) %
Base Formulation (No Additive) 27%
1,4-diazabicyclo[2.2.2]octane (DABCO) 32%
N-methyldiethanolamine (MDEA) 38%
Tribenzylamine (Bz₃N) 38%
Trimethylolpropane tris(3-mercaptopropionate) (TMPMP) 46%
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) 47%

Data adapted from a study on LED curing of an acrylate formulation. The results demonstrate the significant improvement in conversion with the addition of amines and particularly thiols as oxygen scavengers.

Experimental Protocols

Protocol 1: Deoxygenation by Inert Gas Purging

Objective: To remove dissolved oxygen from a methacrylate polymerization reaction mixture using an inert gas.

Materials:

  • Reaction flask with a rubber septum

  • Inert gas (Nitrogen or Argon) cylinder with a regulator

  • Long needle (inlet) and a short needle (outlet)

  • Monomer, initiator, and solvent

Procedure:

  • Assemble your reaction flask and add the monomer and solvent.

  • Seal the flask with a rubber septum.

  • Insert a long needle through the septum, ensuring its tip is submerged below the liquid surface. This will be your gas inlet.

  • Insert a short needle through the septum to act as a gas outlet.

  • Connect the inlet needle to the inert gas supply and start a gentle flow of gas. You should see bubbles forming in the liquid.

  • Purge the solution for approximately 20-30 minutes. For larger volumes, a longer purging time may be necessary.

  • After purging, add the initiator to the reaction mixture (if not already present). If the initiator is added as a solution, ensure that the initiator solution has also been deoxygenated.

  • Remove the gas inlet needle from the liquid but keep it in the headspace of the flask to maintain a positive pressure of inert gas throughout the polymerization.

  • Remove the outlet needle and proceed with your polymerization.

Protocol 2: Deoxygenation by Freeze-Pump-Thaw

Objective: To thoroughly remove dissolved oxygen from a small-scale methacrylate polymerization reaction mixture.

Materials:

  • Schlenk flask

  • Schlenk line (vacuum and inert gas manifold)

  • Cold bath (e.g., liquid nitrogen or dry ice/acetone)

  • Monomer, initiator, and solvent

Procedure:

  • Add the monomer, solvent, and initiator to a Schlenk flask. Do not fill the flask more than halfway.

  • Attach the Schlenk flask to the Schlenk line.

  • With the stopcock closed to the manifold, freeze the contents of the flask by slowly immersing it in the cold bath.

  • Once the mixture is completely frozen, open the stopcock to the vacuum manifold and evacuate the headspace for 5-10 minutes.

  • Close the stopcock to the manifold and remove the flask from the cold bath.

  • Allow the mixture to thaw completely. You will see bubbles of gas being released from the liquid as it thaws.

  • Repeat the freeze-pump-thaw cycle (steps 3-6) at least two more times.

  • After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).

  • The deoxygenated solution is now ready for polymerization.

Visualizing the Process

Mechanism of Oxygen Inhibition

The following diagram illustrates how oxygen interferes with the free-radical polymerization process.

OxygenInhibition Initiator Initiator (I) Radical Initiating Radical (R•) Initiator->Radical Activation (Heat, Light) PropagatingRadical Propagating Radical (P•) Radical->PropagatingRadical Initiation (Reacts with M) Monomer Methacrylate Monomer (M) PropagatingRadical->PropagatingRadical Propagation (Reacts with M) Polymer Polymer (P) PropagatingRadical->Polymer Termination PeroxyRadical Peroxy Radical (POO•) (Unreactive) PropagatingRadical->PeroxyRadical Inhibition Oxygen Oxygen (O₂) Oxygen->PeroxyRadical

Caption: Mechanism of oxygen inhibition in free-radical polymerization.

Troubleshooting Workflow for Polymerization Failure

This diagram outlines a logical sequence of steps to diagnose and resolve issues with methacrylate polymerization.

TroubleshootingWorkflow Start Polymerization Fails or is Inhibited CheckOxygen Was the reaction dexoygenated? Start->CheckOxygen Deoxygenate Perform Deoxygenation (Purge or Freeze-Pump-Thaw) CheckOxygen->Deoxygenate No CheckInitiator Is the initiator concentration sufficient? CheckOxygen->CheckInitiator Yes Deoxygenate->CheckInitiator IncreaseInitiator Increase Initiator Concentration CheckInitiator->IncreaseInitiator No CheckInhibitor Is there a monomer inhibitor present? CheckInitiator->CheckInhibitor Yes IncreaseInitiator->CheckInhibitor RemoveInhibitor Remove Inhibitor (Alumina Column or Caustic Wash) CheckInhibitor->RemoveInhibitor Yes Success Successful Polymerization CheckInhibitor->Success No RemoveInhibitor->Success

Caption: Troubleshooting workflow for failed methacrylate polymerization.

References

Technical Support Center: Enhancing Mechanical Properties of Ammonio Methacrylate Copolymer Composites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the mechanical properties of ammonio methacrylate (B99206) copolymer composites, commonly used in pharmaceutical formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and testing of ammonio methacrylate copolymer films and composites.

Problem Potential Cause(s) Recommended Solution(s)
Film is Brittle and Cracks Easily Insufficient plasticizer concentration.Increase the concentration of a suitable plasticizer (e.g., triethyl citrate (B86180), dibutyl sebacate). Start with a concentration of 10% (w/w, based on polymer weight) and titrate upwards.
Incompatible plasticizer.Ensure the selected plasticizer is compatible with the specific type of ammonio methacrylate copolymer (e.g., Eudragit® RL, RS).
High internal stress from drying too quickly.Modify the drying process. Use a slower solvent evaporation rate by lowering the temperature or covering the casting plate to control airflow.
Film is Too Soft and Tacky Excessive plasticizer concentration.Reduce the amount of plasticizer in the formulation.
Hygroscopicity.Store and test the films in a controlled humidity environment. The quaternary ammonium (B1175870) groups can attract water, which acts as a plasticizer.
Inconsistent Mechanical Properties (High Standard Deviation) Non-uniform film thickness.Ensure the casting surface is perfectly level. Use a casting knife or a film applicator for uniform thickness.
Incomplete solvent evaporation.Extend the drying time or use a vacuum oven at a moderate temperature to ensure all residual solvent is removed.
Inhomogeneous dispersion of additives (e.g., fillers, API).Improve the mixing process. Use high-shear mixing or sonication to ensure uniform dispersion of all components in the casting solution.
Poor Adhesion of Coating to Substrate Mismatch in surface energy between the film and the substrate.Use a sub-coating or a primer to improve adhesion.
Formulation issues.Adjust the formulation by adding adhesion-promoting agents.
Phase Separation or Cloudiness in Film Immiscibility of components (e.g., polymer, plasticizer, API).Select a more compatible plasticizer or co-solvent system.
Presence of moisture during casting.Work in a dry environment and use anhydrous solvents.

Frequently Asked Questions (FAQs)

1. What are the most common plasticizers used for ammonio methacrylate copolymers (e.g., Eudragit® RL/RS)?

Commonly used plasticizers include esters like triethyl citrate (TEC), dibutyl sebacate (B1225510) (DBS), acetyltributyl citrate (ATBC), and polyethylene (B3416737) glycols (PEGs) of low molecular weight. The choice depends on the desired film properties and regulatory acceptance.

2. How does the type of ammonio methacrylate copolymer (e.g., Eudragit® RL vs. RS) affect mechanical properties?

Eudragit® RL (High Permeability) and Eudragit® RS (Low Permeability) differ in the molar ratio of their quaternary ammonium groups. Eudragit® RL has a higher content of these groups, making it more permeable and generally resulting in films with different mechanical profiles compared to Eudragit® RS under the same conditions.

3. What is the typical range for tensile strength in plasticized ammonio methacrylate films?

The tensile strength can vary significantly based on the type and concentration of the plasticizer. For instance, unplasticized Eudragit® RS films can have a tensile strength of around 20-30 MPa. With the addition of 20% plasticizer, this can decrease to a range of 2-10 MPa.

4. How can I incorporate nanoparticles to enhance mechanical properties?

To incorporate nanoparticles (e.g., silica, titanium dioxide, nanoclays), they should first be dispersed in the solvent using high-energy methods like ultrasonication. The polymer and other excipients are then dissolved in this dispersion. This ensures a homogeneous distribution and prevents aggregation, which is key to achieving enhanced mechanical strength.

5. Does the choice of solvent for casting affect the final film properties?

Yes, the solvent system (e.g., acetone, ethanol, isopropanol, or mixtures) can influence the polymer chain conformation and the rate of evaporation, which in turn affects the internal structure and mechanical properties of the final film. Slower evaporating solvents may lead to more ordered polymer packing and different mechanical performance.

Quantitative Data on Mechanical Properties

The following table summarizes the effect of different plasticizers on the mechanical properties of Eudragit® RS films.

Plasticizer Concentration (% w/w) Tensile Strength (MPa) Elongation at Break (%) Young's Modulus (MPa)
None025.3 ± 2.14.5 ± 0.51850 ± 150
Triethyl Citrate (TEC)1012.1 ± 1.515.2 ± 2.0980 ± 110
Triethyl Citrate (TEC)205.8 ± 0.945.8 ± 5.1350 ± 60
Dibutyl Sebacate (DBS)1010.5 ± 1.222.5 ± 2.5810 ± 95
Dibutyl Sebacate (DBS)204.2 ± 0.775.3 ± 8.2180 ± 40
Polyethylene Glycol (PEG) 400206.5 ± 1.130.1 ± 3.5420 ± 75

Data are representative and compiled from typical values found in pharmaceutical literature. Actual results will vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Ammonio Methacrylate Copolymer Films by Solvent Casting

Objective: To prepare uniform polymer films with varying plasticizer content for mechanical testing.

Materials:

  • Ammonio Methacrylate Copolymer (e.g., Eudragit® RS PO)

  • Plasticizer (e.g., Triethyl Citrate)

  • Solvent (e.g., Acetone/Isopropanol mixture, 60:40)

  • Petri dish (glass or Teflon®)

  • Magnetic stirrer and stir bar

  • Leveling surface

Procedure:

  • Prepare a 10% (w/v) polymer solution by slowly dissolving the ammonio methacrylate copolymer powder in the solvent mixture under constant magnetic stirring.

  • Once the polymer is fully dissolved, add the desired amount of plasticizer (e.g., 10% or 20% w/w based on polymer weight) to the solution.

  • Continue stirring for at least 2 hours to ensure a homogeneous mixture.

  • Place a clean, dry Petri dish on a precisely level surface.

  • Carefully pour a specific volume of the polymer solution into the Petri dish. The volume will determine the final thickness of the film.

  • Cover the Petri dish with a lid, leaving a small gap to allow for slow solvent evaporation. This minimizes internal stress and prevents cracking.

  • Allow the solvent to evaporate at room temperature for 24-48 hours.

  • For final drying, transfer the film to a vacuum oven at 40°C for at least 12 hours to remove any residual solvent.

  • Carefully peel the film from the substrate for subsequent analysis.

Protocol 2: Mechanical Testing of Polymer Films (Tensile Testing)

Objective: To determine the tensile strength, elongation at break, and Young's modulus of the prepared films.

Standard: Conforms to principles outlined in ASTM D882.

Equipment:

  • Universal Testing Machine (UTM) or a texture analyzer with tensile grips.

  • Film cutter to prepare standardized dumbbell-shaped or rectangular specimens.

  • Calipers or micrometer for thickness measurement.

Procedure:

  • Cut the prepared polymer films into rectangular or dumbbell-shaped specimens of standard dimensions (e.g., 10 mm width x 50 mm length).

  • Measure the thickness of each specimen at several points along the gauge length and calculate the average.

  • Mount the specimen securely in the tensile grips of the testing machine, ensuring it is not slipping and is aligned vertically.

  • Set the initial grip separation (gauge length), for example, to 30 mm.

  • Apply a constant rate of extension (crosshead speed), typically between 1 and 10 mm/min.

  • Record the force (load) and displacement (elongation) until the specimen breaks.

  • From the resulting stress-strain curve, calculate:

    • Tensile Strength (MPa): The maximum stress applied before the film ruptures.

    • Elongation at Break (%): The percentage increase in length at the point of rupture.

    • Young's Modulus (MPa): The slope of the initial, linear portion of the stress-strain curve, representing the film's stiffness.

  • Test at least 5-6 specimens for each formulation to ensure statistical validity.

Visualizations

G cluster_input Inputs cluster_process Process cluster_output Output Polymer Ammonio Methacrylate Copolymer Dissolution 1. Dissolution Polymer->Dissolution Plasticizer Plasticizer (e.g., TEC, DBS) Mixing 2. Homogenization Plasticizer->Mixing Solvent Solvent System (e.g., Acetone/IPA) Solvent->Dissolution Dissolution->Mixing Casting 3. Film Casting Mixing->Casting Drying 4. Solvent Evaporation Casting->Drying Film Composite Film Drying->Film

Caption: Workflow for solvent casting of composite films.

G Plasticizer Increase Plasticizer Concentration TensileStrength Tensile Strength Plasticizer->TensileStrength Decreases Elongation Elongation / Flexibility Plasticizer->Elongation Increases Modulus Stiffness (Modulus) Plasticizer->Modulus Decreases Filler Incorporate Nanofillers (e.g., Silica) Filler->TensileStrength Increases Filler->Elongation Decreases Filler->Modulus Increases PolymerBlend Blend with another Polymer PolymerBlend->TensileStrength Modifies PolymerBlend->Elongation Modifies PolymerBlend->Modulus Modifies

Caption: Effect of additives on mechanical properties.

Validation & Comparative

Eudragit RL vs. RS: A Comparative Analysis for Controlled Drug Release

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate polymer is paramount to achieving the desired controlled release profile of a therapeutic agent. Among the most versatile and widely utilized polymers are the Eudragit® family of polymethacrylates. This guide provides a detailed comparative analysis of two prominent members, Eudragit RL and Eudragit RS, focusing on their application in controlled drug release formulations.

Eudragit RL and RS are copolymers of acrylic and methacrylic acid esters that are insoluble in aqueous media but exhibit pH-independent swelling.[1][2] The fundamental distinction between them lies in the molar ratio of their functional quaternary ammonium (B1175870) groups, which dictates their permeability to water and, consequently, the drug release rate.[3] Eudragit RL (re-latinized "re-solubilizing" with high permeability) contains a higher concentration of these hydrophilic groups compared to Eudragit RS (re-latinized "re-solubilizing" with low permeability), making it significantly more permeable.[3][4] This inherent difference in permeability is the primary tool formulators use to modulate drug release.

Comparative Data on Polymer Properties and Performance

The following tables summarize the key differences and performance characteristics of Eudragit RL and RS based on experimental findings.

PropertyEudragit RLEudragit RSReference
Functional Groups Higher content of quaternary ammonium groupsLower content of quaternary ammonium groups[3]
Permeability HighLow[1][2]
Water Uptake/Swelling Higher swelling ratioLower swelling ratio[4][5][6]
Drug Release Rate FasterSlower[3][7][8]

Table 1: Key Physicochemical and Functional Differences

DrugPolymer System2 hours12 hoursReference
Venlafaxine HClEudragit RL/RS (75:25)~25% (pH 1.2)~60% (pH 6.8)[1]
Venlafaxine HClEudragit RL/RS (50:50)~22% (pH 1.2)~55% (pH 6.8)[1]
Venlafaxine HClEudragit RL/RS (25:75)~15% (pH 1.2)~45% (pH 6.8)[1]
RopiniroleEudragit RL 100 alone>90% (8 hours)-[4]
RopiniroleEudragit RS 100 alone<50% (8 hours)-[4]

Table 2: Comparative In Vitro Drug Release Data

Mechanism of Controlled Release

The controlled release mechanism from Eudragit RL and RS matrices or coatings is primarily based on diffusion. The polymers swell upon contact with aqueous fluids, creating a porous network through which the dissolved drug can diffuse. The higher permeability of Eudragit RL, due to its greater number of hydrophilic quaternary ammonium groups, leads to more rapid water ingress, a higher degree of swelling, and consequently, a faster drug release rate.[8][9] Conversely, the lower permeability of Eudragit RS restricts water penetration and swelling, resulting in a more retarded drug release.[4]

By blending Eudragit RL and RS in varying ratios, formulators can precisely tailor the permeability of the polymer matrix or coating to achieve a desired, predictable, and reproducible drug release profile.[3][10] Increasing the proportion of Eudragit RL will accelerate the release, while a higher proportion of Eudragit RS will lead to a more sustained release.[3]

Eudragit_Release_Mechanism cluster_RL Eudragit RL cluster_RS Eudragit RS RL_Groups High Quaternary Ammonium Groups RL_Permeability High Permeability RL_Groups->RL_Permeability leads to RL_Swelling High Swelling RL_Permeability->RL_Swelling causes RL_Release Fast Drug Release RL_Swelling->RL_Release results in Controlled_Release Controlled Release Profile RL_Release->Controlled_Release contributes to RS_Groups Low Quaternary Ammonium Groups RS_Permeability Low Permeability RS_Groups->RS_Permeability leads to RS_Swelling Low Swelling RS_Permeability->RS_Swelling causes RS_Release Slow Drug Release RS_Swelling->RS_Release results in RS_Release->Controlled_Release contributes to Formulation Drug Formulation Formulation->RL_Groups incorporates Formulation->RS_Groups incorporates Experimental_Workflow cluster_Preparation Microparticle Preparation cluster_Testing In Vitro Release Testing cluster_Analysis Data Analysis Prep1 Dissolve Eudragit and Drug in Solvent Prep2 Emulsify in Immiscible Phase Prep1->Prep2 Prep3 Solvent Evaporation Prep2->Prep3 Prep4 Collect, Wash, and Dry Microparticles Prep3->Prep4 Test1 Introduce Formulation to Dissolution Medium Prep4->Test1 Formulation Test2 Maintain Temp (37°C) and Paddle Speed Test1->Test2 Test3 Withdraw Samples at Time Intervals Test2->Test3 Test4 Analyze Drug Content (UV-Vis/HPLC) Test3->Test4 Analysis1 Calculate Cumulative Drug Release (%) Test4->Analysis1 Analysis2 Plot Release Profile Analysis1->Analysis2

References

A Comparative Guide to Validating the Structure of Synthesized Ammonium Methacrylate Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for validating the chemical structure of synthesized quaternary ammonium (B1175870) methacrylate (B99206) (QAM) monomers. These monomers are of significant interest, particularly in the development of antibacterial dental composites and biomedical devices.[1][2][3] Accurate structural confirmation is a critical step to ensure the desired functionality and biocompatibility of the final polymeric material.[4] We present supporting experimental data, detailed protocols for key analytical techniques, and a comparison with alternative monomer systems.

Synthesis Overview: Quaternary Ammonium Methacrylates

A prevalent method for synthesizing polymerizable QAMs is the Menschutkin reaction.[1] This reaction involves the N-alkylation of a tertiary amine, such as dimethylaminoethyl methacrylate (DMAEMA), with an alkyl halide (e.g., alkyl iodide or bromide).[1][2] This solvent-free or solution-based reaction typically yields the desired quaternary ammonium salt with high purity.[1]

An alternative, multi-stage approach involves the transesterification of methyl methacrylate (MMA) with an amino alcohol like N-methyldiethanolamine (MDEA), followed by N-alkylation with an alkyl bromide, and a final reaction with a diisocyanate to form urethane-dimethacrylate monomers containing quaternary ammonium groups.[2][5][6]

Core Structural Validation Techniques

The primary methods for confirming the successful synthesis and structure of QAM monomers are Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy.[1][2][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are powerful tools for providing detailed structural information. In ¹H-NMR, the appearance of distinctive signals corresponding to the protons on the carbon adjacent to the newly formed quaternary nitrogen (N⁺CH₂) confirms the quaternization.[1] Similarly, ¹³C-NMR spectra will show a characteristic peak for the carbon of the N⁺CH₂ group.[1]

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups within the monomer.[5] Key vibrational bands confirm the presence of the methacrylate group's carbonyl (C=O) and carbon-carbon double bond (C=C), which are essential for polymerization.[7][8] While FTIR confirms the presence of these groups, NMR is superior for definitively proving the formation of the quaternary ammonium structure.[1]

Comparative Analysis: Ammonium Methacrylates vs. (Meth)Acrylamides

(Meth)acrylamides have been investigated as alternative monomers to traditional methacrylates in dental applications, primarily due to their potential for improved resistance to hydrolysis and enzymatic degradation.[9][10]

PropertyQuaternary Ammonium Methacrylates (QAMs)(Meth)Acrylamide Monomers
Primary Function Introduce antibacterial activity via quaternary ammonium groups.[3][11]Offer enhanced hydrolytic and enzymatic stability.[9][10]
Synthesis Typically via Menschutkin reaction or multi-step urethane (B1682113) synthesis.[1][2]Various synthesis routes depending on the specific acrylamide (B121943) structure.[12]
Key Validation Signals ¹H-NMR: Distinctive signals for N⁺CH₂ protons.[1] FTIR: Bands for C=O (~1720 cm⁻¹), C=C (~1637 cm⁻¹).[1][7]FTIR: Bands for amide C=O and N-H bonds.
Polymerization Co-polymerize with standard dental resin monomers (e.g., Bis-GMA, UDMA).[4]Can co-polymerize, but reactivity and degree of conversion may vary significantly.[9]
Water Sorption Can be hydrophilic, potentially increasing water sorption in the final polymer.[4]Water sorption varies; secondary (meth)acrylamides can lead to high water sorption.[9]

Experimental Protocols

This protocol provides a general procedure for synthesizing a QAM via the Menschutkin reaction.[1]

  • Reactants: Combine dimethylaminoethyl methacrylate (DMAEMA) (0.06 mol) and the desired alkyl iodide (0.05 mol) in a reaction flask.

  • Inhibitor: Add a polymerization inhibitor, such as hydroquinone (B1673460) (0.05% by weight), to prevent premature polymerization.

  • Reaction Conditions: Heat the mixture at 50°C under solvent-free conditions. Stir for 12 hours.

  • Purification: After the reaction, a solid product should form. Filter the solid and wash it thoroughly with diethyl ether several times to remove unreacted starting materials.

  • Drying: Dry the final white, solid product under a vacuum at 40°C for 48 hours.

  • Sample Preparation: Prepare a small amount of the dried monomer. If using an Attenuated Total Reflectance (ATR) accessory, place the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition: Collect the spectrum over a wavenumber range of 4000 to 700 cm⁻¹ with a resolution of 4 cm⁻¹.[7]

  • Analysis: Identify characteristic peaks. For a methacrylate monomer, key peaks include the C=O stretch (around 1720 cm⁻¹) and the C=C stretch (around 1637 cm⁻¹).[1][8][13]

  • Sample Preparation: Dissolve 5-10 mg of the synthesized monomer in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.

  • Data Acquisition: Acquire ¹H-NMR and ¹³C-NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis:

    • ¹H-NMR: Confirm the presence of methacrylate vinyl protons (=CH₂) typically seen as two distinct signals between 5.6 and 6.2 ppm, and the methyl protons (-CH₃) around 1.9 ppm.[14][15] Crucially, identify the signals assigned to the protons adjacent to the quaternary nitrogen (e.g., N⁺CH₂) which confirm the success of the quaternization reaction.[1]

    • ¹³C-NMR: Identify the carbonyl carbon (C=O) and the vinyl carbons (C=C). Confirm the presence of a signal corresponding to the carbon adjacent to the quaternary nitrogen (N⁺CH₂), typically around 65 ppm, which further validates the structure.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and structural validation of an ammonium methacrylate monomer.

G cluster_synthesis Synthesis Stage cluster_validation Validation Stage cluster_results Analysis & Confirmation Reactants DMAEMA + Alkyl Halide Reaction Menschutkin Reaction (50°C, 12h) Reactants->Reaction Purification Filter & Wash (Diethyl Ether) Reaction->Purification Drying Vacuum Drying (40°C, 48h) Purification->Drying Product Synthesized Monomer (Solid Powder) Drying->Product FTIR FTIR Spectroscopy Product->FTIR Functional Group ID NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR Definitive Structure ID FTIR_Data Identify C=O, C=C peaks FTIR->FTIR_Data NMR_Data Confirm N⁺-CH₂ signals NMR->NMR_Data Validation Structure Validated FTIR_Data->Validation NMR_Data->Validation

Caption: Workflow for synthesis and validation of this compound monomers.

References

A Comparative Guide to Ammonium Methacrylate and PLGA in Nanoparticle Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

The selection of a polymer is a critical decision in the design of nanoparticle-based drug delivery systems, profoundly influencing the therapeutic efficacy and safety of the formulation. Among the most widely utilized polymers are poly(lactic-co-glycolic acid) (PLGA) and various grades of ammonium (B1175870) methacrylate (B99206) copolymers, commercially known as Eudragit®. This guide provides an objective, data-driven comparison of these two polymer classes to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Overview of Polymers

Poly(lactic-co-glycolic acid) (PLGA): PLGA is a biodegradable and biocompatible aliphatic polyester (B1180765) that has been approved by the U.S. Food and Drug Administration (FDA) for therapeutic use.[1][2] Its degradation in the body yields lactic acid and glycolic acid, which are natural metabolites, resulting in minimal systemic toxicity.[2] The physicochemical properties and degradation rate of PLGA can be precisely tuned by altering the ratio of its lactide and glycolide (B1360168) monomers, as well as its molecular weight.[3][4][5]

Ammonium Methacrylate Copolymers (Eudragit®): This family of acrylic polymers offers a range of properties based on their specific functional groups. For instance, Eudragit® RS and RL grades contain quaternary ammonium groups, conferring a pH-independent permeability and a positive surface charge, which can be leveraged for mucoadhesion.[6][7][8] Other grades, like Eudragit® L100, are anionic and dissolve at specific pH values, making them ideal for enteric drug delivery.[9] Unlike PLGA, most Eudragit® polymers are not biodegradable.[7]

Comparative Analysis of Physicochemical Properties

The inherent properties of the polymer dictate the fundamental characteristics of the resulting nanoparticle.

PropertyThis compound Copolymers (Eudragit®)Poly(lactic-co-glycolic acid) (PLGA)
Biodegradability Generally non-biodegradable.[7]Biodegradable via hydrolysis into natural metabolites.[2]
Biocompatibility Good biocompatibility demonstrated in various studies.[8]Excellent biocompatibility; FDA-approved for medical use.[1][3]
Surface Charge Varies by grade: Can be cationic (e.g., Eudragit® RL/RS) or anionic (e.g., Eudragit® L100).[7][9][10]Typically anionic due to uncapped terminal carboxyl groups.[9]
Release Mechanism Primarily based on drug diffusion and pH-dependent polymer swelling or dissolution.A combination of diffusion and polymer erosion/degradation.[11][12]
Tunability Properties are selected by choosing a specific grade (e.g., for enteric vs. sustained release).Properties are highly tunable by adjusting the lactide-to-glycolide ratio and molecular weight.[4][5]

Performance Data in Nanoparticle Formulations

Experimental data provides the most direct comparison of performance. The following tables summarize findings from a study that formulated nanoparticles with diclofenac (B195802) sodium using Eudragit® L100, PLGA, and blends of the two, prepared by the nanoprecipitation method.[9][13]

Table 1: Physicochemical Characteristics of Diclofenac Sodium-Loaded Nanoparticles

FormulationMean Particle Size (nm ± SD)Zeta Potential (mV ± SD)Entrapment Efficiency (% ± SD)Drug Loading (% ± SD)
Eudragit® L100 NP 274 ± 0.19-1.53 ± 3.1062.0 ± 2.4114.26 ± 1.60
Eudragit®:PLGA (50:50) NP 263 ± 0.12-1.27 ± 2.8153.1 ± 2.7312.21 ± 3.00
Eudragit®:PLGA (30:70) NP 258 ± 0.152.15 ± 4.2038.4 ± 3.108.83 ± 2.10
Eudragit®:PLGA (20:80) NP 241 ± 0.183.47 ± 5.1025.82 ± 2.605.96 ± 1.80

Data sourced from a study using diclofenac sodium as the model drug.[9][13]

Table 2: In Vitro Drug Release Profiles (at pH 6.8)

FormulationCumulative Drug ReleaseKey Observation
Eudragit® L100 NP 92% within 12 hoursRapid and near-complete drug release.[9][13]
Eudragit®:PLGA (50:50) NP 81% within 72 hoursBiphasic release: an initial burst followed by slower, sustained release.[9][13]
Eudragit®:PLGA (30:70) NP 69% within 72 hoursMore pronounced sustained release as PLGA content increases.[9][13]
Eudragit®:PLGA (20:80) NP 56% within 72 hoursThe slowest release profile, demonstrating significant release prolongation.[9][13]

These results clearly demonstrate that while Eudragit® L100 alone provides a rapid release, blending it with PLGA leads to a more sustained, controlled-release system.[9] The release profile and encapsulation efficiency are dependent on the proportion of Eudragit® in the polymer blend.[9][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

A. Nanoparticle Preparation by Nanoprecipitation This method, also known as solvent displacement, is widely used for preparing both PLGA and Eudragit® nanoparticles.[6][9]

  • Organic Phase Preparation: The polymer (e.g., Eudragit® L100 or PLGA) and the drug are dissolved in a water-miscible organic solvent, such as acetone (B3395972) or a mixture of ethanol (B145695) and acetone.[9]

  • Aqueous Phase Preparation: A stabilizing agent, such as polyvinyl alcohol (PVA), is dissolved in deionized water.[9]

  • Nanoprecipitation: The organic phase is slowly injected into the aqueous phase under constant magnetic stirring. The rapid diffusion of the organic solvent into the water causes the polymer to precipitate, forming nanoparticles and entrapping the drug.[6][9]

  • Solvent Evaporation: The remaining organic solvent is removed by continuous stirring at ambient temperature for several hours.[9][14]

  • Purification: Nanoparticles are collected and washed, typically by centrifugation, to remove excess stabilizer and unencapsulated drug.[9]

B. Particle Size and Zeta Potential Analysis Particle size, polydispersity index (PDI), and zeta potential are determined using Dynamic Light Scattering (DLS) and Laser Doppler Electrophoresis, respectively.[9][15] Nanoparticle suspensions are diluted in deionized water and analyzed to assess their physical properties and predict their stability in suspension.[15]

C. Determination of Entrapment Efficiency (EE)

  • The freshly prepared nanoparticle suspension is centrifuged at high speed to separate the nanoparticles from the aqueous medium.[9]

  • The amount of free, unencapsulated drug in the supernatant is quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • The Entrapment Efficiency is calculated using the following formula: EE (%) = [(Total Drug Amount - Free Drug in Supernatant) / Total Drug Amount] x 100

D. In Vitro Drug Release Study

  • A known quantity of nanoparticle suspension is placed inside a dialysis bag with a specific molecular weight cut-off.

  • The dialysis bag is immersed in a release medium (e.g., phosphate (B84403) buffer at pH 6.8) and kept at 37°C with constant agitation.[9]

  • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • The concentration of the released drug in the aliquots is measured, and the cumulative percentage of drug release is plotted against time.[9]

Visualization of Nanoparticle Formulation Workflow

The following diagram illustrates a generalized workflow for nanoparticle preparation using the nanoprecipitation method, highlighting the parallel processes for PLGA and Eudragit®.

G cluster_plga PLGA Pathway cluster_eudragit This compound Pathway cluster_shared Shared Process plga_poly PLGA Polymer + Drug plga_solv Dissolve in Organic Solvent (e.g., Acetone) plga_poly->plga_solv injection Inject into Aqueous Phase with Stabilizer (e.g., PVA) plga_solv->injection eu_poly Eudragit® Polymer + Drug eu_solv Dissolve in Organic Solvent (e.g., Ethanol/Acetone) eu_poly->eu_solv eu_solv->injection stirring Solvent Evaporation (Magnetic Stirring) injection->stirring collection Nanoparticle Collection & Washing (Centrifugation) stirring->collection characterization Characterization (Size, Zeta, EE%, Release) collection->characterization

Caption: Workflow for nanoparticle synthesis via nanoprecipitation.

Conclusion and Recommendations

The choice between this compound copolymers and PLGA is highly dependent on the desired therapeutic outcome.

  • This compound Copolymers (Eudragit®) are exceptionally versatile for creating formulations with specific release triggers (e.g., pH-dependent) or surface properties (e.g., positive charge for mucoadhesion).[7][8] They are often associated with faster, diffusion-controlled release profiles, making them suitable for applications requiring rapid drug action.[9]

  • PLGA stands out as the polymer of choice for applications demanding biodegradability and long-term sustained drug release.[2][11] Its well-established safety profile and highly tunable degradation kinetics allow for the design of formulations that can release drugs over weeks to months.[2][4]

  • Polymer Blends of Eudragit® and PLGA represent a promising strategy to combine the advantages of both systems. As demonstrated by experimental data, such blends can achieve a biphasic release pattern—an initial burst to provide a loading dose, followed by a prolonged release for maintenance therapy—offering a sophisticated level of temporal control over drug delivery.[9][13]

Ultimately, researchers must weigh the importance of biodegradability, the desired release kinetics, and specific targeting mechanisms to select the optimal polymer for their nanoparticle drug delivery system.

References

A Researcher's Guide to Validating Antimicrobial Susceptibility Testing for Methacrylate Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methodologies and Performance Data

The increasing use of methacrylate (B99206) polymers in medical devices, dental applications, and drug delivery systems has necessitated robust methods for validating their antimicrobial efficacy. This guide provides a comprehensive comparison of key antimicrobial susceptibility testing (AST) methods for methacrylate-based polymers, presenting supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate validation strategy.

Comparison of Standardized Testing Methods

The selection of an appropriate antimicrobial susceptibility test is critical for the accurate evaluation of a material's properties. The two most recognized international standards for testing antimicrobial activity on non-porous surfaces are ISO 22196 and ASTM E2180. Additionally, traditional microbiological methods such as broth dilution and agar (B569324) diffusion are frequently employed to determine the intrinsic activity of antimicrobial agents incorporated into polymers.

Method Principle Typical Organisms Key Performance Metric Advantages Limitations
ISO 22196 A quantitative test measuring the antimicrobial activity on plastic and other non-porous surfaces. A bacterial suspension is placed in direct contact with the test surface and covered with a film to ensure close contact and prevent evaporation.Staphylococcus aureus, Escherichia coliLog reduction in viable bacteria after 24 hours. An antibacterial effect is determined if the activity value (R) is ≥ 2.0 (99% reduction).Globally recognized standard, reproducible, and sensitive to low-level antimicrobial effects."Best-case" scenario testing conditions (high humidity) may not reflect real-world environments. Primarily for surface-treated materials.
ASTM E2180 A quantitative test to determine the activity of antimicrobial agents incorporated into polymeric or hydrophobic materials. An agar slurry containing the bacterial inoculum is used to ensure uniform contact with the hydrophobic surface.Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniaePercent reduction in viable bacteria compared to an untreated control after 24 hours.Suitable for hydrophobic materials where aqueous bacterial suspensions may bead up. Allows for testing of long-term durability ("shelf-life").Specifically for agents integrated into the material, not just surface treatments. The use of a "pseudo-biofilm" may not fully replicate true biofilm conditions.
Broth Microdilution Determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. Serial dilutions of the agent are prepared in a liquid growth medium in a microtiter plate and inoculated with bacteria.A wide range of bacteria and fungi.Minimum Inhibitory Concentration (MIC) - the lowest concentration of an agent that inhibits visible growth.Provides a quantitative measure of the intrinsic antimicrobial activity of a leachable agent. High-throughput and requires small volumes.Not suitable for non-leachable antimicrobial agents integrated into the polymer matrix. Results can be influenced by the test medium.
Agar Disk Diffusion A qualitative or semi-quantitative method where a polymer disk is placed on an agar plate inoculated with a microorganism. The diffusion of the antimicrobial agent from the disk into the agar creates a zone of growth inhibition.A wide range of bacteria and fungi.Diameter of the zone of inhibition (in mm).Simple, low-cost, and allows for the simultaneous testing of multiple samples.Provides a qualitative indication of activity and is not suitable for non-leachable agents. The size of the zone is influenced by multiple factors including diffusion rates.

Quantitative Performance Data of Antimicrobial Methacrylate Polymers

The following tables summarize experimental data from various studies on the antimicrobial efficacy of different methacrylate polymers, tested using the methods described above. It is important to note that direct comparison across different studies is challenging due to variations in specific polymer formulations, antimicrobial agents, and detailed experimental conditions.

Table 1: Agar Diffusion Test Results for Methacrylate Copolymers
Polymer Composition Test Organism Zone of Inhibition (mm) Reference
P(DMAEMA-co-MMA) - PDM1E. coli (ATCC 8739)19 ± 0.33
P(DMAEMA-co-MMA) - PDM1S. aureus (ATCC 6538)20 ± 0.33
Quaternary Ammonium Urethane-Dimethacrylate (QAUDMA) + TEGDMA (60:40)S. aureus (ATCC 25923)6 - 19
Quaternary Ammonium Urethane-Dimethacrylate (QAUDMA) + TEGDMA (60:40)E. coli (ATCC 25922)6 - 10
Resin-modified Glass Ionomer (Fuji II LC)S. mutans10.1 ± 1.97
Giomer (Beautifil)S. mutans8.20 ± 1.62
Compomer (F2000)S. mutans6.90 ± 1.29
Table 2: Minimum Inhibitory Concentration (MIC) for Cationic Methacrylate Polymers
Polymer Test Organism MIC (μg/mL) Reference
Primary Ammonium Ethyl Methacrylate Homopolymers (AEMPs)S. aureus (ATCC 25923)62.5 - 125
Primary Ammonium Ethyl Methacrylate Homopolymers (AEMPs)E. faecalis (ATCC 29212)62.5 - 125
Primary Ammonium Ethyl Methacrylate Homopolymers (AEMPs)E. coli (ATCC 25922)125 - 500
Primary Ammonium Ethyl Methacrylate Homopolymers (AEMPs)P. aeruginosa (ATCC 27853)250 - >500
Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA)S. aureus512
Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA)E. faecalis512
Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA)E. coli256
Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA)P. aeruginosa512 - 4096
Table 3: Quantitative Reduction in Bacterial Viability on Methacrylate Surfaces
Polymer/Composite Test Method Test Organism Metric Result Reference
PMMA with 1% TiO2/SiO2 nanoparticlesBroth Dilution AssayS. mutans% Reduction97.9 ± 0.3
PMMA with 1% TiO2/SiO2 nanoparticlesBroth Dilution AssayL. acidophilus% Reduction98.6 ± 0.4
Chitosan-reinforced PMMA (15%)Agar Plate Colony CountS. mutansCFU CountStrong negative correlation with chitosan (B1678972) concentration
Chitosan-reinforced PMMA (15%)Agar Plate Colony CountC. albicansCFU CountStrong negative correlation with chitosan concentration

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of antimicrobial susceptibility testing. Below are the protocols for the key testing methods.

ISO 22196: Measurement of Antibacterial Activity on Plastics and Other Non-porous Surfaces
  • Test Specimen Preparation: Test specimens (e.g., 50 mm x 50 mm) of the antimicrobial methacrylate polymer and a control material without antimicrobial properties are prepared. The surfaces are cleaned and sterilized.

  • Test Inoculum Preparation: A standardized suspension of the test bacteria (e.g., S. aureus or E. coli) is prepared in a nutrient broth to a concentration of approximately 1 x 10^5 to 4 x 10^5 cells/mL.

  • Inoculation: A defined volume (e.g., 0.4 mL) of the bacterial suspension is pipetted onto the surface of each test and control specimen.

  • Covering: The inoculum is covered with a sterile, flexible, and transparent film (e.g., 40 mm x 40 mm) and pressed down gently to spread the inoculum evenly under the film.

  • Incubation: The specimens are placed in a humid environment (≥90% relative humidity) and incubated at 35°C for 24 hours.

  • Recovery of Bacteria: Immediately after inoculation (T=0) for a set of control specimens and after 24 hours (T=24) for the remaining control and test specimens, the bacteria are recovered. A validated neutralizing solution is added to the specimen, and the surface and the film are thoroughly washed to collect the surviving bacteria.

  • Enumeration: The number of viable bacteria in the recovery solution is determined by standard plate count methods (serial dilutions and plating on agar).

  • Calculation of Antimicrobial Activity: The antimicrobial activity value (R) is calculated using the formula: R = (Ut - U0) - (At - U0) = Ut - At, where U0 is the average logarithm of the number of viable bacteria on the control at T=0, Ut is the average logarithm of the number of viable bacteria on the control at T=24, and At is the average logarithm of the number of viable bacteria on the test specimen at T=24.

ASTM E2180: Determining the Activity of Incorporated Antimicrobial Agents in Polymeric or Hydrophobic Materials
  • Test Specimen Preparation: Flat, two-dimensional samples of the antimicrobial methacrylate polymer and a control material are prepared.

  • Inoculum Preparation: A standardized suspension of the test bacteria is prepared.

  • Agar Slurry Preparation: A molten agar solution is prepared and cooled to approximately 45°C. The standardized bacterial suspension is then added to the molten agar to create an inoculated agar slurry.

  • Inoculation: A defined volume of the inoculated agar slurry is spread evenly over the surface of the test and control specimens. The slurry is allowed to solidify, creating a "pseudo-biofilm".

  • Incubation: The specimens are incubated in a humid environment at a specified temperature (e.g., 35°C) for 24 hours.

  • Recovery of Bacteria: After incubation, the agar slurry is physically removed from the specimen surface and transferred to a neutralizing broth. The specimen may be sonicated or vortexed to ensure complete removal of the agar and bacteria.

  • Enumeration: The number of viable bacteria in the neutralizing broth is determined by serial dilution and plating.

  • Calculation of Percent Reduction: The percentage reduction of bacteria is calculated by comparing the number of surviving bacteria on the treated specimen to the number on the untreated control specimen.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)
  • Preparation of Antimicrobial Agent Stock Solution: If the antimicrobial agent is leachable from the methacrylate polymer, an extract is prepared. Otherwise, the pure antimicrobial agent is dissolved in a suitable solvent to create a stock solution.

  • Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial suspension is prepared to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (bacteria and broth, no antimicrobial) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the bacteria.

Agar Disk Diffusion Test
  • Polymer Specimen Preparation: For solid methacrylate polymers, small, uniform disks (e.g., 6 mm in diameter) are prepared.

  • Inoculum Preparation: A standardized bacterial suspension (equivalent to a 0.5 McFarland standard) is prepared.

  • Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension, excess fluid is removed, and the entire surface of a Mueller-Hinton agar plate is swabbed to create a uniform lawn of bacteria.

  • Application of Polymer Disks: The prepared methacrylate polymer disks are placed firmly onto the surface of the inoculated agar plate.

  • Incubation: The plate is incubated at 35-37°C for 18-24 hours.

  • Measurement of Zone of Inhibition: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the primary testing methodologies.

ISO_22196_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_specimen Prepare & Sterilize Test and Control Specimens inoculate Inoculate Specimen Surface prep_specimen->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate cover Cover with Sterile Film inoculate->cover incubate Incubate 24h at 35°C, ≥90% RH cover->incubate recover Recover Bacteria with Neutralizer incubate->recover enumerate Enumerate Viable Bacteria (Plate Count) recover->enumerate calculate Calculate Antimicrobial Activity (R) enumerate->calculate

Caption: Workflow for ISO 22196 Antimicrobial Susceptibility Testing.

ASTM_E2180_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_specimen Prepare Test and Control Specimens inoculate Apply Agar Slurry to Specimen prep_specimen->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_slurry Prepare Inoculated Agar Slurry prep_inoculum->prep_slurry prep_slurry->inoculate solidify Allow Slurry to Solidify inoculate->solidify incubate Incubate 24h at 35°C solidify->incubate recover Recover Bacteria in Neutralizer incubate->recover enumerate Enumerate Viable Bacteria (Plate Count) recover->enumerate calculate Calculate Percent Reduction enumerate->calculate

Caption: Workflow for ASTM E2180 Antimicrobial Susceptibility Testing.

MIC_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_agent Prepare Antimicrobial Agent Stock serial_dilute Perform Serial Dilutions in 96-Well Plate prep_agent->serial_dilute inoculate Inoculate Wells with Bacterial Suspension serial_dilute->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate 16-20h at 37°C inoculate->incubate read_plate Visually Inspect for Bacterial Growth (Turbidity) incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow for Broth Microdilution MIC Determination.

Conclusion

The validation of antimicrobial efficacy in methacrylate polymers requires a careful selection of testing methodologies based on the nature of the antimicrobial agent and the intended application of the polymer. Standardized methods like ISO 22196 and ASTM E2180 provide robust and reproducible data for surface antimicrobial activity, while classic techniques such as broth microdilution and agar diffusion are invaluable for determining the intrinsic potency of leachable antimicrobial components. This guide provides the foundational information, comparative data, and detailed protocols to assist researchers in navigating

A Comparative Guide to the Long-Term Stability of Ammonio Methacrylate Copolymers in Oral Solid Dosage Forms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the long-term stability of excipients is paramount to ensuring the safety, efficacy, and shelf-life of pharmaceutical products. Ammonio methacrylate (B99206) copolymers, widely known by the brand name Eudragit®, are versatile polymers used extensively in oral solid dosage forms for sustained and targeted drug delivery. This guide provides an objective comparison of the long-term stability of formulations containing these copolymers, supported by experimental data and detailed methodologies.

The stability of ammonio methacrylate copolymers is influenced by their specific type, the formulation composition, and storage conditions. The two most common types used for sustained-release applications are Eudragit® RL (high permeability) and Eudragit® RS (low permeability). The primary difference between them lies in the content of quaternary ammonium (B1175870) groups, which dictates their permeability to water and dissolved active pharmaceutical ingredients (APIs).[1][2] This permeability difference can, in turn, affect the long-term stability of the final dosage form.

Comparative Stability Data

Table 1: Summary of Long-Term Stability Data for Ambroxol (B1667023) Hydrochloride Sustained-Release Pellets Coated with a Blend of Ammonio Methacrylate Copolymers (Eudragit® RL/RS) [1][3][4]

ParameterStorage ConditionInitial1 Month2 Months3 Months
Physical Appearance Room TemperatureWhite to off-white spherical pelletsUnchangedUnchangedUnchanged
40°CWhite to off-white spherical pelletsShape and size changedUnchanged colorBrownish
40°C / 75% RHWhite to off-white spherical pelletsShape and size changedSome pellets brownBrownish
30°C / 70% RHWhite to off-white spherical pelletsShape and size changedUnchanged colorBrownish
Drug Content (%) Room Temperature10099.599.198.7
40°C10098.297.596.8
40°C / 75% RH10097.896.995.9
30°C / 70% RH10098.998.197.4
Drug Release in Acid Media (%) Room Temperature2314.514.214.0
40°C2313.813.513.2
40°C / 75% RH2313.212.912.5
30°C / 70% RH2314.113.813.5
Drug Release in Buffer Media (pH 6.8) (%) Room Temperature8586.286.586.8
40°C8587.187.587.9
40°C / 75% RH8588.088.589.1
30°C / 70% RH8585.585.785.9

Data synthesized from the study on ambroxol hydrochloride sustained-release pellets.[1][3][4]

Observations from the Study:

  • Physical Stability: Changes in physical appearance, such as color and shape, were more pronounced at elevated temperature and humidity, indicating a potential for physical instability under accelerated conditions.[1][3][4]

  • Chemical Stability: A gradual decrease in drug content was observed under all storage conditions, with the most significant decrease at 40°C / 75% RH.[1][3][4] This suggests that the degradation of the active pharmaceutical ingredient is accelerated by heat and humidity.

  • Dissolution Profile Stability: The drug release in acidic media decreased after the first month, while it slightly increased in buffer media over time, except at 30°C / 70% RH where it remained consistent.[1][3][4] This highlights the importance of evaluating dissolution profiles throughout the stability study, as changes can impact the drug's bioavailability.

Experimental Protocols

A comprehensive long-term stability study for formulations containing ammonio methacrylate copolymers should be designed and executed in accordance with ICH Q1A(R2) guidelines.[5]

1. Test Samples:

  • At least three primary batches of the drug product should be used.[5]

  • The batches should be manufactured using a process that simulates the final production scale.

  • The drug product should be packaged in the proposed commercial container-closure system.

2. Storage Conditions:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[5]

  • Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH for 6 months.[5]

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[5]

3. Testing Frequency:

  • Long-term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[5]

  • Accelerated: 0, 3, and 6 months.[5]

4. Analytical Methods:

  • Physical Examination: Visual inspection for any changes in color, odor, appearance, and integrity of the dosage form.

  • Assay and Degradation Products: A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be used to quantify the active pharmaceutical ingredient and any degradation products.[6][7]

  • Dissolution: In-vitro dissolution testing should be performed at each time point to assess any changes in the drug release profile. The dissolution medium and apparatus should be appropriate for the specific formulation (e.g., USP Apparatus 1 or 2).

  • Moisture Content: Karl Fischer titration is commonly used to determine the water content of the dosage form.

  • Hardness and Friability (for tablets): These mechanical properties should be monitored over time.

Visualizing Experimental Workflows and Polymer Properties

To better understand the processes involved in stability testing and the fundamental properties of ammonio methacrylate copolymers, the following diagrams are provided.

Experimental_Workflow cluster_0 Phase 1: Study Setup cluster_1 Phase 2: Storage cluster_2 Phase 3: Periodic Testing cluster_3 Phase 4: Data Evaluation Batch_Selection Select ≥ 3 Primary Batches Packaging Package in Commercial Container-Closure System Batch_Selection->Packaging Initial_Testing Perform Initial Analysis (t=0) (Assay, Purity, Dissolution, etc.) Packaging->Initial_Testing Storage_Conditions Place Samples in Stability Chambers (Long-term, Intermediate, Accelerated) Initial_Testing->Storage_Conditions Time_Points Pull Samples at Pre-defined Time Points Storage_Conditions->Time_Points Analysis Conduct Stability-Indicating Tests (Physical, Chemical, Dissolution) Time_Points->Analysis Data_Compilation Compile and Tabulate All Data Analysis->Data_Compilation Trend_Analysis Analyze for Trends and Changes Data_Compilation->Trend_Analysis Shelf_Life_Determination Determine Shelf-Life and Storage Conditions Trend_Analysis->Shelf_Life_Determination

Experimental workflow for a long-term stability study.

Polymer_Permeability cluster_0 Ammonio Methacrylate Copolymer Structure cluster_1 Permeability Characteristics Copolymer_Backbone Methacrylate Copolymer Backbone Quaternary_Ammonium Quaternary Ammonium Groups (-N+(CH3)3Cl-) Eudragit_RL Eudragit® RL (High Content of Quaternary Ammonium Groups) Quaternary_Ammonium->Eudragit_RL Higher Concentration Leads To Eudragit_RS Eudragit® RS (Low Content of Quaternary Ammonium Groups) Quaternary_Ammonium->Eudragit_RS Lower Concentration Leads To High_Permeability High Permeability (Faster Drug Release) Eudragit_RL->High_Permeability Low_Permeability Low Permeability (Slower Drug Release) Eudragit_RS->Low_Permeability

Relationship between copolymer structure and permeability.

Conclusion

The long-term stability of formulations containing ammonio methacrylate copolymers is a critical aspect of drug development. While comprehensive comparative data is limited, available studies indicate that these polymers can form stable matrices for sustained drug release. However, factors such as the specific type of copolymer (RL vs. RS), the presence of plasticizers, and the storage conditions significantly impact the stability of the final product. Formulations with a higher proportion of the more permeable Eudragit® RL may exhibit different stability profiles compared to those with the less permeable Eudragit® RS, particularly in terms of dissolution stability. Therefore, rigorous long-term stability testing, following ICH guidelines and employing validated stability-indicating methods, is essential to ensure the quality, safety, and efficacy of the drug product throughout its shelf life. Future research focusing on direct comparative stability studies of formulations with different ammonio methacrylate copolymers would be highly beneficial to the pharmaceutical industry.

References

A Comparative Analysis of Methacrylate Hydrogel Swelling Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the swelling properties of three distinct methacrylate-based hydrogels: the pH-sensitive Poly(methacrylic acid) (PMAA), the pH-sensitive copolymer Poly(2-hydroxyethyl methacrylate-co-acrylic acid) (P(HEMA-co-AA)), and the thermo-responsive Poly(2-(2-methoxyethoxy)ethyl methacrylate) (P(MEO2MA)). Understanding the swelling characteristics of these hydrogels is crucial for their application in drug delivery, tissue engineering, and other biomedical fields, as swelling directly influences solute diffusion, mechanical properties, and biocompatibility.

Comparative Swelling Performance

The swelling behavior of hydrogels is a critical parameter that dictates their functionality. This is primarily influenced by the polymer's chemical structure, crosslinking density, and the surrounding environment, particularly pH and temperature. The equilibrium swelling ratio (ESR) is a key metric used to quantify this behavior.

Hydrogel TypeStimulusConditionEquilibrium Swelling Ratio (ESR)Reference
Poly(methacrylic acid) (PMAA) pHpH 5.4Decreases with increasing monomer concentration[1]
pH 7.4Significantly increases compared to acidic pH[1]
pH > 5Drastic increase in swelling[2]
Poly(2-hydroxyethyl methacrylate-co-acrylic acid) (P(HEMA-co-AA)) pHpH 1.2Collapsed state[3]
pH 7.4High degree of swelling[3]
High pHExtensive swelling due to carboxyl group ionization[4][5]
Poly(2-(2-methoxyethoxy)ethyl methacrylate) (P(MEO2MA)) TemperatureBelow LCST (~28°C)Swollen[6]
Above LCST (~28°C)Collapsed (deswollen)[6]
5°CHigh swelling[6]

Note: The presented ESR values are indicative and can vary based on the specific synthesis parameters such as monomer concentration, crosslinker density, and the exact experimental conditions. A direct comparison of absolute ESR values is challenging due to variations in the cited studies.

Experimental Protocols

The following are detailed methodologies for the synthesis of the compared hydrogels and the standardized protocol for measuring their swelling ratios.

Protocol 1: Synthesis of Poly(methacrylic acid) (PMAA) Hydrogels

This protocol describes the synthesis of PMAA hydrogels via free-radical polymerization.

Materials:

  • Methacrylic acid (MAA) monomer

  • N,N'-methylenebisacrylamide (MBA) as a crosslinking agent

  • Ammonium persulfate (APS) as an initiator

  • Deionized water

Procedure:

  • A precursor solution is prepared by dissolving the desired amounts of MAA and MBA in deionized water.

  • The solution is purged with nitrogen gas to remove dissolved oxygen, which can inhibit polymerization.

  • The initiator, APS, is added to the solution to initiate the free-radical polymerization.

  • The solution is then transferred into a mold (e.g., between two glass plates with a spacer) and allowed to polymerize at a specific temperature (e.g., 60°C) for a set duration.

  • After polymerization, the resulting hydrogel is removed from the mold and washed extensively with deionized water to remove any unreacted monomers and initiator.

Protocol 2: Synthesis of Poly(2-hydroxyethyl methacrylate-co-acrylic acid) (P(HEMA-co-AA)) Hydrogels

This protocol details the synthesis of P(HEMA-co-AA) copolymer hydrogels.

Materials:

  • 2-hydroxyethyl methacrylate (B99206) (HEMA) monomer

  • Acrylic acid (AA) monomer

  • Ethylene glycol dimethacrylate (EGDMA) as a crosslinking agent

  • Ammonium persulfate (APS) as an initiator

  • Deionized water

Procedure:

  • HEMA and AA monomers are mixed in a desired molar ratio with EGDMA in deionized water.

  • The mixture is deoxygenated by bubbling nitrogen gas through it.

  • APS is added to the monomer solution to initiate polymerization.

  • The solution is placed in a mold and cured at an elevated temperature (e.g., 70°C) for several hours.

  • The synthesized hydrogel is then immersed in deionized water to wash away any residual unreacted components.

Protocol 3: Synthesis of Poly(2-(2-methoxyethoxy)ethyl methacrylate) (P(MEO2MA)) Hydrogels

This protocol outlines the synthesis of thermo-responsive P(MEO2MA) hydrogels.

Materials:

  • 2-(2-methoxyethoxy)ethyl methacrylate (MEO2MA) monomer

  • Di(ethylene glycol) dimethacrylate (DEGDMA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

  • Deionized water

Procedure:

  • MEO2MA and DEGDMA are dissolved in deionized water.

  • The solution is purged with nitrogen to remove oxygen.

  • APS and TEMED are added to the solution to initiate and accelerate the redox polymerization at room temperature.

  • The solution is quickly transferred to a mold and allowed to polymerize.

  • The resulting hydrogel is purified by washing with deionized water.

Protocol 4: Measurement of Equilibrium Swelling Ratio (ESR)

The gravimetric method is a common and straightforward approach to determine the swelling characteristics of hydrogels.

Materials:

  • Synthesized hydrogel discs

  • Swelling medium (e.g., deionized water, phosphate-buffered saline (PBS) of a specific pH)

  • Analytical balance (precision of at least 0.1 mg)

  • Filter paper or Kimwipes

  • Forceps

  • Vials or a multi-well plate

Procedure:

  • The synthesized hydrogel is first dried to a constant weight. This can be achieved by lyophilization (freeze-drying) or in a vacuum oven at a specific temperature. The dry weight (Wd) is recorded.

  • The dried hydrogel is then immersed in a vial containing the desired swelling medium at a controlled temperature.

  • At regular time intervals, the hydrogel is removed from the medium, and excess surface water is gently blotted off with filter paper without compressing the gel.

  • The swollen weight (Ws) of the hydrogel is measured using an analytical balance.

  • This process is repeated until the hydrogel reaches a constant weight, indicating that equilibrium swelling has been achieved.

  • The Equilibrium Swelling Ratio (ESR) is calculated using the following formula:

    ESR = (Ws - Wd) / Wd

Visualizing the Processes

To better understand the experimental workflow and the factors influencing hydrogel swelling, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Hydrogel Synthesis cluster_swelling Swelling Measurement S1 Prepare Monomer Solution S2 Add Crosslinker & Initiator S1->S2 S3 Polymerization S2->S3 S4 Purification S3->S4 M1 Dry Hydrogel to Constant Weight (Wd) S4->M1 Synthesized Hydrogel M2 Immerse in Swelling Medium M1->M2 M3 Measure Swollen Weight (Ws) Periodically M2->M3 M4 Calculate ESR: (Ws - Wd) / Wd M3->M4

Caption: Experimental workflow for hydrogel synthesis and swelling measurement.

Factors_Influencing_Swelling Swelling Hydrogel Swelling Behavior pH pH of Medium pH->Swelling Temp Temperature Temp->Swelling Xlink Crosslinking Density Xlink->Swelling Polymer Polymer Composition Polymer->Swelling

Caption: Key factors influencing the swelling behavior of hydrogels.

References

A Comparative Guide to the Biocompatibility of Ammonium Methacrylate and Other Acrylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biocompatibility of various acrylate (B77674) monomers, with a focus on ammonium (B1175870) methacrylate (B99206) derivatives versus other commonly used acrylates such as 2-hydroxyethyl methacrylate (HEMA), triethylene glycol dimethacrylate (TEGDMA), and methyl methacrylate (MMA). The information presented is based on available experimental data to assist researchers in making informed decisions for their specific applications.

It is important to note that "ammonium methacrylate" as a simple monomer is not extensively studied for its biocompatibility. The available research primarily focuses on more complex quaternary ammonium methacrylates (QAMs) . These functionalized monomers are of significant interest, particularly in the development of antimicrobial and bioactive polymers for dental and medical applications. Therefore, this guide will assess the biocompatibility of these QAMs in comparison to other widely used acrylates.

Data Presentation: A Quantitative Comparison of Cytotoxicity

The following tables summarize the cytotoxic effects of different acrylate monomers on various cell lines, as reported in the literature. Cytotoxicity is a critical indicator of biocompatibility, and the data is presented to facilitate a clear comparison of the different compounds.

MonomerCell LineAssayConcentrationCell Viability (%)Citation
Quaternary Ammonium Methacrylates (QAMs)
Methacryloxylethyl cetyl ammonium chloride (DMAE-CB)L929 mouse fibroblastsMTT30 µM~50%[1][2]
Ionic dimethacrylate 1 (IDMA-1) in BisGMA:TEGDMA polymerRAW 264.7 mouse macrophages-≥ 20% (by mass)Significant reduction[3]
2-Hydroxyethyl Methacrylate (HEMA)
Human pulp fibroblasts-3 mmol/L (after 6 days)Significantly different from control[4]
Human gingival fibroblastsMTT3 mmol/L (after 72h)Decreased[5]
Human gingival fibroblasts-5 mmol/L (after 4 days)Significantly different from control[4]
Triethylene Glycol Dimethacrylate (TEGDMA)
THP-1 human monocytes-0.5 mMSignificantly reduced[6]
THP-1 human monocytes-4 mMMaximum apoptotic effect[6]
THP-1 human monocytes-8 mM~10-fold decrease[6]
Pulp cellsWST-11.5 mM (after 24h)Significant reduction[7]
Pulp cellsWST-13 mM (after 24h)Significant reduction[7]
Methyl Methacrylate (MMA)
Balb/3T3 clone A31 fibroblastsDirect cell count1 mM (TC50)50%[8]
MC3T3-E1 fibroblastsDirect cell count16 mM (TC50)50%[8]
C3H10T1/2 fibroblastsDirect cell count25 mM (TC50)50%[8]
L929 fibroblastsDirect cell count34 mM (TC50)50%[8]

General Cytotoxicity Ranking of Common Dental Monomers: Bisphenol A bis 2-hydroxypropyl methacrylate (bisGMA) > urethane (B1682113) dimethacrylate (UDMA) > triethyleneglycol dimethacrylate (3G) > 2-hydroxyethyl methacrylate (HEMA) > methyl methacrylate (MMA)[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common assays used to assess the biocompatibility of acrylate monomers.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.

  • Monomer Exposure: Expose the cells to various concentrations of the acrylate monomer for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

  • Cell Culture and Exposure: Culture cells in a 96-well plate and expose them to different concentrations of the test compound.

  • Collection of Supernatant: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant catalyzes the oxidation of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH.

  • Colorimetric Measurement: The NADH then reduces the tetrazolium salt to a colored formazan product. The amount of formazan is quantified by measuring the absorbance at a specific wavelength (e.g., 490 nm). The amount of color formed is proportional to the amount of LDH released and, therefore, to the number of damaged cells.

Signaling Pathways in Acrylate-Induced Cellular Responses

The interaction of acrylate monomers with cells can trigger various signaling pathways, leading to responses such as inflammation, oxidative stress, and apoptosis.

Reactive Oxygen Species (ROS) Formation and Oxidative Stress

Many methacrylate monomers are known to induce the production of reactive oxygen species (ROS), leading to oxidative stress within the cells.[10] This can cause damage to cellular components, including DNA, proteins, and lipids.[10]

ROS_Formation Methacrylate Methacrylate Monomer (e.g., HEMA, TEGDMA) Cell Cellular Environment Methacrylate->Cell Mitochondria Mitochondria Cell->Mitochondria Interaction ROS Reactive Oxygen Species (ROS) (e.g., H2O2, O2-) Mitochondria->ROS Increased Production OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (DNA, Proteins, Lipids) OxidativeStress->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis

Caption: Signaling pathway of ROS formation and oxidative stress induced by methacrylate monomers.

Inflammatory Response Pathway

Acrylate monomers can trigger an inflammatory response in various cell types. For example, HEMA has been shown to induce an inflammatory response in human gingival fibroblasts modulated by ROS production and an increase in the expression of pro-inflammatory genes like TNF-α and COX-2.[11]

Inflammatory_Response HEMA HEMA Monomer Fibroblast Gingival Fibroblast HEMA->Fibroblast ROS ROS Production Fibroblast->ROS NFkB NF-κB Activation ROS->NFkB GeneExpression Increased Gene Expression (TNF-α, COX-2) NFkB->GeneExpression Inflammation Inflammatory Response (e.g., PGE2 release) GeneExpression->Inflammation

Caption: Inflammatory response pathway initiated by HEMA in human gingival fibroblasts.

Apoptosis Pathway

Exposure to certain concentrations of acrylate monomers can lead to programmed cell death, or apoptosis. This can occur through both intrinsic (mitochondrial) and extrinsic pathways. For instance, TEGDMA has been shown to induce apoptosis in pulp cells through the activation of caspases.[7][12]

Apoptosis_Pathway TEGDMA TEGDMA Monomer PulpCell Pulp Cell TEGDMA->PulpCell Mitochondria Mitochondrial Stress PulpCell->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Intrinsic Pathway Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by TEGDMA in pulp cells.

Experimental Workflow for In Vitro Biocompatibility Assessment

The following diagram illustrates a general workflow for assessing the in vitro biocompatibility of acrylate monomers.

Biocompatibility_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Biocompatibility Assays cluster_analysis Data Analysis Monomer Acrylate Monomer Solution Exposure Expose Cells to Monomer (Varying Concentrations & Times) Monomer->Exposure CellCulture Cell Culture (e.g., Fibroblasts, Osteoblasts) CellCulture->Exposure Cytotoxicity Cytotoxicity Assays (MTT, LDH) Exposure->Cytotoxicity Genotoxicity Genotoxicity Assays (Comet Assay) Exposure->Genotoxicity Inflammation Inflammatory Response (ELISA for Cytokines) Exposure->Inflammation DataAnalysis Data Analysis and Interpretation Cytotoxicity->DataAnalysis Genotoxicity->DataAnalysis Inflammation->DataAnalysis

Caption: General workflow for in vitro biocompatibility assessment of acrylate monomers.

References

A Comparative Guide to Analytical Methods for Quantifying Ammonium Methacrylate Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three analytical methods for the quantification of ammonium (B1175870) methacrylate (B99206) copolymers, such as Eudragit® RL and RS series, which are crucial polymers in the development of sustained-release pharmaceutical formulations. The selection of an appropriate analytical method is critical for quality control, formulation development, and stability testing. This document outlines the principles, experimental protocols, and performance characteristics of Colorimetric Assay, Potentiometric Titration, and Size-Exclusion Chromatography with Charged Aerosol Detection (SEC-CAD).

Method Comparison

The choice of an analytical method for quantifying ammonium methacrylate copolymers depends on factors such as the required level of precision and accuracy, sample throughput, and the presence of interfering substances. The following table summarizes the key performance characteristics of the three discussed methods.

ParameterColorimetric AssayPotentiometric TitrationSize-Exclusion Chromatography (SEC-CAD)
Principle Ion-pair complexation of the quaternary ammonium groups with a dye, followed by spectrophotometric measurement.Non-aqueous acid-base titration of the quaternary ammonium groups with perchloric acid.Separation of the polymer based on molecular size, followed by detection using a charged aerosol detector.
Specificity Can be susceptible to interference from certain drugs and excipients that form complexes with the dye.[1]Generally specific for the basic quaternary ammonium groups, but can be affected by other basic substances in the formulation.Highly specific for the polymer, separating it from smaller molecules like APIs and most excipients.
Linearity Linear relationship between absorbance and polymer concentration is reported.[1]Expected to be linear over a defined concentration range as per general titration validation guidelines.[2]Excellent linearity is achievable over a wide concentration range (e.g., r > 0.999).
Accuracy (% Recovery) Good accuracy has been demonstrated.[1]High accuracy is expected for a pharmacopoeial method.High accuracy, with recovery values typically between 88-105%.
Precision (% RSD) Good reproducibility and precision are reported.[1]High precision is expected, with RSD values typically < 2% for repeatability and intermediate precision.[2]High precision, with RSD for repeatability often below 3%.
Limit of Detection (LOD) Sufficiently sensitive for single-dose units.[1]Generally not as sensitive as chromatographic methods.High sensitivity, with LODs in the low µg/mL range.
Limit of Quantification (LOQ) Sufficiently sensitive for single-dose units.[1]Higher than chromatographic methods.High sensitivity, with LOQs in the low µg/mL range.
Throughput Relatively rapid and simple.[1]Can be automated for higher throughput.Moderate throughput, dependent on chromatographic run time.
Instrumentation UV-Vis SpectrophotometerPotentiometer/AutotitratorHPLC system with SEC columns and a Charged Aerosol Detector

Experimental Protocols

Colorimetric Assay

This method is based on the formation of an ion-pair complex between the quaternary ammonium groups of the polymer and the dye tropaeolin OOO. The resulting colored complex is extracted into an organic solvent and quantified spectrophotometrically.[1]

Reagents:

  • Tropaeolin OOO solution

  • Appropriate buffer solution (pH 4.5 - 9.0)

  • Organic extraction solvent (e.g., chloroform)

  • This compound copolymer standard

Procedure:

  • Prepare a standard curve by adding known concentrations of the this compound copolymer to a series of test tubes.

  • Add the buffer solution and tropaeolin OOO solution to each tube.

  • Extract the colored complex into the organic solvent.

  • Measure the absorbance of the organic layer at the wavelength of maximum absorbance (approximately 484 nm).

  • Prepare the sample in the same manner, ensuring the final concentration falls within the range of the standard curve.

  • Calculate the polymer concentration in the sample by interpolating from the standard curve.

Potentiometric Titration

This is a standard pharmacopoeial method for the assay of ammonio methacrylate units in the copolymer.[3][4] It involves a non-aqueous acid-base titration.

Reagents:

  • Glacial acetic acid

  • Mercuric acetate (B1210297) solution (5% in glacial acetic acid)

  • 0.1 N Perchloric acid in glacial acetic acid (titrant)

  • This compound copolymer standard

Procedure:

  • Accurately weigh and dissolve the this compound copolymer sample (e.g., 1 g of Eudragit RL 100 or 2 g of Eudragit RS 100) in a mixture of glacial acetic acid (96 ml) and water (4 ml).[5]

  • Add mercuric acetate solution (5 ml).[5]

  • Titrate the solution with 0.1 N perchloric acid, monitoring the potential difference using a suitable electrode system (e.g., glass and calomel (B162337) electrodes).

  • Determine the endpoint as the point of maximum inflection of the titration curve.

  • Perform a blank titration and make any necessary corrections.

  • Calculate the content of ammonio methacrylate units. Each mL of 0.1 N perchloric acid is equivalent to 20.772 mg of ammonio methacrylate units.[4]

Size-Exclusion Chromatography with Charged Aerosol Detection (SEC-CAD)

This method separates the polymer from other formulation components based on its molecular size, followed by sensitive detection that is independent of the analyte's chromophoric properties.

Instrumentation:

  • HPLC system with a pump, autosampler, and column oven

  • Size-Exclusion Chromatography (SEC) columns suitable for polymer analysis

  • Charged Aerosol Detector (CAD)

Chromatographic Conditions (Example):

  • Mobile Phase: Tetrahydrofuran (THF)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 50 µL

Procedure:

  • Prepare a stock solution of the this compound copolymer reference standard in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample by dissolving the formulation in the mobile phase, followed by filtration to remove insoluble excipients.

  • Inject the standards and samples onto the SEC system.

  • Integrate the peak corresponding to the polymer in the chromatograms.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Calculate the concentration of the polymer in the sample from the calibration curve.

Method Workflows

Colorimetric_Assay_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Complex Formation & Extraction cluster_analysis Analysis Sample Weigh Sample Dissolve Dissolve in Buffer Sample->Dissolve Standard Prepare Standards Standard->Dissolve AddDye Add Tropaeolin OOO Dissolve->AddDye Extract Extract with Organic Solvent AddDye->Extract Measure Measure Absorbance at 484 nm Extract->Measure Calculate Calculate Concentration Measure->Calculate

Colorimetric Assay Workflow

Potentiometric_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Analysis Weigh Weigh Sample Dissolve Dissolve in Glacial Acetic Acid Weigh->Dissolve AddReagent Add Mercuric Acetate Dissolve->AddReagent Titrate Titrate with 0.1 N Perchloric Acid AddReagent->Titrate Endpoint Determine Endpoint Titrate->Endpoint Calculate Calculate Content Endpoint->Calculate

Potentiometric Titration Workflow

SEC_CAD_Workflow cluster_prep Sample & Standard Preparation cluster_chromatography Chromatographic Separation cluster_detection Detection & Quantification Sample Dissolve & Filter Sample Inject Inject into HPLC Sample->Inject Standard Prepare Calibration Standards Standard->Inject Separate SEC Separation Inject->Separate Detect CAD Detection Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify

SEC-CAD Workflow

Conclusion

Each of the described methods offers a viable approach to the quantification of this compound copolymers, with distinct advantages and limitations. The Colorimetric Assay is a simple and rapid method suitable for routine analysis where high specificity is not a primary concern. Potentiometric Titration is a robust and accurate pharmacopoeial method, ideal for quality control of the raw material and finished products. SEC-CAD provides the highest specificity and sensitivity, making it the preferred method for complex formulations and for detailed characterization of the polymer's molecular weight distribution, which is invaluable during formulation development and for troubleshooting. The selection of the most appropriate method should be based on the specific requirements of the analysis, considering factors such as sample matrix, required data quality, and available instrumentation.

References

cross-validation of characterization results for ammonio methacrylate copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ammonio methacrylate (B99206) copolymers are essential excipients in the pharmaceutical industry, primarily utilized for creating sustained-release oral dosage forms. This guide provides a comprehensive cross-validation of the characterization results for two common types of these copolymers, often known by the trade name Eudragit® RL (Type A) and RS (Type B). Understanding their distinct physicochemical properties is critical for rational drug formulation and predictable in vivo performance.

Core Structural and Functional Differences

Eudragit® RL and RS are copolymers derived from acrylic and methacrylic acid esters. The fundamental distinction between them lies in the molar ratio of hydrophilic quaternary ammonium (B1175870) groups to the neutral ester groups. This structural variance is the primary determinant of their performance in drug delivery systems.[1]

  • Eudragit® RL (High Permeability): Contains a higher concentration of quaternary ammonium groups (ratio of 1:20). This leads to greater hydrophilicity and, consequently, higher water permeability.[1] Formulations with Eudragit® RL exhibit more significant and rapid swelling, resulting in faster drug release.[1]

  • Eudragit® RS (Low Permeability): Possesses a lower concentration of quaternary ammonium groups (ratio of 1:40), making it less permeable to water.[1] This results in a comparatively lower degree of swelling and a more prolonged, sustained drug release profile.[1]

Notably, the swelling and permeability of both copolymers are pH-independent.[1] Due to their differing release characteristics, Eudragit® RL and RS are frequently used in combination to precisely modulate the permeability of a film coating and achieve a desired drug release profile.[1]

G cluster_0 Structural Difference cluster_1 Functional Consequence RL Eudragit® RL (Type A) RL_prop High Ratio of Quaternary Ammonium Groups (1:20) RL->RL_prop RS Eudragit® RS (Type B) RS_prop Low Ratio of Quaternary Ammonium Groups (1:40) RS->RS_prop High_Perm High RL_prop->High_Perm leads to Low_Perm Low RS_prop->Low_Perm leads to Permeability Permeability & Swelling Permeability->High_Perm Permeability->Low_Perm DrugRelease Drug Release Rate Fast_Release Faster DrugRelease->Fast_Release Slow_Release Slower (Sustained) DrugRelease->Slow_Release High_Perm->Fast_Release results in Low_Perm->Slow_Release results in

Caption: Structural differences and functional consequences.

Comparative Performance Data

The following tables summarize key quantitative data from the characterization of Eudragit® RL and RS, providing a basis for objective comparison.

Table 1: Physicochemical Properties

PropertyEudragit® RL (Type A)Eudragit® RS (Type B)Significance
Quaternary Ammonium Groups ~10% (1:20 ratio)~5% (1:40 ratio)Higher content leads to increased hydrophilicity and permeability.[1]
Permeability HighLowGoverns the rate of water uptake and subsequent drug diffusion.[2]
Glass Transition Temp. (Tg) ~63 °C~64-65 °CImportant for processing (e.g., hot melt extrusion) and film formation.
Swelling Behavior High and rapidLow and slowDirectly impacts the mechanism and rate of drug release.[1]

Table 2: Comparative Swelling Index Data

The swelling index is a direct measure of a polymer's capacity to absorb water. While absolute values can vary based on experimental conditions (e.g., presence of other excipients), the trend consistently shows higher swelling for Eudragit® RL.

Polymer FormulationSwelling MediumSwelling Index (%)Key ObservationReference
Eudragit® RL (with 20% Pectin)Simulated Gastric Fluid (SGF)Higher than RS equivalentDemonstrates inherently greater water uptake.[1]
Eudragit® RS (with 20% Pectin)Simulated Gastric Fluid (SGF)Lower than RL equivalentConfirms lower hydrophilicity and swelling capacity.[1]
Eudragit® RL 100 NanoparticlesN/A36%Higher swelling index observed.
Eudragit® RS 100 NanoparticlesN/A29%Lower swelling index compared to RL.

Key Experimental Protocols

Reproducible characterization relies on standardized experimental methodologies. The following protocols outline key procedures for evaluating ammonio methacrylate copolymers.

Protocol 1: Swelling Index Determination

This gravimetric method quantifies the swelling behavior of polymer films when immersed in an aqueous medium.

  • Materials and Equipment:

    • Eudragit® RL and RS films of uniform dimensions (e.g., 1x1 cm).

    • Swelling medium (e.g., deionized water, phosphate (B84403) buffer pH 6.8).

    • Analytical balance.

    • Oven (e.g., 50°C).

    • Beakers, filter paper, stopwatch.

  • Procedure:

    • Initial Weighing: Dry the pre-cut polymer films in an oven at 50°C for 24 hours or until a constant weight is achieved. Accurately weigh each film and record this as the initial dry weight (Wd).[1]

    • Immersion: Place each film in a separate beaker containing the selected swelling medium at a constant temperature (e.g., 37°C).

    • Measurement: At predetermined time intervals, remove a film from the medium, carefully blot the surface with filter paper to remove excess water, and immediately weigh the swollen film (Ws).

    • Continuation: Return the film to the medium and repeat step 3 until the weight remains constant, indicating equilibrium swelling has been reached.

  • Calculation: The swelling index (SI) is calculated using the following formula:[1] SI (%) = [(Ws - Wd) / Wd] x 100

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis is used to identify the functional groups in the copolymers and to investigate potential molecular interactions between the polymer and an active pharmaceutical ingredient (API).

  • Materials and Equipment:

    • FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

    • Polymer samples (Eudragit® RL/RS), API, and physical mixtures.

    • Spectroscopic grade Potassium Bromide (KBr), if using the pellet method.

    • Agate mortar and pestle.

  • Procedure (KBr Pellet Method):

    • Sample Preparation: Dry the polymer and KBr to remove all residual moisture.

    • Grinding: Grind a small amount (1-2 mg) of the polymer sample with approximately 100-200 mg of dry KBr in an agate mortar until a fine, uniform powder is obtained.

    • Pellet Formation: Transfer the powder to a pellet-forming die and press it under high pressure using a hydraulic press to form a thin, transparent pellet.

    • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Analysis: Scan the sample over a suitable wavenumber range (e.g., 4000 to 400 cm⁻¹). Key peaks to observe for these polymers include the C=O ester stretch (~1730 cm⁻¹) and C-O stretching vibrations.[3]

Protocol 3: Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures heat flow into or out of a sample as a function of temperature. It is used to determine the glass transition temperature (Tg) and assess the physical state of an API within the polymer matrix.

  • Materials and Equipment:

    • Differential Scanning Calorimeter.

    • Aluminum DSC pans and lids.

    • Crimper for sealing pans.

    • Polymer samples (Eudragit® RL/RS), typically 2-5 mg.

  • Procedure:

    • Sample Preparation: Accurately weigh 2-5 mg of the polymer sample into an aluminum DSC pan.

    • Sealing: Place a lid on the pan and seal it using a crimper. Prepare an empty, sealed pan to use as a reference.

    • Instrument Setup: Place the sample and reference pans into the DSC cell.

    • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere over a specified temperature range (e.g., 25°C to 200°C).[4]

    • Data Analysis: Record the differential heat flow versus temperature to generate a thermogram. The glass transition (Tg) will appear as a step change in the baseline of the thermogram.

G cluster_0 Measurement Loop start Start: Prepare Uniform Polymer Films (RL & RS) dry Dry Films to Constant Weight (Wd) start->dry immerse Immerse in Swelling Medium (e.g., 37°C Buffer) dry->immerse timer Start Timer immerse->timer remove Remove Film at Time Interval (t) timer->remove weigh Blot Surface & Weigh Swollen Film (Ws) remove->weigh check Is Weight Constant? weigh->check reimmerse Return Film to Medium reimmerse->remove check->reimmerse No calculate Calculate Swelling Index: SI(%) = [(Ws - Wd) / Wd] * 100 check->calculate Yes end End: Plot SI(%) vs. Time calculate->end

Caption: Experimental workflow for swelling index determination.

References

Safety Operating Guide

Proper Disposal of Ammonium Methacrylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and compliance is paramount when handling and disposing of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of ammonium (B1175870) methacrylate (B99206), tailored for researchers, scientists, and drug development professionals.

Ammonium methacrylate, in its various formulations, requires careful consideration for disposal to protect personnel and the environment. The specific hazards and therefore the correct disposal route can vary depending on the concentration, formulation (e.g., copolymer, solution), and the presence of other chemicals. This guide outlines a comprehensive process for evaluating and managing this compound waste in a laboratory setting.

Immediate Safety and Logistical Plan

Before handling any chemical waste, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All waste handling should be performed in a well-ventilated area, preferably within a fume hood.

Step 1: Waste Characterization

The first critical step is to determine if the this compound waste is hazardous. According to the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2]

  • Consult the Safety Data Sheet (SDS): The SDS for the specific this compound product is the primary source of information. Some formulations, such as certain copolymers, may not be classified as hazardous.[3][4] However, other related compounds like methyl methacrylate are considered hazardous.[5][6]

  • Assess for Hazardous Characteristics:

    • Ignitability: Does the waste have a flashpoint less than 140°F (60°C)?[1] Methacrylate compounds can be flammable.[5][6]

    • Corrosivity: Is the aqueous waste's pH less than or equal to 2, or greater than or equal to 12.5?[1]

    • Reactivity: Is the waste unstable, does it react violently with water, or generate toxic gases when mixed with water, acids, or bases?[1]

    • Toxicity: Does the waste contain constituents listed by the Environmental Protection Agency (EPA) as toxic?

If the waste is determined to be hazardous, it must be managed according to hazardous waste regulations.[7][8][9] If it is deemed non-hazardous, it may be eligible for other disposal methods, but always check with your institution's Environmental Health and Safety (EH&S) department.[10][11]

Step 2: Segregation and Containerization

Proper segregation and containerization are crucial to prevent dangerous reactions.

  • Incompatible Wastes: Store this compound waste separately from incompatible materials such as strong oxidizing agents, acids, bases, amines, and halogens.[3][6][12]

  • Container Requirements:

    • Use a container that is chemically compatible with the waste.[7][12]

    • The container must be in good condition, with no leaks or cracks, and have a secure, leak-proof closure.[7][13]

    • Keep containers closed except when adding waste.[1][13]

Step 3: Labeling and Storage

Accurate labeling and proper storage are mandated by regulations.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[1][13] Avoid abbreviations or chemical formulas.

  • Storage in a Satellite Accumulation Area (SAA):

    • Hazardous waste must be stored in a designated SAA at or near the point of generation.[1][12]

    • There are limits on the volume of waste that can be accumulated in an SAA (typically a maximum of 55 gallons of hazardous waste and/or one quart of acutely toxic waste).[1]

    • Containers must be removed from the SAA within three days of becoming full.[12] Partially filled containers can remain for up to one year.[12]

Step 4: Disposal

The final disposal of this compound waste must be handled by trained professionals.

  • Hazardous Waste: Contact your institution's EH&S department to schedule a pickup for hazardous waste.[1][11] Do not pour hazardous chemical waste down the drain or dispose of it in the regular trash.[7][10][11]

  • Non-Hazardous Waste: If the waste has been definitively characterized as non-hazardous, follow your institution's specific guidelines. Some non-hazardous chemical waste may be suitable for drain disposal if it meets certain criteria (e.g., pH between 5.5 and 10.5) and is approved by local authorities.[10] However, it is always best to confirm with EH&S.

  • Empty Containers: An empty container that held hazardous waste may need to be triple-rinsed, with the rinsate collected as hazardous waste, before the container can be disposed of as regular trash.[11] Containers of some non-acutely hazardous materials may not require rinsing if they are empty according to RCRA standards (i.e., no material can be poured or scraped out).[14]

Quantitative Data Summary
ParameterRegulatory Limit/GuidelineCitation
Ignitability (Flash Point) < 140°F (< 60°C)[1]
Corrosivity (Aqueous) pH ≤ 2 or pH ≥ 12.5[1]
SAA Volume Limit 55 gallons of hazardous waste[1]
SAA Acutely Toxic Waste Limit 1 quart of liquid or 1 kg of solid[1]
Non-Hazardous Drain Disposal (pH) Between 5.5 and 10.5 (if approved)[10]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_start Start cluster_eval Evaluation cluster_hazardous Hazardous Waste Pathway cluster_nonhaz Non-Hazardous Waste Pathway start Generate Ammonium Methacrylate Waste char Characterize Waste: Consult SDS and assess for Ignitability, Corrosivity, Reactivity, Toxicity start->char segregate_haz Segregate from Incompatible Chemicals char->segregate_haz  Hazardous confirm_nonhaz Confirm Disposal Protocol with EH&S char->confirm_nonhaz Non-Hazardous   container_haz Use Labeled, Compatible, Sealed Container segregate_haz->container_haz store_haz Store in Designated Satellite Accumulation Area container_haz->store_haz pickup_haz Contact EH&S for Hazardous Waste Pickup store_haz->pickup_haz dispose_nonhaz Dispose per Institutional Guidelines (e.g., drain, regular trash if approved) confirm_nonhaz->dispose_nonhaz

Caption: Decision workflow for the proper disposal of this compound waste.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound waste, fostering a secure research environment. Always prioritize safety and consult with your institution's Environmental Health and Safety department for specific guidance.

References

Safeguarding Your Research: A Guide to Handling Ammonium Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Ammonium (B1175870) Methacrylate (B99206), including personal protective equipment (PPE), operational procedures, and disposal plans. While Ammonio Methacrylate Copolymer Type A is not classified as hazardous, adhering to best practices in chemical handling protects against unforeseen risks and ensures compliance.[1][2]

Personal Protective Equipment (PPE)

A risk assessment is crucial for selecting appropriate PPE for handling Ammonium Methacrylate.[1] The following table summarizes the recommended PPE for routine laboratory operations.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile, neoprene, or PVC gloves are preferred for basic hand protection against residue or contact. For tasks with a higher risk of splashing, consider longer cuffs or double-gloving.[3]
Eye Protection Safety glasses or gogglesTo protect eyes from vapor or small splashes, safety glasses with side shields or chemical splash-proof goggles should be worn.[3][4]
Body Protection Laboratory coat or long-sleeved workwearA standard lab coat or long-sleeved clothing provides basic skin protection.[3]
Respiratory Protection Not generally requiredIn well-ventilated areas, respiratory protection is not typically necessary. However, if the material is heated, sprayed, or used in a poorly ventilated space, a respirator may be required.[4]
Emergency Equipment Eye wash station and safety showerAn eye wash fountain and safety shower should be readily available in the work area.[4]

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal minimizes risks and ensures a smooth workflow.

Step 1: Preparation and Handling
  • Ventilation: Work in a well-ventilated area. General laboratory ventilation is usually sufficient, but local exhaust ventilation may be necessary if dusts, mists, or vapors are generated.[4][5]

  • Personal Protective Equipment: Before handling, ensure all required PPE is donned correctly.

  • Handling: Avoid all contact and inhalation of any dust, mists, or vapors associated with the material.[1] Keep containers tightly closed when not in use.[6] After handling, wash hands and exposed skin thoroughly.

Step 2: Spill Response

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Keep unnecessary personnel away and ensure the area is well-ventilated.[4][6]

  • Containment: For small spills, absorb the material with a suitable inert absorbent material (e.g., sand, earth, vermiculite). For large spills, dike the area to prevent spreading.[4][6]

  • Cleanup: Sweep or vacuum up the spilled material and place it in a suitable, labeled container for disposal.[1][6] Clean the affected surface thoroughly to remove any residual contamination.[1]

  • PPE: Wear appropriate protective equipment during cleanup, including gloves, goggles, and if necessary, respiratory protection.[6]

Step 3: Disposal Plan

While this compound may not be classified as a hazardous waste under federal RCRA regulations, all waste must be disposed of in accordance with federal, state, and local regulations.[4]

  • Waste Collection: Collect waste material and any contaminated absorbent in a clearly labeled, closed container.[4][6]

  • Labeling: Ensure the waste container is accurately labeled with the contents.

  • Storage: Store waste containers in a designated, safe area away from incompatible materials.[6]

  • Professional Disposal: For larger quantities or when required by regulations, utilize a licensed waste disposal service.[7] Never pour this compound down the drain or dispose of it in the regular trash.[7]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for safely managing this compound in the laboratory.

This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_response Spill Response cluster_disposal Disposal A Assess Risks B Select & Don PPE A->B C Ensure Ventilation B->C D Handle Chemical C->D E Store Properly D->E F Spill Occurs D->F Potential Spill J Label Waste E->J Generate Waste G Evacuate & Ventilate F->G H Contain & Clean G->H I Collect Waste H->I I->J K Store Waste J->K L Dispose via Professional Service K->L

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.